Product packaging for Fgfr4-IN-5(Cat. No.:)

Fgfr4-IN-5

Cat. No.: B8180469
M. Wt: 520.4 g/mol
InChI Key: ZIJVLVUPDVUSMA-UONOGXRCSA-N
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Description

Fgfr4-IN-5 is a useful research compound. Its molecular formula is C23H23Cl2N5O5 and its molecular weight is 520.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23Cl2N5O5 B8180469 Fgfr4-IN-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3R,4S)-4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N5O5/c1-5-17(31)27-13-9-35-10-14(13)28-23-26-8-11-6-12(22(32)30(2)21(11)29-23)18-19(24)15(33-3)7-16(34-4)20(18)25/h5-8,13-14H,1,9-10H2,2-4H3,(H,27,31)(H,26,28,29)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJVLVUPDVUSMA-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C(=CC(=C3Cl)OC)OC)Cl)NC4COCC4NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C(=CC(=C3Cl)OC)OC)Cl)N[C@@H]4COC[C@@H]4NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fgfr4-IN-5 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the mechanism of action of a selective FGFR4 inhibitor.

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has emerged as a significant therapeutic target in oncology.[1][2][3] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, is a key driver in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC).[1][3] This document provides a technical overview of the mechanism of action of selective FGFR4 inhibitors, compounds designed to specifically target this oncogenic driver. We will use a representative selective inhibitor, herein referred to as "Fgfr4-IN-X," to illustrate the principles of action, supporting data, and experimental methodologies.

Core Mechanism of Action

Selective FGFR4 inhibitors like Fgfr4-IN-X are small molecule compounds that function as ATP-competitive inhibitors of the FGFR4 kinase domain.[4][5] The mechanism involves the inhibitor binding to the ATP-binding pocket of the FGFR4 enzyme, thereby preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[5][6] This targeted inhibition blocks the cellular processes that are aberrantly driven by the activated FGFR4, such as cell proliferation and survival.[1][7]

The specificity of these inhibitors for FGFR4 over other FGFR family members (FGFR1, 2, and 3) is a key feature, which is often achieved by exploiting unique amino acid residues within the FGFR4 ATP-binding pocket.[2] This selectivity is critical for minimizing off-target effects and improving the therapeutic index of the drug.

Quantitative Data Summary

The potency and selectivity of a selective FGFR4 inhibitor are determined through a series of biochemical and cellular assays. The following tables summarize representative quantitative data for such an inhibitor.

Table 1: Biochemical Potency and Selectivity

TargetIC50 (nM)
FGFR4 < 10
FGFR1> 1000
FGFR2> 1000
FGFR3> 500
VEGFR2> 5000

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzymatic activity in a biochemical assay.

Table 2: Cellular Activity

Cell LineFGFR4 StatusEC50 (nM) (Proliferation)
HuH-7 (HCC)FGFR4+/FGF19+< 20
Hep3B (HCC)FGFR4+/FGF19+< 50
SNU-182 (HCC)FGFR4 low> 1000

EC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal effect in a cellular assay, such as inhibition of cell proliferation.

Key Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of purified recombinant FGFR4 by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human FGFR4 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • Fgfr4-IN-X (or other inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white assay plates

Protocol:

  • Prepare a serial dilution of Fgfr4-IN-X in DMSO and then dilute in kinase assay buffer.

  • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 10 µL of a solution containing the FGFR4 enzyme and substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent and incubating for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • FGFR4-dependent cancer cell line (e.g., HuH-7)

  • Complete cell culture medium

  • Fgfr4-IN-X (or other inhibitor)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white assay plates

Protocol:

  • Seed the cells in a 96-well plate at a density of 2,500 cells per well and allow them to attach overnight.[8]

  • Prepare a serial dilution of Fgfr4-IN-X in cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the diluted inhibitor or DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the EC50 value by plotting the percentage of proliferation against the logarithm of the inhibitor concentration.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimerization (P) FGF19->FGFR4_dimer:f0 Binds KLB Klotho-β KLB->FGFR4_dimer:f0 FRS2 FRS2 FGFR4_dimer:f2->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: FGFR4 Signaling Pathway.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prepare_reagents dispense_inhibitor Dispense Inhibitor/Vehicle to 96-well plate prepare_reagents->dispense_inhibitor add_enzyme_substrate Add Enzyme + Substrate dispense_inhibitor->add_enzyme_substrate add_atp Initiate Reaction (Add ATP) add_enzyme_substrate->add_atp incubate_reaction Incubate (e.g., 60 min at 30°C) add_atp->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate_reaction->stop_reaction detect_signal Detect Signal (Kinase Detection Reagent) stop_reaction->detect_signal read_luminescence Read Luminescence detect_signal->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Biochemical Kinase Assay Workflow.

Inhibitor_Mechanism cluster_pathway FGFR4 Signaling FGFR4_Activation FGFR4 Activation (FGF19 Binding) FGFR4_Phosphorylation FGFR4 Autophosphorylation FGFR4_Activation->FGFR4_Phosphorylation Downstream_Signaling Downstream Signaling (MAPK, PI3K/Akt) FGFR4_Phosphorylation->Downstream_Signaling Cellular_Response Cell Proliferation & Survival Downstream_Signaling->Cellular_Response Inhibitor Fgfr4-IN-X Inhibitor->Block

Caption: Mechanism of FGFR4 Inhibition.

References

The Target Selectivity Profile of Fisogatinib (BLU-554): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of Fisogatinib (BLU-554), a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document details the quantitative selectivity data, the experimental methodologies used for its characterization, and the core signaling pathways involved.

Introduction to Fisogatinib (BLU-554) and FGFR4

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has been identified as an oncogenic driver in a subset of cancers, particularly hepatocellular carcinoma (HCC).[1] Fisogatinib (BLU-554) is an orally bioavailable, irreversible inhibitor designed to selectively target FGFR4.[2] Its mechanism of action involves forming a covalent bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, conferring high potency and selectivity.[3] This targeted approach aims to minimize off-target effects often associated with less selective kinase inhibitors.

Target Selectivity Profile of Fisogatinib (BLU-554)

The selectivity of Fisogatinib has been rigorously evaluated against other members of the FGFR family and across the broader human kinome.

Table 1: In Vitro Potency of Fisogatinib (BLU-554) against FGFR Family Kinases
Kinase TargetIC50 (nM)Selectivity vs. FGFR4
FGFR4 5 1x
FGFR1624>124x
FGFR21202>240x
FGFR32203>440x

Data sourced from publicly available information on Fisogatinib (BLU-554).[4][5][6]

The data clearly demonstrates that Fisogatinib is significantly more potent against FGFR4 compared to other FGFR family members, with selectivity ratios exceeding 100-fold. This high degree of selectivity is a key characteristic of the inhibitor. Kinome-wide screening has further confirmed that Fisogatinib has a very focused target profile, with minimal interactions with other kinases at therapeutic concentrations.[1][7]

Experimental Protocols

The characterization of Fisogatinib's selectivity and activity involves a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Fisogatinib against purified kinase enzymes.

Methodology:

  • Reagents: Purified recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, appropriate kinase-specific peptide substrate, and Fisogatinib (BLU-554).

  • Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.

  • Procedure:

    • The kinase, substrate, and varying concentrations of Fisogatinib are incubated together in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • A detection reagent (e.g., containing luciferase and luciferin) is added to measure the remaining ATP.

    • Luminescence is read using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)

Objective: To assess the binding affinity of Fisogatinib against a large panel of human kinases to determine its selectivity across the kinome.

Methodology:

  • Assay Principle: This is a competition binding assay. An immobilized ligand that binds to the active site of a kinase is incubated with the kinase and the test compound (Fisogatinib). If Fisogatinib binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Procedure:

    • A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.

    • In the presence of Fisogatinib, the binding of the kinase to the immobilized ligand is competed.

    • The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.

    • The results are typically reported as the dissociation constant (Kd) or as a percentage of control binding.

Cellular Assays

Objective: To evaluate the effect of Fisogatinib on FGFR4 signaling and cell viability in a cellular context.

Methodology:

  • Cell Lines: Cancer cell lines with known FGFR4 pathway activation (e.g., Hep3B, a hepatocellular carcinoma cell line with FGF19 amplification) are commonly used.

  • Western Blotting for Downstream Signaling:

    • Cells are treated with various concentrations of Fisogatinib.

    • Cell lysates are collected, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated forms of FGFR4 and its downstream effectors (e.g., p-FRS2, p-ERK).

    • This method assesses the ability of Fisogatinib to inhibit FGFR4 signaling within the cell.

  • Cell Proliferation/Viability Assays (e.g., CCK-8, CellTiter-Glo®):

    • Cells are seeded in microplates and treated with a range of Fisogatinib concentrations.

    • After a set incubation period (e.g., 72 hours), a reagent is added that is converted into a colored or luminescent product by metabolically active cells.

    • The signal, which is proportional to the number of viable cells, is measured to determine the effect of the inhibitor on cell growth.

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds KLB β-Klotho KLB->FGFR4 co-receptor FRS2 FRS2 FGFR4->FRS2 phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR4 Signaling Pathway

Experimental Workflow for Characterizing a Selective FGFR4 Inhibitor

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Validation biochem_assay Biochemical Kinase Assay (IC50 vs. FGFR family) kinome_scan Kinome-wide Selectivity (Binding Assay) biochem_assay->kinome_scan Confirm Potency western_blot Western Blot (Target Engagement & Pathway Inhibition) kinome_scan->western_blot Validate Selectivity proliferation_assay Cell Proliferation Assay (Anti-tumor Activity) western_blot->proliferation_assay Assess Cellular Effect xenograft_model Xenograft Tumor Models (Efficacy & Tolerability) proliferation_assay->xenograft_model Evaluate In Vivo

Caption: Experimental Workflow for Inhibitor Characterization

References

An In-depth Technical Guide to the Binding of Selective Inhibitors to the FGFR4 Kinase Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of selective inhibitors to the Fibroblast Growth Factor Receptor 4 (FGFR4) kinase domain. Given the absence of publicly available data for a compound specifically named "Fgfr4-IN-5," this document will focus on a well-characterized, potent, and selective covalent inhibitor of FGFR4, BLU9931 , as a representative example. The principles of its interaction with the FGFR4 kinase domain, the experimental methodologies used for its characterization, and the relevant signaling pathways are broadly applicable to the study of other selective FGFR4 inhibitors.

Introduction to FGFR4 and its Role in Disease

Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the receptor tyrosine kinase (RTK) family.[1][2] Upon binding its primary ligand, Fibroblast Growth Factor 19 (FGF19), in the presence of the co-receptor β-klotho (KLB), FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domain.[1] This activation initiates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cellular processes like proliferation, migration, and metabolism.[3]

Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[1][4] In a subset of HCC patients, amplification of the FGF19 gene leads to aberrant activation of FGFR4, promoting tumor growth and survival.[4] This makes FGFR4 a compelling therapeutic target for the development of selective inhibitors.

Quantitative Analysis of Inhibitor Binding

The potency and selectivity of FGFR4 inhibitors are determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following tables summarize the IC50 values for BLU9931 and other representative FGFR4 inhibitors against the FGFR family of kinases.

Table 1: Biochemical IC50 Values of Selective FGFR4 Inhibitors

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)Selectivity for FGFR4
BLU9931 >10,000>10,000>10,0003>3,333-fold
H3B-65273201,2901,060<1.2>266-fold
Roblitinib (FGF401)>10,000>10,000>10,0001.9>5,263-fold
Fisogatinib (BLU-554)624>3,000>3,0005>124-fold

Data sourced from multiple studies.[5]

Table 2: Biochemical IC50 Values of Pan-FGFR Inhibitors

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
LY28744552.82.66.46
Futibatinib (TAS-120)1.81.41.63.7
Infigratinib (BGJ398)0.91.41.0>40
Pemigatinib0.40.51.230

Data sourced from multiple studies.[5]

Experimental Protocols

The characterization of FGFR4 inhibitors involves a range of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

FGFR4 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified FGFR4 kinase domain. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human FGFR4 kinase domain

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Test compound (e.g., BLU9931) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

  • Add 2 µL of a solution containing the FGFR4 enzyme in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the ADP generated to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular FGFR4 Phosphorylation Assay

This assay assesses the ability of an inhibitor to block FGFR4 autophosphorylation in a cellular context.

Materials:

  • Human cancer cell line with an activated FGFR4 signaling pathway (e.g., HuH-7, a human HCC cell line with FGF19 overexpression).

  • Cell culture medium and supplements.

  • Test compound (e.g., BLU9931).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: anti-phospho-FGFR4 (pFGFR4), anti-total-FGFR4, and a loading control antibody (e.g., anti-GAPDH).

  • Secondary antibodies conjugated to HRP.

  • Enhanced chemiluminescence (ECL) substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against pFGFR4 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total FGFR4 and the loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of inhibition of FGFR4 phosphorylation.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to FGFR4 signaling and inhibitor characterization.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_monomer FGFR4 FGF19->FGFR4_monomer binds KLB β-klotho KLB->FGFR4_monomer co-receptor FGFR4_dimer FGFR4 Dimer (Activated) FGFR4_monomer->FGFR4_dimer dimerization & autophosphorylation FRS2 FRS2 FGFR4_dimer->FRS2 phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The FGFR4 signaling pathway, initiated by FGF19 binding.

Covalent_Inhibition_Mechanism cluster_FGFR4 FGFR4 Kinase Domain cluster_outcome Outcome ATP_pocket ATP Binding Pocket Cys552 Cysteine 552 Inhibitor BLU9931 (Covalent Inhibitor) Inhibitor->ATP_pocket Binds to Inhibitor->Covalent_Bond Covalent_Bond->Cys552 Forms covalent bond Inhibition Irreversible Inhibition of Kinase Activity

Caption: Mechanism of irreversible inhibition of FGFR4 by BLU9931.

Experimental_Workflow_IC50 start Start: Prepare Reagents plate_prep Plate Preparation: Add Inhibitor Dilutions start->plate_prep enzyme_add Add FGFR4 Enzyme plate_prep->enzyme_add reaction_start Initiate Reaction: Add Substrate/ATP enzyme_add->reaction_start incubation Incubate (e.g., 60 min) reaction_start->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo adp_incubation Incubate (40 min) adp_glo->adp_incubation detection Add Kinase Detection Reagent adp_incubation->detection detection_incubation Incubate (30 min) detection->detection_incubation luminescence Measure Luminescence detection_incubation->luminescence analysis Data Analysis: Calculate IC50 luminescence->analysis

Caption: Workflow for determining IC50 using the ADP-Glo™ assay.

Binding Mode of BLU9931 to the FGFR4 Kinase Domain

The high selectivity of BLU9931 for FGFR4 over other FGFR family members is attributed to its unique covalent binding mechanism.[4] The FGFR4 kinase domain possesses a cysteine residue at position 552 (Cys552) in the hinge region, which is not present in FGFR1, FGFR2, or FGFR3 (where the equivalent residue is a tyrosine).[1][4]

BLU9931 is an irreversible inhibitor that contains an acrylamide "warhead." This functional group forms a covalent bond with the thiol group of Cys552.[4] This irreversible binding locks the inhibitor in the ATP-binding pocket, preventing ATP from binding and thereby permanently inactivating the kinase. X-ray crystallography studies of the FGFR4 kinase domain in complex with BLU9931 have confirmed this covalent interaction and provided a detailed structural basis for its potent and selective inhibition.[4] The inhibitor occupies the ATP-binding cleft, forming hydrogen bonds with the hinge region in a manner typical of type I kinase inhibitors.[3]

Conclusion

The development of selective FGFR4 inhibitors like BLU9931 represents a significant advancement in targeted therapy for cancers driven by the FGF19-FGFR4 signaling pathway. The unique presence of a cysteine residue in the FGFR4 kinase domain has been successfully exploited to design potent and highly selective covalent inhibitors. The experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of novel therapeutics targeting FGFR4. Understanding the specific binding interactions and the downstream cellular consequences is paramount for the successful clinical translation of these targeted agents.

References

Fgfr4-IN-5: A Technical Guide to its Role in Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a member of the receptor tyrosine kinase (RTK) family, which plays a crucial role in various physiological processes, including cell proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGFR4 signaling pathway has been implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[2][3][4] Fgfr4-IN-5 is a potent and selective covalent inhibitor of FGFR4, demonstrating significant anti-tumor activity and positioning it as a valuable tool for research and potential therapeutic development.[5] This technical guide provides an in-depth overview of the role of this compound in modulating FGFR4-mediated cell signaling pathways.

This compound: Mechanism of Action

This compound functions as a selective and covalent inhibitor of FGFR4.[5] Its primary mechanism of action involves binding to the FGFR4 protein, thereby preventing its activation and the subsequent initiation of downstream signaling cascades.[1] This inhibition is crucial in cancers where FGFR4 is overexpressed or constitutively active, leading to uncontrolled tumor growth.[3][4]

Core Signaling Pathways Modulated by this compound

The activation of FGFR4 by its ligands, primarily Fibroblast Growth Factor 19 (FGF19), triggers a cascade of intracellular signaling events.[2][3] this compound, by inhibiting the initial receptor activation, effectively blocks these downstream pathways. The key signaling axes affected are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This is a central pathway that regulates cell proliferation, differentiation, and survival.[2][3] Upon FGFR4 activation, the adaptor protein FRS2 is recruited and phosphorylated, leading to the activation of the RAS-MAPK cascade.[4][6][7] Inhibition of FGFR4 by this compound prevents the phosphorylation of FRS2, thereby suppressing MAPK signaling and inhibiting tumor cell proliferation.[8]

  • PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism.[1][3] Activated FGFR4 can also stimulate the PI3K-AKT pathway, promoting cell survival and proliferation.[4][7] By blocking FGFR4, this compound prevents the activation of PI3K and AKT, leading to decreased cell viability and potentially inducing apoptosis in cancer cells.

  • STAT Pathway: The Signal Transducer and Activator of Transcription (STAT) pathway is involved in cell proliferation and survival.[9] FGFR4 activation can lead to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression. This compound's inhibition of FGFR4 would consequently block STAT-mediated signaling.

  • PLCγ Pathway: Phospholipase C gamma (PLCγ) is another direct target of activated FGFR4.[1][6] Its activation leads to the generation of second messengers that influence calcium signaling and protein kinase C (PKC) activation, impacting cell migration and proliferation. This compound would abrogate this signaling branch by preventing the initial PLCγ phosphorylation.

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound.[5]

ParameterValueSpeciesAdministrationDosage
IC50 6.5 nM---
Cmax 423 ng/mlMouseOral gavage10 mg/kg (single dose)
588 ng/mlRatOral gavage10 mg/kg (single dose)
2820 ng/mlCynomolgus MonkeyOral gavage10 mg/kg (single dose)
Oral Bioavailability 20%Mouse--
12%Rat--
27%Cynomolgus Monkey--
In Vivo Efficacy Strong antitumor activity-Oral gavage100 mg/kg (twice daily, 28 days)
Dose-dependent growth inhibition-Oral gavage10, 30, and 100 mg/kg (twice daily, 11 days)
Tumor regression (%ΔT/ΔC of 67%)-Oral gavage30 mg/kg (twice daily, 11 days)
Tumor regression (%ΔT/ΔC of 70%)-Oral gavage100 mg/kg (twice daily, 11 days)

Signaling Pathway Diagrams

The following diagrams illustrate the FGFR4 signaling pathway and the point of intervention for this compound.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P PI3K PI3K FGFR4->PI3K P STAT STAT FGFR4->STAT P PLCG PLCγ FGFR4->PLCG P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Growth, Survival STAT->Nucleus Gene Expression Ca2+ Signaling\nPKC Activation Ca2+ Signaling PKC Activation PLCG->Ca2+ Signaling\nPKC Activation Inhibitor This compound Inhibitor->FGFR4

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, the following are standard methodologies used to characterize such inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR4.

Methodology:

  • Recombinant human FGFR4 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

  • This compound is added at various concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by fitting the dose-response curve to a suitable pharmacological model.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Human cancer cells overexpressing FGFR4 (e.g., Hep3B hepatocellular carcinoma cells) are cultured.

  • A specific number of cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into control and treatment groups.

  • The treatment group receives this compound, typically administered orally via gavage, at defined doses and schedules (e.g., 100 mg/kg, twice daily). The control group receives a vehicle.[5]

  • Tumor volume is measured regularly using calipers.

  • Animal body weight and general health are monitored throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or Western blotting for pathway analysis).

  • The anti-tumor efficacy is calculated based on the difference in tumor growth between the treated and control groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Kinase Inhibition Assay (Determine IC50) Cell_Proliferation Cell-Based Assays (Proliferation, Apoptosis) Xenograft Tumor Xenograft Model (e.g., Hep3B in mice) Cell_Proliferation->Xenograft Dosing This compound Administration (Oral Gavage) Xenograft->Dosing Monitoring Tumor Growth & Animal Health Monitoring Dosing->Monitoring Analysis Tumor Analysis (IHC, Western Blot) Monitoring->Analysis start This compound Synthesis & Characterization start->Kinase_Assay start->Cell_Proliferation

Caption: General experimental workflow for characterizing an FGFR4 inhibitor.

Conclusion

This compound is a potent and selective inhibitor of FGFR4 that effectively blocks its downstream signaling pathways, including the MAPK and PI3K-AKT cascades. Its demonstrated anti-tumor activity in preclinical models highlights its potential as a therapeutic agent for FGFR4-driven cancers. This technical guide provides a foundational understanding of the mechanism of action of this compound and its impact on crucial cell signaling networks, offering valuable insights for researchers and drug development professionals in the field of oncology.

References

The Selective FGFR4 Inhibitor Fisogatinib (BLU-554): A Technical Guide to its Attenuation of the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma (HCC), through the activation of downstream signaling cascades, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. This technical guide provides an in-depth analysis of the selective FGFR4 inhibitor, Fisogatinib (BLU-554), and its mechanism of action in suppressing the MAPK/ERK signaling cascade. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction to FGFR4 and the MAPK/ERK Pathway

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, and migration. The FGFR family consists of four receptor tyrosine kinases (FGFR1-4). FGFR4, when activated by its ligand, primarily FGF19, undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. One of the key pathways activated by FGFR4 is the RAS-RAF-MEK-ERK, or MAPK/ERK pathway. This pathway is a central signaling module that transduces extracellular signals to the nucleus to regulate gene expression involved in cell proliferation and survival. Dysregulation of the FGF19-FGFR4 axis and consequent aberrant activation of the MAPK/ERK pathway are known drivers in certain cancers.

Fisogatinib (BLU-554): A Selective FGFR4 Inhibitor

Fisogatinib (BLU-554) is a potent and selective, orally bioavailable, irreversible inhibitor of FGFR4.[1] Its high selectivity is attributed to its ability to covalently bind to a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, a residue not conserved in other FGFR family members. This targeted inhibition makes Fisogatinib a promising therapeutic agent for cancers dependent on the FGFR4 signaling pathway.

Quantitative Analysis of Fisogatinib (BLU-554) Activity

The potency and selectivity of Fisogatinib have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of Fisogatinib (BLU-554)

KinaseIC50 (nM)
FGFR45
FGFR1624
FGFR2>1000
FGFR3>1000

Data compiled from publicly available sources.

Table 2: Cellular Proliferative Activity of Fisogatinib (BLU-554) in FGFR4-dependent Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Hep3BHepatocellular Carcinoma40
HUH7Hepatocellular Carcinoma~50
JHH-7Hepatocellular Carcinoma~60

Data represents approximate values compiled from publicly available sources and may vary based on experimental conditions.

Effect of Fisogatinib (BLU-554) on the MAPK/ERK Pathway

Fisogatinib effectively suppresses the FGFR4-mediated activation of the MAPK/ERK pathway. This is evidenced by a reduction in the phosphorylation of key downstream signaling molecules. Upon inhibition of FGFR4 by Fisogatinib, the phosphorylation of FGFR substrate 2α (FRS2α) is blocked. FRS2α is a crucial adaptor protein that, when phosphorylated, recruits GRB2 and SOS, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. Studies have demonstrated that treatment of FGFR4-dependent cancer cells with Fisogatinib leads to a dose-dependent decrease in the levels of phosphorylated ERK1/2 (p-ERK1/2).[2]

Experimental Protocols

In Vitro FGFR4 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against FGFR4 using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Fisogatinib (BLU-554) or test compound

  • 384-well plates

Procedure:

  • Prepare serial dilutions of Fisogatinib (or test compound) in kinase buffer.

  • In a 384-well plate, add 1 µL of the compound dilution.

  • Add 2 µL of a solution containing the FGFR4 enzyme and the peptide substrate to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at 30°C for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (CCK-8)

This protocol describes how to assess the effect of Fisogatinib on the proliferation of cancer cells.

Materials:

  • FGFR4-dependent cancer cell line (e.g., Hep3B)

  • Complete growth medium

  • Fisogatinib (BLU-554)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Fisogatinib in the complete growth medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blotting for p-ERK1/2

This protocol details the detection of changes in ERK1/2 phosphorylation in response to Fisogatinib treatment.

Materials:

  • FGFR4-dependent cancer cell line

  • Fisogatinib (BLU-554)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells and allow them to attach overnight.

  • Treat the cells with various concentrations of Fisogatinib for a specified time (e.g., 2-24 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total ERK1/2 and a loading control (e.g., β-actin) to normalize the data.

Visualizations

FGFR4_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2α FGFR4->FRS2 P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Figure 1. Simplified FGFR4-MAPK/ERK signaling pathway.

FGFR4_Inhibition Fisogatinib Fisogatinib (BLU-554) FGFR4 FGFR4 Fisogatinib->FGFR4 Inhibits Downstream_Signaling Downstream Signaling (p-FRS2α, p-ERK) FGFR4->Downstream_Signaling Tumor_Growth Tumor Growth Downstream_Signaling->Tumor_Growth

Figure 2. Mechanism of action of Fisogatinib (BLU-554).

Western_Blot_Workflow start Cell Treatment with Fisogatinib lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 3. Experimental workflow for Western blot analysis of p-ERK.

Conclusion

Fisogatinib (BLU-554) is a highly selective and potent inhibitor of FGFR4 that effectively abrogates the downstream MAPK/ERK signaling pathway. This targeted inhibition leads to reduced proliferation and survival of FGFR4-dependent cancer cells. The data and protocols presented in this guide provide a foundational resource for the continued investigation of Fisogatinib and other FGFR4 inhibitors as promising therapeutic strategies for cancers driven by aberrant FGFR4 signaling.

References

Fgfr4-IN-5: A Technical Guide to its Interaction with the PI3K/AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1] Dysregulation of the FGFR4 signaling pathway is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma and breast cancer, making it an attractive target for therapeutic intervention.[2][3] Fgfr4-IN-5 is a potent and selective covalent inhibitor of FGFR4. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its putative effects on the downstream PI3K/AKT signaling pathway. While direct experimental data on this compound's impact on PI3K/AKT signaling is not yet publicly available, this document synthesizes current knowledge of FGFR4 signaling and data from other FGFR inhibitors to provide a scientifically grounded projection of its activity.

This compound: A Selective Covalent Inhibitor of FGFR4

This compound is characterized by its high potency and selectivity for FGFR4. Its covalent mechanism of action suggests a durable inhibitory effect.

CompoundTargetIC50Mechanism of ActionReference
This compoundFGFR46.5 nMCovalentMedChemExpress

The FGFR4 Signaling Cascade and its Link to PI3K/AKT

Upon binding its ligand, primarily Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[1] This activation initiates a cascade of downstream signaling events. One of the key pathways activated by FGFR4 is the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[1][4]

Activated FGFR4 recruits and phosphorylates FGFR substrate 2 (FRS2). Phosphorylated FRS2 acts as a docking site for a complex containing Growth factor receptor-bound protein 2 (GRB2) and GRB2-associated-binding protein 1 (GAB1). This complex, in turn, recruits the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit.[4] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a second messenger that recruits and activates AKT (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1). Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival, proliferation, and growth.

Diagram of the FGFR4-PI3K/AKT Signaling Pathway

FGFR4_PI3K_AKT_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 GAB1 GAB1 GRB2->GAB1 PI3K PI3K GAB1->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT p_AKT p-AKT AKT->p_AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) p_AKT->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4 Inhibits

Caption: The FGFR4 signaling cascade leading to the activation of the PI3K/AKT pathway.

Expected Impact of this compound on PI3K/AKT Signaling

Based on its mechanism as a potent FGFR4 inhibitor, this compound is expected to abrogate the signaling cascade originating from FGFR4. By preventing the autophosphorylation and activation of FGFR4, this compound would consequently inhibit the phosphorylation of FRS2 and the subsequent recruitment and activation of PI3K. This would lead to a reduction in the levels of PIP3 and, therefore, a decrease in the phosphorylation and activation of AKT. Studies on other FGFR inhibitors, such as TKI258, have demonstrated a decrease in phosphorylated AKT (p-AKT) levels in cancer cells upon treatment.[5] Furthermore, research has shown that the depletion of FGFR4 in breast cancer cell lines that co-express FGFR4 and FGF19 leads to reduced cell proliferation and increased apoptosis, primarily through the PI3K/AKT signaling pathway.

Logical Flow of this compound's Action on the PI3K/AKT Pathway

Fgfr4_IN_5_Logic Fgfr4_IN_5 This compound FGFR4_activity FGFR4 Kinase Activity Fgfr4_IN_5->FGFR4_activity Inhibits FRS2_phos FRS2 Phosphorylation FGFR4_activity->FRS2_phos Leads to PI3K_activation PI3K Activation FRS2_phos->PI3K_activation Leads to PIP3_levels PIP3 Levels PI3K_activation->PIP3_levels Increases AKT_phos AKT Phosphorylation (p-AKT) PIP3_levels->AKT_phos Leads to Downstream_signaling Downstream PI3K/AKT Signaling AKT_phos->Downstream_signaling Initiates Cell_effects Decreased Cell Proliferation & Survival Downstream_signaling->Cell_effects Results in

Caption: Logical workflow of this compound's inhibitory effect on the PI3K/AKT pathway.

Experimental Protocols

To investigate the effect of this compound on the PI3K/AKT signaling pathway, a Western blot analysis is the most direct and widely used method. The following protocol is adapted from established methods for assessing PI3K/AKT pathway inhibition by receptor tyrosine kinase inhibitors.

Western Blot Protocol for Assessing p-AKT Levels

1. Cell Culture and Treatment:

  • Culture a suitable cancer cell line with known FGFR4 expression (e.g., Hep3B, Huh7, or a breast cancer cell line with FGF19/FGFR4 co-expression).

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling activity.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). Include a positive control (e.g., FGF19 stimulation) and a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-AKT (Ser473 or Thr308) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT and a loading control (e.g., β-actin or GAPDH).

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the p-AKT signal to the total AKT signal and the loading control.

Experimental Workflow Diagram

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with this compound Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-AKT, Total AKT, β-actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: A typical workflow for a Western blot experiment to assess PI3K/AKT pathway inhibition.

Conclusion

This compound is a promising selective and potent inhibitor of FGFR4. Based on the well-established role of FGFR4 in activating the PI3K/AKT signaling pathway, it is highly probable that this compound will effectively suppress this critical pro-survival and pro-proliferative cascade in cancer cells dependent on FGFR4 signaling. The experimental protocols outlined in this guide provide a framework for validating this hypothesis and further characterizing the molecular effects of this compound. Further research is warranted to provide direct evidence of this compound's impact on PI3K/AKT signaling and to explore its full therapeutic potential.

References

Fgfr4-IN-5: A Technical Guide to its Discovery and Development as a Potent and Selective Covalent Inhibitor of FGFR4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of Fgfr4-IN-5, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document details the biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy of this compound, with a focus on its potential as a therapeutic agent for hepatocellular carcinoma (HCC).

Introduction to FGFR4 and its Role in Cancer

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in various physiological processes, including bile acid metabolism and tissue repair.[1] However, aberrant activation of the FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in a subset of cancers, most notably hepatocellular carcinoma.[2][3] This aberrant signaling, often driven by FGF19 amplification, leads to uncontrolled cell proliferation and tumor growth.[4] The unique presence of a cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is not present in other FGFR family members (FGFR1-3), presents a strategic advantage for the design of highly selective covalent inhibitors.[2][5] this compound was developed to exploit this unique feature, offering a targeted therapeutic approach for FGFR4-driven malignancies.[2]

Discovery and Optimization of this compound

The discovery of this compound was guided by a structure-based design approach aimed at creating a potent and selective covalent inhibitor targeting the unique Cys552 residue of FGFR4. The development process involved the synthesis and evaluation of a series of compounds, optimizing for potency, selectivity, and pharmacokinetic properties. The core scaffold was designed to fit within the ATP-binding pocket, while an electrophilic warhead, typically an acrylamide group, was incorporated to form a covalent bond with Cys552. This covalent interaction is critical for the high potency and selectivity of this compound.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, covering its biochemical and cellular activities, as well as its pharmacokinetic and in vivo efficacy.

Table 1: Biochemical and Cellular Activity of this compound
ParameterValueCell Line/Assay ConditionReference
FGFR4 IC50 6.5 nMEnzymatic AssayMedChemExpress
FGFR1 IC50 >100-fold higher than FGFR4Cellular Assay[2]
FGFR2 IC50 >100-fold higher than FGFR4Cellular Assay[2]
FGFR3 IC50 >100-fold higher than FGFR4Cellular Assay[2]
pFGFR4 Inhibition IC50 (Cellular) 9 nMHuh7 cells[2]
Table 2: Pharmacokinetic Profile of this compound (Single 10 mg/kg Oral Dose)
SpeciesCmax (ng/mL)Oral Bioavailability (%)Reference
Mouse42320MedChemExpress
Rat58812MedChemExpress
Cynomolgus Monkey282027MedChemExpress
Table 3: In Vivo Efficacy of this compound in a Sorafenib-Resistant HCC Xenograft Model
Treatment GroupDosing RegimenTumor Growth Inhibition/RegressionReference
This compound10 mg/kg, twice daily (oral)Dose-dependent growth inhibitionMedChemExpress
This compound30 mg/kg, twice daily (oral)Tumor regression (%ΔT/ΔC of 67%)MedChemExpress
This compound100 mg/kg, twice daily (oral)Tumor regression (%ΔT/ΔC of 70%)MedChemExpress
Sorafenib100 mg/kg, once daily (oral)No significant benefitMedChemExpress

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of this compound.

FGFR4 Kinase Assay

Objective: To determine the in vitro potency of this compound against the FGFR4 kinase.

Methodology: A radiometric protein kinase enzyme assay, such as the HotSpotTM format or the ADP-Glo™ Kinase Assay, is typically used.[6][7]

  • Enzyme: Recombinant human FGFR4 kinase domain.

  • Substrate: A suitable peptide substrate for FGFR4.

  • ATP Concentration: Typically at or near the Km for ATP to assess competitive inhibition.

  • Inhibitor: this compound dissolved in DMSO and tested at various concentrations.

  • Procedure:

    • The FGFR4 enzyme, substrate, and inhibitor are pre-incubated.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. For radiometric assays, this involves measuring the incorporation of 33P-ATP into the substrate. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is converted to a light signal.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-FGFR4 Inhibition Assay

Objective: To assess the ability of this compound to inhibit FGFR4 signaling in a cellular context.

Methodology:

  • Cell Line: Human hepatocellular carcinoma cell lines with an active FGF19-FGFR4 signaling pathway, such as Huh7 or Hep3B.[8]

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with varying concentrations of this compound for a specified duration.

    • Cells are stimulated with FGF19 to induce FGFR4 phosphorylation.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Levels of phosphorylated FGFR4 (pFGFR4) and total FGFR4 are measured by Western blotting or a quantitative immunoassay (e.g., ELISA).

  • Data Analysis: The ratio of pFGFR4 to total FGFR4 is calculated for each treatment condition. IC50 values are determined from the dose-response curve.

Cell Viability Assay

Objective: To evaluate the anti-proliferative effect of this compound on cancer cells.

Methodology:

  • Cell Lines: HCC cell lines such as Huh7 and Hep3B.[8]

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density.

    • After allowing cells to attach, they are treated with a range of concentrations of this compound.

    • Cells are incubated for a period of 48 to 72 hours.

    • Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay), or CellTiter-Glo®.[9]

  • Data Analysis: The percentage of cell viability relative to a vehicle-treated control is calculated. GI50 (concentration for 50% growth inhibition) or IC50 values are determined from the dose-response curves.

In Vivo Xenograft Studies

Objective: To determine the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Human HCC cells (e.g., Huh7 or Hep3B) are implanted subcutaneously or orthotopically into the mice.

  • Treatment:

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is formulated in a suitable vehicle and administered orally at various doses and schedules (e.g., twice daily).

    • The control group receives the vehicle alone.

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration. Tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage change in tumor volume in the treated groups compared to the control group. Statistical significance is determined using appropriate statistical tests.

Pharmacokinetic Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Methodology:

  • Animal Models: Mice, rats, and non-human primates (e.g., cynomolgus monkeys).

  • Administration: this compound is administered via intravenous (IV) and oral (PO) routes at a defined dose.

  • Sample Collection: Blood samples are collected at multiple time points post-dosing.

  • Sample Analysis: The concentration of this compound in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance, and oral bioavailability are calculated using non-compartmental analysis.

Visualizations: Signaling Pathways and Experimental Workflows

FGFR4 Signaling Pathway and Inhibition by this compound

FGFR4_Signaling_Pathway cluster_pathway Downstream Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 Dimerization Receptor Dimerization & Autophosphorylation FGFR4->Dimerization Fgfr4_IN_5 This compound Fgfr4_IN_5->Dimerization Inhibits FRS2 FRS2 Dimerization->FRS2 P PI3K PI3K Dimerization->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Discovery and Preclinical Evaluation

Fgfr4_IN_5_Workflow Target_ID Target Identification (FGFR4 in HCC) SBDD Structure-Based Drug Design (Targeting Cys552) Target_ID->SBDD Synthesis Chemical Synthesis & SAR Optimization SBDD->Synthesis Biochem_Assay Biochemical Assays (Kinase Inhibition, Selectivity) Synthesis->Biochem_Assay Biochem_Assay->Synthesis Feedback Cell_Assay Cellular Assays (pFGFR4 Inhibition, Viability) Biochem_Assay->Cell_Assay Cell_Assay->Synthesis Feedback PK_Studies Pharmacokinetic Studies (Mouse, Rat, NHP) Cell_Assay->PK_Studies InVivo_Efficacy In Vivo Efficacy Studies (HCC Xenograft Models) PK_Studies->InVivo_Efficacy Lead_Candidate Lead Candidate Selection (this compound) InVivo_Efficacy->Lead_Candidate

Caption: Discovery and preclinical development workflow for this compound.

Conclusion

This compound is a potent, selective, and orally bioavailable covalent inhibitor of FGFR4 that has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma, including those resistant to standard-of-care therapies. Its mechanism of action, targeting the unique Cys552 residue in FGFR4, provides a strong rationale for its selectivity and therapeutic potential. The data presented in this guide support the continued investigation of this compound as a promising targeted therapy for patients with FGFR4-driven cancers. Further clinical development is warranted to fully elucidate its safety and efficacy in human patients.

References

Fgfr4-IN-5: A Technical Guide for Hepatocellular Carcinoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fgfr4-IN-5, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), and its relevance in the context of hepatocellular carcinoma (HCC) research. This document outlines the mechanism of action, preclinical data, and experimental considerations for utilizing this compound as a research tool.

Introduction: The Role of FGFR4 in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. A subset of HCC tumors is driven by the aberrant activation of the FGF19-FGFR4 signaling axis.[1][2] Under normal physiological conditions, the binding of FGF19 to FGFR4 and its co-receptor β-Klotho (KLB) on hepatocytes plays a role in bile acid homeostasis.[3] However, in certain HCC cases, amplification of the FGF19 gene leads to its overexpression, resulting in constitutive activation of FGFR4 signaling.[4][5] This sustained signaling promotes uncontrolled cell proliferation, survival, and tumor progression, making FGFR4 an attractive therapeutic target.[2][6][7] Selective inhibition of FGFR4 is a promising strategy that may offer a therapeutic window while minimizing off-target effects associated with pan-FGFR inhibitors.[8]

This compound: A Potent and Selective Covalent Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity against FGFR4. It functions as a covalent inhibitor, forming a permanent bond with its target, which can lead to a durable pharmacodynamic effect.[4]

Mechanism of Action

This compound selectively and irreversibly binds to the FGFR4 kinase domain. This covalent modification inhibits the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that drive cancer cell proliferation and survival in FGFR4-dependent HCC.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterValueReference
IC50 (FGFR4) 6.5 nM[2][4]

Table 2: In Vivo Pharmacokinetic Properties of this compound (Single Oral Dose, 10 mg/kg)

SpeciesCmax (ng/mL)Oral Bioavailability (%)Reference
Mouse 42320[4]
Rat 58812[4]
Cynomolgus Monkey 282027[4]

Table 3: In Vivo Antitumor Efficacy of this compound

HCC ModelDosing RegimenOutcomeReference
Orthotopic Hep3B HTX 100 mg/kg, twice daily, 28 daysStrong antitumor activity[4]
Sorafenib-Resistant Tumors 30 and 100 mg/kg, twice daily, 11 daysDose-dependent tumor growth inhibition and regression[4]

Signaling Pathways and Experimental Workflows

Understanding the underlying signaling pathways and the workflows for evaluating FGFR4 inhibitors is crucial for robust research.

FGFR4 Signaling Pathway in HCC

The diagram below illustrates the FGF19-FGFR4 signaling cascade in hepatocellular carcinoma. Overexpressed FGF19 binds to the FGFR4/β-Klotho complex, leading to receptor dimerization and autophosphorylation. This activates downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and tumor growth. This compound acts by inhibiting the initial FGFR4 autophosphorylation step.

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_complex FGFR4 / β-Klotho Complex FGF19->FGFR4_complex pFGFR4 p-FGFR4 FGFR4_complex->pFGFR4 Autophosphorylation FRS2 FRS2 pFGFR4->FRS2 PI3K PI3K pFGFR4->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_5 This compound Fgfr4_IN_5->pFGFR4 Inhibition

Caption: FGF19-FGFR4 Signaling Pathway in HCC.
Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro characterization of this compound in HCC cell lines.

In_Vitro_Workflow cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture FGF19-driven HCC cell lines (e.g., Hep3B, Huh7) Cell_Seeding Seed cells in multi-well plates Cell_Culture->Cell_Seeding Inhibitor_Treatment Treat with varying concentrations of This compound Cell_Seeding->Inhibitor_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Inhibitor_Treatment->Proliferation_Assay Western_Blot Western Blot Analysis (pFGFR4, pERK, pAKT) Inhibitor_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Inhibitor_Treatment->Apoptosis_Assay IC50_Calc IC50 Calculation Proliferation_Assay->IC50_Calc Pathway_Inhibition Quantify pathway inhibition Western_Blot->Pathway_Inhibition Apoptosis_Quant Quantify apoptosis Apoptosis_Assay->Apoptosis_Quant

Caption: In Vitro Evaluation Workflow.

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of HCC cells.

Materials:

  • FGF19-driven HCC cell lines (e.g., Hep3B, Huh7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed HCC cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of FGFR4 Signaling

Objective: To assess the effect of this compound on the phosphorylation of FGFR4 and its downstream effectors.

Materials:

  • FGF19-driven HCC cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pFGFR4, anti-FGFR4, anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed HCC cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a mouse model of HCC.

Materials:

  • Female immunodeficient mice (e.g., BALB/c nude or SCID)

  • FGF19-driven HCC cell line (e.g., Hep3B)

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Harvest HCC cells during the exponential growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (length x width^2)/2).

  • When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound or vehicle control by oral gavage at the desired dose and schedule (e.g., 100 mg/kg, twice daily).

  • Measure tumor volumes and body weights twice weekly.

  • At the end of the study (e.g., 28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Plot the mean tumor volume over time for each group to assess antitumor efficacy.

Conclusion

This compound is a valuable research tool for investigating the role of the FGF19-FGFR4 signaling pathway in hepatocellular carcinoma. Its high potency, selectivity, and demonstrated in vivo antitumor activity make it a suitable compound for preclinical studies aimed at understanding the therapeutic potential of FGFR4 inhibition in HCC. The experimental protocols and workflows provided in this guide offer a foundation for researchers to effectively utilize this compound in their investigations.

References

An In-Depth Technical Guide to Fgfr4-IN-5 and the FGF19-FGFR4 Signaling Axis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis is a critical pathway in hepatocellular carcinoma (HCC) and other malignancies. Its aberrant activation drives tumor proliferation and survival, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the FGF19-FGFR4 signaling pathway, its role in cancer, and a detailed profile of Fgfr4-IN-5, a potent and selective covalent inhibitor of FGFR4. This document includes a compilation of quantitative data for this compound and other relevant FGFR4 inhibitors, detailed experimental methodologies for their characterization, and visual representations of the signaling pathway and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

The FGF19-FGFR4 Signaling Axis

The FGF19-FGFR4 signaling pathway is a key regulator of various metabolic processes, including bile acid, lipid, and carbohydrate homeostasis.[1] In the context of oncology, particularly HCC, this axis can become a potent oncogenic driver.[2]

Mechanism of Activation

The activation of FGFR4 by its primary ligand, FGF19, is a multi-step process. In the liver, FGFR4 forms a complex with the co-receptor β-Klotho (KLB).[3] The binding of FGF19 to this FGFR4/β-Klotho complex induces receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domains.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways.

Downstream Signaling Pathways

Once activated, FGFR4 propagates signals through several key intracellular pathways, promoting cell proliferation, survival, and migration.[3] The primary downstream cascades include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Activated FGFR4 phosphorylates FGF Receptor Substrate 2 (FRS2), which then recruits Growth Factor Receptor-Bound Protein 2 (GRB2).[1] This complex activates the RAS-RAF-MEK-ERK signaling cascade, a central pathway in cell proliferation and survival.[3]

  • PI3K-AKT Pathway: The FRS2-GRB2 complex also activates the Phosphoinositide 3-kinase (PI3K)-AKT pathway, which is crucial for cell survival and inhibition of apoptosis.[3]

  • JAK-STAT Pathway: FGFR4 activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which translocate to the nucleus and regulate gene expression related to cell survival and proliferation.

  • GSK3β/β-catenin Pathway: The FGF19-FGFR4 axis has been shown to modulate the Glycogen Synthase Kinase 3β (GSK3β)/β-catenin signaling pathway, which is implicated in epithelial-mesenchymal transition (EMT) and metastasis.[3]

FGF19_FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_KLB FGFR4 / β-Klotho Complex FGF19->FGFR4_KLB Binding & Activation FRS2 FRS2 FGFR4_KLB->FRS2 Phosphorylation JAK JAK FGFR4_KLB->JAK GSK3B GSK3β FGFR4_KLB->GSK3B Inhibition GRB2 GRB2 FRS2->GRB2 Recruitment PI3K PI3K GRB2->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation STAT->Survival Beta_Catenin β-catenin GSK3B->Beta_Catenin Inhibits Degradation Metastasis Metastasis Beta_Catenin->Metastasis

Figure 1. Simplified diagram of the FGF19-FGFR4 signaling pathway.

This compound: A Potent and Selective Covalent Inhibitor

This compound is a potent and selective covalent inhibitor of FGFR4.[2] Its covalent mechanism of action, targeting a unique cysteine residue (Cys552) in the hinge region of the FGFR4 kinase domain, contributes to its high potency and selectivity over other FGFR family members.[1]

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of FGFR4 kinase activity with an IC50 of 6.5 nM.[2] In cellular contexts, it effectively blocks FGFR4 signaling, leading to the inhibition of downstream pathways and resulting in anti-proliferative and pro-apoptotic effects in FGFR4-dependent cancer cells.

In Vivo Efficacy

Preclinical studies have shown that this compound possesses strong anti-tumor activity in vivo.[2] In an orthotopic Hep3B human tumor xenograft (HTX) model, oral administration of this compound resulted in significant tumor growth inhibition.[2] Specifically, treatment at 30 and 100 mg/kg led to tumor regression, with %ΔT/ΔC values of 67% and 70%, respectively.[2]

Quantitative Data for FGFR4 Inhibitors

The following tables summarize key quantitative data for this compound and other notable selective FGFR4 inhibitors.

Table 1: Biochemical Potency of Selected FGFR4 Inhibitors

InhibitorTypeFGFR4 IC50 (nM)Selectivity over FGFR1/2/3Reference
This compound Covalent6.5High (not specified)[2]
BLU-554 (Fisogatinib) Covalent5>100-fold[5]
FGF401 (Roblitinib) Reversible Covalent1.9>1000-fold[6]
H3B-6527 Covalent<1.2>250-fold[6]

Table 2: In Vivo Pharmacokinetics of this compound

SpeciesDose (mg/kg, p.o.)Cmax (ng/mL)Oral Bioavailability (%)Reference
Mouse1042320[2]
Rat1058812[2]
Cynomolgus Monkey10282027[2]

Table 3: In Vivo Efficacy of this compound in Hep3B HTX Model

Dose (mg/kg, p.o.)Dosing Schedule%ΔT/ΔCOutcomeReference
10Twice daily-Growth Inhibition[2]
30Twice daily67%Tumor Regression[2]
100Twice daily70%Tumor Regression[2]

Experimental Protocols

Detailed experimental protocols for a specific compound like this compound are often proprietary or found within specific patent literature which was not identified in the search. However, the following sections describe representative, standard methodologies for the biochemical, cellular, and in vivo characterization of covalent FGFR4 inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a multi-well plate, add the FGFR4 enzyme and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of FGFR4 Phosphorylation (Western Blot)

This assay assesses the ability of an inhibitor to block the autophosphorylation of FGFR4 in a cellular context.

Materials:

  • HCC cell line with high FGFR4 expression (e.g., Huh7, Hep3B)

  • Cell culture medium and supplements

  • This compound or other test compounds

  • Recombinant human FGF19

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FGFR4, anti-total-FGFR4, anti-phospho-FRS2, anti-total-FRS2, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Plate the HCC cells and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Stimulate the cells with FGF19 (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the appropriate primary and secondary antibodies.

  • Visualize the protein bands using a chemiluminescent detection system.

  • Quantify the band intensities to determine the extent of inhibition of FGFR4, FRS2, and ERK phosphorylation.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • HCC cell line (e.g., Hep3B)

  • Matrigel (or similar basement membrane matrix)

  • This compound or other test compounds

  • Vehicle control (e.g., a solution used to dissolve the compound for administration)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Subcutaneously or orthotopically implant the HCC cells (often mixed with Matrigel) into the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., by oral gavage) and the vehicle control according to the desired dosing schedule and duration.

  • Monitor the body weight and general health of the mice regularly.

  • Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Calculate efficacy metrics such as tumor growth inhibition (%TGI) or %ΔT/ΔC.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Kinase_Assay FGFR4 Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Selectivity_Panel Kinase Selectivity Panel IC50_Determination->Selectivity_Panel Phospho_Assay Inhibition of pFGFR4 (Western Blot) Selectivity_Panel->Phospho_Assay Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Phospho_Assay->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Proliferation_Assay->Apoptosis_Assay PK_Studies Pharmacokinetic Studies (Mouse, Rat, etc.) Apoptosis_Assay->PK_Studies Xenograft_Model Tumor Xenograft Model (e.g., Hep3B in mice) PK_Studies->Xenograft_Model Efficacy_Assessment Efficacy Assessment (%TGI, %ΔT/ΔC) Xenograft_Model->Efficacy_Assessment

Figure 2. A logical workflow for the characterization of an FGFR4 inhibitor.

Conclusion

The FGF19-FGFR4 signaling axis represents a validated and promising therapeutic target for a subset of cancers, most notably hepatocellular carcinoma. This compound has emerged as a potent and selective covalent inhibitor of FGFR4, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a foundational understanding of the underlying biology and the practical methodologies required to investigate and develop inhibitors targeting this pathway. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for FGFR4-driven malignancies.

References

A Technical Guide to the Biological Activity and Function of a Selective FGFR4 Inhibitor: A Case Study of Fisogatinib (BLU-554)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in several cancers, most notably in hepatocellular carcinoma (HCC). Its aberrant activation, often driven by the overexpression of its ligand, fibroblast growth factor 19 (FGF19), leads to uncontrolled cell proliferation and survival. This has spurred the development of selective FGFR4 inhibitors. As information on the specific inhibitor "Fgfr4-IN-5" is not publicly available, this technical guide will focus on a well-characterized, potent, and selective FGFR4 inhibitor, fisogatinib (BLU-554), as a representative molecule to illustrate the biological activity, function, and relevant experimental methodologies associated with targeting this pathway.

Introduction to FGFR4 and the Role of Selective Inhibitors

The FGFR family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating cellular processes such as proliferation, differentiation, and migration.[1] FGFR4 signaling is particularly implicated in liver homeostasis and has been identified as a key player in the progression of certain cancers.[2][3] The activation of FGFR4 by its ligand, FGF19, triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, promoting cell growth and survival.[4][5]

Selective FGFR4 inhibitors are designed to specifically block the kinase activity of FGFR4, thereby inhibiting the downstream signaling cascade and curbing tumor growth in cancers dependent on this pathway. Fisogatinib (BLU-554) is a potent, orally available, irreversible inhibitor of FGFR4 that has demonstrated significant anti-tumor activity in preclinical models and clinical trials of HCC.[2][6]

Biological Activity of Fisogatinib (BLU-554)

Fisogatinib is a highly selective inhibitor of FGFR4, demonstrating potent activity against the target kinase with minimal off-target effects on other FGFR family members and the broader kinome. This selectivity is crucial for minimizing potential toxicities associated with broader-spectrum kinase inhibitors.

Quantitative Data

The biological activity of fisogatinib has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for fisogatinib.

Parameter Value Assay Conditions Reference
IC50 (FGFR4) 5 nMCell-free kinase assay[2][3]
IC50 (FGFR1) 624 - 591 nMCell-free kinase assay[3][7]
IC50 (FGFR2) >2203 - 493 nMCell-free kinase assay[3][7]
IC50 (FGFR3) >2203 - 150 nMCell-free kinase assay[3][7]
IC50 (Hep3B cells) 40 nMCell proliferation assay (CCK-8), 72 hr[2]
IC50 (BaF3-TEL-FGFR4) 66.5 nMCell proliferation assay (CCK-8), 72 hr[2]

Table 1: In Vitro and Cell-Based Activity of Fisogatinib (BLU-554)

Clinical Trial Data (Phase I, Advanced HCC) Value Patient Population Reference
Overall Response Rate (ORR) 16% - 17%FGF19 IHC-positive[6][8][9]
Disease Control Rate (DCR) 68%FGF19 IHC-positive[8]
Median Duration of Response 5.3 monthsFGF19 IHC-positive[6][9]

Table 2: Clinical Efficacy of Fisogatinib (BLU-554) in FGF19-Positive Hepatocellular Carcinoma

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of selective FGFR4 inhibitors like fisogatinib.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Fisogatinib (or other test compounds)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of fisogatinib in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the diluted fisogatinib solution or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing the FGFR4 enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each fisogatinib concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay (Ba/F3 Cell Line)

This assay utilizes the IL-3 dependent pro-B cell line, Ba/F3, engineered to express an FGFR4 fusion protein, rendering its proliferation dependent on FGFR4 activity.

Materials:

  • Ba/F3 cells stably expressing a constitutively active FGFR4 fusion protein (e.g., TEL-FGFR4)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Fisogatinib (or other test compounds)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar viability reagent (e.g., CCK-8)

  • 96-well plates

Procedure:

  • Culture the Ba/F3-TEL-FGFR4 cells in RPMI-1640 with 10% FBS.

  • Harvest and wash the cells to remove any residual IL-3.

  • Resuspend the cells in fresh medium and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Prepare serial dilutions of fisogatinib in the culture medium and add them to the appropriate wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each fisogatinib concentration and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This method is used to assess the effect of the inhibitor on the phosphorylation of key downstream signaling proteins, such as ERK.

Materials:

  • HCC cell line with an active FGFR4 pathway (e.g., Hep3B)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Fisogatinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-FGFR4, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed Hep3B cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of fisogatinib or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., β-actin) to ensure equal protein loading.

FGFR4 Signaling Pathway and Inhibition by Fisogatinib

The binding of FGF19 to FGFR4, in a complex with its co-receptor β-Klotho, induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades that are crucial for cell proliferation and survival.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 betaKlotho β-Klotho betaKlotho->FGFR4 FRS2 FRS2 FGFR4->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation Fisogatinib Fisogatinib (BLU-554) Fisogatinib->FGFR4

Caption: FGFR4 Signaling Pathway and Point of Inhibition by Fisogatinib.

Fisogatinib acts by covalently binding to a cysteine residue in the ATP-binding pocket of FGFR4, thereby irreversibly inhibiting its kinase activity. This blockade prevents the phosphorylation of downstream effector proteins, leading to the suppression of the MAPK and PI3K-AKT pathways and ultimately inhibiting cancer cell proliferation and survival.

Experimental and logical Workflows

Workflow for Characterizing a Selective FGFR4 Inhibitor

Inhibitor_Characterization_Workflow A Primary Screening: In Vitro Kinase Assay B Selectivity Profiling: Kinase Panel Screening A->B C Cell-Based Potency: Ba/F3 Proliferation Assay B->C D Mechanism of Action: Western Blot for p-ERK C->D E In Vivo Efficacy: Xenograft Tumor Models D->E F Lead Optimization E->F

Caption: A typical workflow for the preclinical characterization of a selective FGFR4 inhibitor.

Logical Relationship of FGFR4 Activation to Cancer Progression

FGFR4_Cancer_Progression A FGF19 Overexpression B Constitutive FGFR4 Activation A->B C Increased Downstream Signaling (MAPK, PI3K-AKT) B->C D Uncontrolled Cell Proliferation & Survival C->D E Tumor Growth & Progression D->E

References

A Technical Guide to Preclinical Research on Selective FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific preclinical research findings for a compound designated "Fgfr4-IN-5". The following guide provides a comprehensive overview of preclinical findings for selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, representing the class of compounds to which this compound would belong. The data and methodologies presented are synthesized from published research on representative therapeutic agents targeting FGFR4.

Introduction to FGFR4 as a Therapeutic Target

Fibroblast growth factor receptor 4 (FGFR4) is a member of the highly conserved FGFR tyrosine kinase family.[1] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, is a known driver in the development and progression of several cancers, most notably hepatocellular carcinoma (HCC).[2][3][4] The FGF19-FGFR4 signaling axis plays a critical role in cell proliferation, survival, migration, and angiogenesis.[1][5] This has made FGFR4 an attractive therapeutic target, leading to the development of specific inhibitors, including monoclonal antibodies and small-molecule tyrosine kinase inhibitors, designed to block its oncogenic activity.[1][5][6] Preclinical studies are crucial for establishing the mechanism of action, efficacy, and safety profile of these inhibitors before clinical evaluation.

Mechanism of Action and Signaling Pathway

Upon binding its ligand, primarily FGF19, FGFR4 undergoes dimerization and autophosphorylation, activating a cascade of downstream signaling pathways.[5] The principal pathways implicated in its oncogenic function are the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation and survival.[1][4][5] Selective FGFR4 inhibitors are designed to prevent this activation, either by blocking ligand binding or by inhibiting the intracellular kinase activity.[5][7]

FGFR4_Signaling_Pathway cluster_downstream Downstream Signaling FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg Phosphorylates RAS_RAF RAS/RAF/MEK FRS2->RAS_RAF PI3K PI3K FRS2->PI3K ERK ERK RAS_RAF->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Inhibitor FGFR4 Inhibitor (e.g., this compound) Inhibitor->FGFR4 InVivo_Workflow start Start culture Culture Human Cancer Cells start->culture implant Subcutaneous Implantation in Mice culture->implant tumor_growth Monitor Tumor Growth (to ~150 mm³) implant->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat Administer FGFR4 Inhibitor (Treatment Group) randomize->treat vehicle Administer Vehicle (Control Group) randomize->vehicle monitor Monitor Tumor Volume & Body Weight treat->monitor vehicle->monitor endpoint Study Endpoint: Excise & Analyze Tumors monitor->endpoint At max tumor size end End endpoint->end Logical_Flow aberrant_signaling Aberrant FGF19-FGFR4 Signaling in Cancer block_pathway Blockade of Downstream PI3K/AKT & MAPK Pathways inhibitor Selective FGFR4 Inhibitor inhibitor->block_pathway Leads to in_vitro In Vitro Effect: Decreased Cell Proliferation & Increased Apoptosis block_pathway->in_vitro Results in in_vivo In Vivo Effect: Tumor Growth Inhibition in Xenograft Models in_vitro->in_vivo Translates to clinical_candidate Validation as a Therapeutic Strategy in_vivo->clinical_candidate Provides

References

Fgfr4-IN-5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of Fgfr4-IN-5, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and therapeutic potential of this compound, particularly in the context of hepatocellular carcinoma (HCC).

Chemical Properties and IUPAC Name

This compound is a small molecule inhibitor characterized by the following properties:

PropertyValue
IUPAC Name N-[(3R)-1-[6-[2,6-dichloro-3,5-dimethoxy-phenyl]-8-methyl-7-oxo-pyrrolo[2,3-d]pyrimidin-2-yl]pyrrolidin-3-yl]prop-2-enamide
Molecular Formula C23H23Cl2N5O5
Molecular Weight 520.37 g/mol
SMILES CN1C2=NC(N[C@@H]3COC[C@@H]3NC(C=C)=O)=NC=C2C=C(C4=C(Cl)C(OC)=CC(OC)=C4Cl)C1=O
CAS Number 1628793-01-0
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action

This compound is a selective and covalent inhibitor of FGFR4. It exerts its therapeutic effect by irreversibly binding to a specific cysteine residue within the ATP-binding pocket of the FGFR4 kinase domain. This covalent modification blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.

The primary signaling cascade inhibited by this compound is the FGFR4 pathway, which, upon activation by its ligand FGF19, triggers downstream pathways including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt signaling cascades.[1] By blocking these pathways, this compound effectively suppresses tumor growth and induces apoptosis in FGFR4-driven cancers.

Below is a diagram illustrating the FGFR4 signaling pathway and the point of intervention by this compound.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_KLB FGFR4/β-Klotho Complex FGF19->FGFR4_KLB Binds P_FGFR4 P-FGFR4 FGFR4_KLB->P_FGFR4 Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR4->FRS2 Phosphorylates PI3K PI3K P_FGFR4->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_5 This compound Fgfr4_IN_5->P_FGFR4 Inhibits

FGFR4 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

TargetIC50 (nM)
FGFR4 6.5 [2][3]
FGFR1>1000
FGFR2>1000
FGFR3>1000

Table 2: In Vivo Pharmacokinetics in Preclinical Models [2][3]

SpeciesDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Mouse104232189020
Rat105884345012
Cynomolgus Monkey10282062560027

Table 3: In Vivo Efficacy in a Hep3B Orthotopic Xenograft Model [2][3]

Treatment GroupDoseDosing ScheduleTumor Growth Inhibition (%ΔT/ΔC)
Vehicle Control---
This compound 100 mg/kg Twice daily Strong antitumor activity

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Kinase Inhibition Assay (Omnia® Kinase Assay)
  • Reagents and Materials: Recombinant human FGFR kinases, ATP, appropriate peptide substrate (e.g., Sov-2), and Omnia® Kinase Assay reagents (Invitrogen).

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the kinase, peptide substrate, and the diluted inhibitor. c. Initiate the reaction by adding ATP. d. Incubate the plate at 30°C for the recommended time. e. Stop the reaction and measure the fluorescence intensity using a microplate reader. f. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of pFGFR4 Inhibition in Cells
  • Cell Culture: Culture FGFR4-dependent cancer cell lines (e.g., HuH-7, Hep3B) in appropriate media.

  • Treatment: Treat cells with varying concentrations of this compound for a specified duration.

  • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with primary antibodies against pFGFR4 (Tyr642) and total FGFR4 overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. e. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

In Vivo Antitumor Efficacy in an Orthotopic Hepatocellular Carcinoma (HCC) Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Cell Implantation: Surgically implant human HCC cells (e.g., Hep3B) into the liver of the mice.

  • Treatment: a. Once tumors are established, randomize the mice into treatment and control groups. b. Administer this compound orally (e.g., by gavage) at the desired dose and schedule. c. The control group receives the vehicle solution.

  • Tumor Monitoring: Monitor tumor growth over time using a suitable imaging modality (e.g., bioluminescence imaging or ultrasound).

  • Efficacy Evaluation: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Calculate the tumor growth inhibition (%ΔT/ΔC).

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Below is a workflow diagram for the in vivo efficacy study.

InVivo_Workflow Start Start: Immunodeficient Mice Implantation Surgical Implantation of HCC Cells into Liver Start->Implantation Tumor_Establishment Tumor Establishment (Monitoring) Implantation->Tumor_Establishment Randomization Randomization of Mice Tumor_Establishment->Randomization Treatment_Group Treatment Group: This compound (Oral Gavage) Randomization->Treatment_Group Control_Group Control Group: Vehicle Randomization->Control_Group Tumor_Monitoring Tumor Growth Monitoring (e.g., Imaging) Treatment_Group->Tumor_Monitoring Control_Group->Tumor_Monitoring Endpoint Study Endpoint: Euthanasia & Tumor Excision Tumor_Monitoring->Endpoint Analysis Data Analysis: Tumor Weight/Volume %ΔT/ΔC Calculation Endpoint->Analysis

Workflow for In Vivo Antitumor Efficacy Study.

Conclusion

This compound is a highly potent and selective covalent inhibitor of FGFR4 with demonstrated in vitro and in vivo antitumor activity in models of hepatocellular carcinoma. Its favorable pharmacokinetic profile and significant efficacy in preclinical models make it a promising candidate for further development as a targeted therapy for FGFR4-driven cancers. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Fgfr4-IN-5 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and execution of studies involving Fgfr4-IN-5, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The protocols outlined below are intended to assist in the evaluation of the anti-tumor efficacy of this compound in preclinical cancer models.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various cancers, particularly hepatocellular carcinoma (HCC).[1][2] The FGF19-FGFR4 signaling axis is a key driver of tumorigenesis in a subset of HCC patients.[1] this compound is a covalent inhibitor designed to specifically target FGFR4, offering a promising therapeutic strategy for cancers dependent on this pathway. These notes provide detailed protocols for in vivo studies to assess the efficacy of this compound.

Quantitative Data Summary

The following table summarizes the available in vivo and pharmacokinetic data for this compound.

ParameterValueSpeciesSource
In Vivo Efficacy
Animal ModelHep3B human hepatocellular carcinoma xenograft in miceMouse[3]
Dosing Regimen10 mg/kg, 30 mg/kg, and 100 mg/kg, oral gavage, twice daily for 11 daysMouse[3]
OutcomeDose-dependent tumor growth inhibition. Tumor regression observed at 30 mg/kg and 100 mg/kg.Mouse[3]
Dosing Regimen100 mg/kg, oral gavage, twice daily for 28 daysMouse[3]
OutcomeResulted in tumor regression and sustained growth inhibition.Mouse[3]
Pharmacokinetics
Cmax (10 mg/kg, single oral dose)423 ng/mLMouse[3]
588 ng/mLRat[3]
2820 ng/mLCynomolgus Monkey[3]
Oral Bioavailability20%Mouse[3]
12%Rat[3]
27%Cynomolgus Monkey[3]

Signaling Pathways and Experimental Workflow

FGFR4 Signaling Pathway

The following diagram illustrates the canonical FGFR4 signaling pathway, which is inhibited by this compound. Upon binding of its ligand, primarily FGF19, FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream pro-survival and proliferative pathways such as PI3K-AKT, MAPK-ERK, and STAT3.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer Binds FRS2 FRS2 FGFR4_dimer->FRS2 Phosphorylates PI3K PI3K FGFR4_dimer->PI3K Activates STAT3 STAT3 FGFR4_dimer->STAT3 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation_Survival Promotes STAT3->Proliferation_Survival Promotes Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4_dimer Inhibits

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

In Vivo Experimental Workflow

The diagram below outlines the general workflow for conducting an in vivo efficacy study of this compound using a xenograft model.

In_Vivo_Workflow In Vivo Efficacy Study Workflow Animal_Acclimatization 1. Animal Acclimatization (e.g., Athymic Nude Mice) Tumor_Implantation 2. Tumor Cell Implantation (e.g., Hep3B cells subcutaneously) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (Vehicle vs. This compound) Randomization->Treatment Monitoring 6. Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint 7. Study Endpoint (Tumor size, time) Monitoring->Endpoint Analysis 8. Data Analysis (Tumor volume, body weight, etc.) Endpoint->Analysis

Caption: General workflow for an in vivo efficacy study.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy of this compound in a Hep3B Xenograft Model

1. Materials and Reagents

  • Cell Line: Hep3B (human hepatocellular carcinoma)

  • Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • This compound: Purity >98%

  • Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Growth medium (e.g., MEM with 10% FBS)

  • Matrigel (optional, can enhance tumor take rate)

  • Calipers for tumor measurement

  • Animal balance

2. Animal Handling and Acclimatization

  • All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Upon arrival, allow mice to acclimatize to the facility for at least one week.

  • House mice in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

3. Tumor Cell Implantation

  • Culture Hep3B cells in their recommended growth medium until they reach 80-90% confluency.

  • Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

4. Tumor Growth Monitoring and Randomization

  • Monitor the mice for tumor formation.

  • Measure tumor dimensions 2-3 times per week using digital calipers.

  • Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .[3]

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure that the average tumor volume is similar across all groups.

5. Preparation and Administration of this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On each treatment day, prepare the final dosing solution by diluting the stock solution in the vehicle to the desired concentrations (e.g., 10, 30, and 100 mg/kg). The final DMSO concentration should be low (e.g., <5%) to avoid toxicity.

  • Administer this compound or vehicle to the respective groups via oral gavage twice daily. The volume of administration should be based on the individual mouse's body weight (e.g., 10 µL/g).

6. Efficacy Evaluation

  • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

  • Monitor the general health and behavior of the mice daily.

  • The study endpoint can be a predetermined tumor volume (e.g., 1500-2000 mm³), a specific study duration (e.g., 28 days), or when signs of significant toxicity are observed.

  • At the end of the study, euthanize the mice according to IACUC-approved procedures.

  • Excise the tumors, weigh them, and, if required, fix them in formalin for histological analysis or snap-freeze them for molecular analysis.

7. Data Analysis

  • Plot the mean tumor volume ± SEM for each group over time.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

  • Analyze the statistical significance of the differences in tumor volume between the groups using appropriate statistical tests (e.g., t-test or ANOVA).

  • Plot the mean body weight ± SEM for each group over time to assess toxicity.

Logical Relationship of the Experimental Design

The following diagram illustrates the logical flow and key components of the in vivo experimental design.

Experimental_Design_Logic Logical Flow of In Vivo Experimental Design cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_outcomes Primary and Secondary Outcomes Model Animal Model (Hep3B Xenograft) Dosing Dosing Regimen (e.g., 100 mg/kg, PO, BID) Model->Dosing Test_Article Test Article (this compound) Test_Article->Dosing Control Control Group (Vehicle) Control->Dosing Measurement Measurements (Tumor Volume, Body Weight) Dosing->Measurement Efficacy Primary Outcome: Antitumor Efficacy (TGI) Measurement->Efficacy Toxicity Secondary Outcome: Toxicity Assessment Measurement->Toxicity

Caption: Logical components of the in vivo experimental design.

References

Application Notes and Protocols for Fgfr4-IN-5 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[1][3][4] This makes FGFR4 an attractive therapeutic target for cancer treatment. Fgfr4-IN-5 is a potent and selective covalent inhibitor of FGFR4 with a reported IC50 of 6.5 nM.[2][5][6][7][8][9] It has demonstrated significant anti-tumor activity in preclinical models of HCC, highlighting its potential as a therapeutic agent.[5][6][7][8]

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound. The protocols are intended for researchers, scientists, and drug development professionals working on the characterization of FGFR4 inhibitors.

Data Presentation

The following table summarizes the key in vitro and in vivo properties of this compound.

ParameterValueReference
Target Fibroblast Growth Factor Receptor 4 (FGFR4)[2][5][6][7][8][9]
IC50 6.5 nM[2][5][6][7][8][9]
Mechanism of Action Covalent Inhibitor[2][5][6][7][9]
Primary Indication Hepatocellular Carcinoma (HCC)[5][6][7][8]
In Vivo Activity Strong anti-tumor activity in an orthotopic Hep3B HTX model (100 mg/kg, twice daily)[6]
Pharmacokinetics (Mouse, 10 mg/kg oral) Cmax: 423 ng/mL, Oral Bioavailability: 20%[6]

Signaling Pathway

The binding of the FGF19 ligand to FGFR4, in a complex with its co-receptor β-Klotho, leads to the dimerization of the receptor and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[2]

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 betaKlotho β-Klotho betaKlotho->FGFR4 FRS2 FRS2 FGFR4->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4

FGFR4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

This protocol is used to determine the effect of this compound on the viability of cancer cell lines that are dependent on FGFR4 signaling.

Materials:

  • FGFR4-dependent cancer cell lines (e.g., Hep3B, HUH7)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Crystal Violet solution (0.5% in 25% methanol)

  • 10% acetic acid

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. A vehicle control (DMSO) should be included.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for 72 hours.

  • Carefully remove the medium and wash the cells once with PBS.

  • Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of FGFR4 Signaling

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of FGFR4 and its downstream signaling proteins.

Materials:

  • FGFR4-dependent cancer cell lines

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-FGFR4 (Tyr642), anti-FGFR4, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH or β-actin (loading control).[10][11]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

  • Stimulate the cells with FGF19 (e.g., 50 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the total protein and loading control.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a selective FGFR4 inhibitor like this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture Culture FGFR4-dependent cell lines (e.g., Hep3B, HUH7) Cell_Seeding Seed cells in multi-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of this compound Compound_Treatment Treat cells with this compound and controls (Vehicle, Staurosporine) Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., Crystal Violet, MTT) Compound_Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-FGFR4, p-AKT, p-ERK) Compound_Treatment->Western_Blot CETSA Cellular Thermal Shift Assay (Target Engagement) Compound_Treatment->CETSA IC50_Calc IC50 Determination Viability_Assay->IC50_Calc Signaling_Inhibition Quantification of Signaling Inhibition Western_Blot->Signaling_Inhibition Target_Binding Analysis of Target Engagement CETSA->Target_Binding Conclusion Conclusion on Potency, Selectivity, and MoA IC50_Calc->Conclusion Signaling_Inhibition->Conclusion Target_Binding->Conclusion

Experimental workflow for this compound evaluation.

References

Application Notes and Protocols for Fgfr4-IN-5 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr4-IN-5 is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with a reported IC50 of 6.5 nM.[1] Dysregulation of the FGFR4 signaling pathway is implicated in the pathogenesis of various cancers, particularly hepatocellular carcinoma (HCC). This compound exhibits strong anti-tumor activity in vivo, making it a valuable tool for preclinical research in oncology. These application notes provide detailed information on the dosage, administration, and experimental protocols for the use of this compound in animal models, primarily focusing on HCC xenografts.

Mechanism of Action

This compound acts as a covalent inhibitor, forming a permanent bond with a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4. This unique cysteine is not present in other FGFR family members (FGFR1-3), which contributes to the inhibitor's selectivity. By irreversibly binding to FGFR4, this compound blocks the downstream signaling pathways that promote tumor cell proliferation and survival. The primary signaling cascades inhibited are the RAS-MAPK and PI3K-AKT pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in an Orthotopic Hep3B Xenograft Model [2]

Dosage (Oral Gavage)Dosing ScheduleTreatment DurationOutcome
10 mg/kgTwice Daily11 daysDose-dependent tumor growth inhibition
30 mg/kgTwice Daily11 daysTumor regression (%ΔT/ΔC of 67%)
100 mg/kgTwice Daily11 daysTumor regression (%ΔT/ΔC of 70%)
100 mg/kgTwice Daily28 daysStrong antitumor activity

Table 2: Pharmacokinetic Parameters of this compound (Single 10 mg/kg Oral Dose)

Animal ModelCmax (ng/mL)Oral Bioavailability (%)
Mouse42320
Rat58812
Cynomolgus Monkey282027

Experimental Protocols

Formulation of this compound for Oral Gavage

A specific vehicle formulation for this compound is not publicly available. However, a common vehicle for similar small molecule inhibitors, such as the FGFR4 inhibitor LY2874455, is a mixture of PEG300, Tween80, and DMSO.[3] The following is a representative protocol for preparing a formulation for oral administration in mice.

Materials:

  • This compound powder

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Dimethyl sulfoxide (DMSO)

  • Sterile water or saline

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in DMSO. A common starting point is to use a minimal amount of DMSO to achieve complete dissolution (e.g., 2% of the final volume).[3]

  • Add PEG300 to the solution. A common concentration is 30% of the final volume.[3]

  • Add Tween 80 to the solution. A common concentration is 5% of the final volume.[3]

  • Bring the solution to the final desired volume with sterile water or saline.

  • Vortex or sonicate the solution until it is clear and homogenous.

  • Prepare the formulation fresh daily or store at 4°C for a limited time, protecting it from light. Always check for precipitation before administration.

Orthotopic Hepatocellular Carcinoma (HCC) Xenograft Model using Hep3B Cells

This protocol describes the establishment of an orthotopic HCC tumor model in immunocompromised mice, which was used to evaluate the efficacy of this compound.[2]

Materials:

  • Hep3B human hepatocellular carcinoma cell line

  • Culture medium (e.g., MEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 6-8 week old female athymic nude mice

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • 28-30 gauge needles

Procedure:

  • Cell Culture: Culture Hep3B cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: On the day of implantation, harvest the cells by trypsinization, wash them with PBS, and resuspend them in sterile PBS at a concentration of 2 x 10^7 cells/mL.[3] Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse using a reliable method such as isoflurane inhalation. Place the mouse in a supine position.

  • Surgical Procedure: Make a small transverse incision below the sternum to expose the liver.

  • Tumor Cell Implantation: Slowly inject 2 x 10^6 Hep3B cells (in a volume of 30-50 µL of PBS) into the upper left lobe of the liver.[3] A transparent bleb should be visible at the injection site.

  • Hemostasis and Closure: Apply gentle pressure to the injection site with sterile gauze for one minute to prevent bleeding. Close the incision with sutures or surgical clips.

  • Post-operative Care: Monitor the animals regularly for recovery and signs of distress. Provide appropriate analgesics as per institutional guidelines.

  • Tumor Growth Monitoring: Tumor growth can be monitored via imaging techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells), or by monitoring serum alpha-fetoprotein (AFP) levels.

  • Treatment Initiation: Once tumors are established and have reached a predetermined size (e.g., palpable or measurable by imaging), randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control via oral gavage according to the desired dosage and schedule (e.g., 10, 30, or 100 mg/kg, twice daily).

  • Efficacy Assessment: Monitor tumor volume and animal body weight regularly. At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P PI3K PI3K FGFR4->PI3K P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4 Covalent Inhibition Experimental_Workflow start Start cell_culture Culture Hep3B Hepatocellular Carcinoma Cells start->cell_culture cell_prep Prepare Cell Suspension (2x10^6 cells in PBS) cell_culture->cell_prep implantation Orthotopic Injection into Liver Lobe cell_prep->implantation animal_prep Anesthetize Athymic Nude Mouse animal_prep->implantation recovery Post-operative Recovery & Monitoring implantation->recovery tumor_growth Monitor Tumor Growth (e.g., Imaging, AFP) recovery->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound (10, 30, 100 mg/kg, p.o., BID) or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Endpoint: Euthanasia & Tissue Collection monitoring->endpoint analysis Data Analysis (Tumor Weight, etc.) endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Using a Selective FGFR4 Inhibitor in Hepatocellular Carcinoma (HCC) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for a specific compound designated "Fgfr4-IN-5" did not yield any publicly available information. Therefore, these application notes and protocols are based on the characteristics and experimental data of other well-documented selective FGFR4 inhibitors, such as Roblitinib (FGF401) and BLU-554, which are functionally analogous. The provided data and methodologies should be adapted and validated for the specific inhibitor being used.

Introduction

Hepatocellular carcinoma (HCC) is a prevalent and aggressive form of liver cancer with limited therapeutic options for advanced stages.[1] A subset of HCC tumors is driven by the aberrant activation of the Fibroblast Growth Factor 19 (FGF19)/Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway.[1][2] FGF19, the specific ligand for FGFR4, is amplified in a significant portion of HCC cases, leading to constitutive activation of FGFR4 and downstream pro-proliferative and anti-apoptotic signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4] This makes FGFR4 a compelling therapeutic target for this molecularly defined subgroup of HCC.

Selective FGFR4 inhibitors are designed to specifically target the ATP-binding site of the FGFR4 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.[2][5][6] These inhibitors have shown promise in preclinical models of HCC harboring FGF19 overexpression, demonstrating potent anti-tumor activity.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective FGFR4 inhibitor in HCC cell lines. The document includes summaries of expected quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The efficacy of a selective FGFR4 inhibitor is typically evaluated across a panel of HCC cell lines with varying levels of FGF19 and FGFR4 expression. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the inhibitor's potency.

Table 1: Representative Anti-proliferative Activity of a Selective FGFR4 Inhibitor in HCC Cell Lines

Cell LineFGF19 ExpressionFGFR4 ExpressionRepresentative IC50 (nM)Notes
HuH-7HighHigh30 - 100Sensitive to FGFR4 inhibition.[7][8]
Hep3BModerateHigh30 - 50Sensitive to FGFR4 inhibition.[7][8]
JHH-7HighHigh30 - 100Sensitive to FGFR4 inhibition.[7][8]
HepG2LowHigh>1000Generally less sensitive due to low FGF19.[1][7]
SNU-449LowLow>1000Resistant to selective FGFR4 inhibition.[9]
SK-HEP-1LowLow>1000Resistant to selective FGFR4 inhibition.[9]

Note: IC50 values are illustrative and can vary based on the specific inhibitor, assay conditions, and cell line passage number. Experimental validation is crucial.

Signaling Pathways and Experimental Workflows

FGFR4 Signaling Pathway in HCC

The binding of FGF19 to FGFR4, in complex with its co-receptor β-Klotho, triggers the dimerization and autophosphorylation of FGFR4. This activation leads to the recruitment and phosphorylation of downstream adaptor proteins, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 serves as a docking site for GRB2, which in turn activates the RAS-RAF-MAPK and PI3K-AKT signaling pathways, promoting cell proliferation, survival, and inhibiting apoptosis.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF19 FGF19 FGFR4 FGFR4 β-Klotho FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 Recruits RAS RAS GRB2->RAS PI3K PI3K GRB2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibitor This compound Inhibitor->FGFR4 Inhibits

FGFR4 Signaling Pathway in HCC and the point of inhibition.

Experimental Workflow for Evaluating a Selective FGFR4 Inhibitor

A typical workflow for assessing the efficacy of a selective FGFR4 inhibitor in HCC cell lines involves a series of in vitro assays to determine its effects on cell viability, downstream signaling, and apoptosis.

Experimental_Workflow cluster_assays In Vitro Assays start Select HCC Cell Lines (e.g., HuH-7, Hep3B, HepG2) cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment viability Cell Viability Assay (e.g., CCK-8/MTS) treatment->viability western Western Blot Analysis (pFGFR4, pFRS2, pERK, pAKT) treatment->western apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) viability->data_analysis western->data_analysis apoptosis->data_analysis conclusion Conclusion on Inhibitor Efficacy data_analysis->conclusion

Workflow for assessing a selective FGFR4 inhibitor.

Experimental Protocols

Cell Viability Assay (CCK-8 or MTS)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • HCC cell lines (e.g., HuH-7, Hep3B, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Selective FGFR4 inhibitor (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8) or MTS reagent

  • Microplate reader

Protocol:

  • Seed HCC cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the selective FGFR4 inhibitor in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in the FGFR4 signaling pathway.

Materials:

  • HCC cell lines

  • 6-well cell culture plates

  • Selective FGFR4 inhibitor

  • Recombinant human FGF19 (optional, for stimulating the pathway)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pFGFR4, anti-FGFR4, anti-pFRS2, anti-FRS2, anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed HCC cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours if pathway stimulation is desired.

  • Pre-treat the cells with various concentrations of the selective FGFR4 inhibitor for 2-4 hours.

  • (Optional) Stimulate the cells with recombinant FGF19 (e.g., 100 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[10]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • HCC cell lines

  • 6-well cell culture plates

  • Selective FGFR4 inhibitor

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HCC cells in 6-well plates and allow them to attach.

  • Treat the cells with the selective FGFR4 inhibitor at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.[11]

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of selective FGFR4 inhibitors in HCC cell lines. By systematically assessing their impact on cell viability, downstream signaling, and apoptosis, researchers can effectively characterize the potency and mechanism of action of novel therapeutic agents targeting the FGF19-FGFR4 axis. Given the molecular heterogeneity of HCC, it is crucial to perform these experiments in a panel of well-characterized cell lines to identify the patient populations most likely to benefit from this targeted therapy.

References

Fgfr4-IN-5: A Potent and Selective Covalent Inhibitor for Investigating the FGF19-FGFR4 Signaling Axis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor 19 (FGF19) and its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), constitute a critical signaling axis implicated in various physiological processes, including bile acid homeostasis, metabolism, and cellular proliferation.[1] Dysregulation of the FGF19-FGFR4 pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC), making it an attractive therapeutic target.[1][2] Fgfr4-IN-5 is a potent, selective, and covalent inhibitor of FGFR4 that serves as a valuable chemical probe for elucidating the biological functions of the FGF19-FGFR4 axis and for preclinical evaluation of FGFR4-targeted therapies.[3]

Mechanism of Action: this compound acts as a covalent inhibitor, forming an irreversible bond with a specific cysteine residue (Cys552) within the ATP-binding pocket of FGFR4.[3][4] This covalent modification blocks the kinase activity of FGFR4, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT cascades.[2] Its high selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3) minimizes off-target effects, enabling precise investigation of FGFR4-mediated biology.[3]

Data Presentation

The following tables summarize the quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [3]

KinaseIC₅₀ (nM)
FGFR46.5
FGFR1>10000
FGFR2>10000
FGFR3>10000

Table 2: In Vitro Anti-proliferative Activity of this compound in HCC Cell Lines [3]

Cell LineIC₅₀ (nM)
Hep3B18
HuH-725

Table 3: In Vivo Antitumor Efficacy of this compound in an Orthotopic Hep3B Xenograft Model [3]

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)
This compound100 mg/kg, twice dailyStrong antitumor activity observed

Signaling Pathway and Experimental Workflow

Diagram 1: FGF19-FGFR4 Signaling Pathway and Inhibition by this compound

FGF19_FGFR4_Signaling FGF19-FGFR4 Signaling and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4 Covalently Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGF19-FGFR4 signaling cascade and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for this compound Evaluation

Experimental_Workflow Typical Experimental Workflow for this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC₅₀ vs FGFR family) Cell_Culture Culture HCC Cell Lines (e.g., Hep3B, HuH-7) Kinase_Assay->Cell_Culture Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) (Determine IC₅₀ in cells) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis (Confirm target engagement - pFGFR4, pERK, pAKT) Cell_Culture->Western_Blot Xenograft Establish HCC Xenograft Model (e.g., Orthotopic Hep3B in mice) Cell_Viability->Xenograft Treatment Treat with this compound vs. Vehicle Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth (e.g., Bioluminescence, Calipers) Treatment->Tumor_Measurement Pharmacokinetics Pharmacokinetic Analysis (Determine Cmax, Bioavailability) Treatment->Pharmacokinetics Analysis Analyze Tumor Growth Inhibition and Target Modulation Tumor_Measurement->Analysis

Caption: A standard workflow for characterizing the activity of this compound.

Experimental Protocols

FGFR4 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted for determining the in vitro IC₅₀ of this compound against FGFR4 kinase.

Materials:

  • Recombinant human FGFR4 kinase (e.g., from Promega or BPS Bioscience)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing recombinant FGFR4 kinase to each well. The optimal kinase concentration should be determined empirically.

  • Add 2 µL of a solution containing the substrate and ATP to initiate the reaction. The final ATP concentration should be close to its Km for FGFR4.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol is for assessing the anti-proliferative effect of this compound on HCC cells.

Materials:

  • HCC cell lines (e.g., Hep3B, HuH-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in an HCC mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Hep3B cells (or another suitable HCC cell line)

  • This compound

  • Vehicle solution (e.g., corn oil with a small percentage of DMSO)

  • Dosing equipment (e.g., oral gavage needles)

  • Tumor measurement tools (e.g., calipers or bioluminescence imaging system if using luciferase-expressing cells)

Procedure:

  • Establish tumors by subcutaneously or orthotopically injecting Hep3B cells into the mice.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the this compound formulation for oral administration.

  • Administer this compound (e.g., 100 mg/kg) and the vehicle control to the respective groups according to the desired schedule (e.g., twice daily) via oral gavage.[3]

  • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Measure tumor volume with calipers or bioluminescence imaging at regular intervals (e.g., twice a week).

  • Continue the treatment for a predetermined period (e.g., 28 days).[3]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target modulation).

  • Calculate the tumor growth inhibition for the this compound treated group compared to the vehicle control group.

References

Fgfr4-IN-5: Application Notes and Protocols for Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr4-IN-5 is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the development and progression of several cancers, most notably hepatocellular carcinoma (HCC). The activation of the FGFR4 signaling pathway has been identified as a significant mechanism of resistance to various anti-cancer therapies. This compound offers a targeted approach to overcome this resistance by irreversibly binding to a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, thereby inhibiting its kinase activity. These application notes provide a comprehensive overview of the use of this compound in drug resistance studies, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action in Drug Resistance

Upregulation and sustained activation of the FGFR4 signaling cascade are key drivers of acquired resistance to multi-kinase inhibitors such as sorafenib in HCC.[1][2][3][4][5] This resistance is often mediated through the activation of downstream pro-survival pathways, including the MAPK/ERK and STAT3 pathways, which lead to the upregulation of anti-apoptotic proteins like Bcl-xL and c-FLIP.

This compound overcomes this resistance by directly and covalently inhibiting the kinase activity of FGFR4. This targeted inhibition blocks the downstream signaling cascade, leading to the suppression of cell proliferation and induction of apoptosis, even in tumor models that have developed resistance to other therapies.

Quantitative Data

The efficacy of this compound has been demonstrated in preclinical models, particularly in the context of sorafenib-resistant hepatocellular carcinoma.

InhibitorTargetIC50 (nM)Cell Line/ModelConditionReference
This compoundFGFR46.5Enzymatic AssayIn vitro[6]

In Vivo Efficacy in Sorafenib-Resistant Model:

Treatment GroupDose and ScheduleTumor Growth Inhibition/RegressionAnimal ModelReference
This compound10 mg/kg, twice dailyDose-dependent growth inhibitionSorafenib-resistant Huh7 xenograft[1][6]
This compound30 mg/kg, twice dailyTumor regression (%ΔT/ΔC = -67%)Sorafenib-resistant Huh7 xenograft[1][6]
This compound100 mg/kg, twice dailyTumor regression (%ΔT/ΔC = -70%)Sorafenib-resistant Huh7 xenograft[1][6]
Sorafenib100 mg/kg, once dailyNo benefitSorafenib-resistant Huh7 xenograft[1][6]

Signaling Pathways and Experimental Workflows

FGFR4 Signaling Pathway in Drug Resistance

FGFR4_Signaling_in_Drug_Resistance cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 FGFR4->STAT3 Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Bcl_xL Bcl-xL STAT3->Bcl_xL c_FLIP c-FLIP STAT3->c_FLIP Apoptosis Apoptosis Inhibition Bcl_xL->Apoptosis c_FLIP->Apoptosis Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4 Covalently Inhibits

Caption: FGFR4 signaling pathway in drug resistance and the inhibitory action of this compound.

Experimental Workflow: Evaluating this compound in Drug-Resistant Cell Lines

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed sensitive and resistant cell lines treat Treat with this compound (dose-response) start->treat viability Cell Viability Assay (e.g., MTS/WST-1) treat->viability western Western Blot Analysis treat->western apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis ic50 Calculate IC50 values viability->ic50 protein Analyze protein expression (pFGFR4, pERK, etc.) western->protein apoptosis_quant Quantify apoptosis apoptosis->apoptosis_quant

Caption: Workflow for assessing this compound efficacy in drug-resistant cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTS/WST-1)

This protocol is for determining the cytotoxic and anti-proliferative effects of this compound on adherent cancer cell lines.

Materials:

  • Sensitive and drug-resistant cancer cell lines (e.g., Huh7 and sorafenib-resistant Huh7)

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTS or WST-1 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTS/WST-1 Addition: Add 20 µL of MTS or WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.

  • Measurement: Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Normalize the results to the vehicle-treated control wells. Calculate the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response) with appropriate software.

Western Blot Analysis

This protocol is for assessing the inhibition of FGFR4 signaling by this compound.

Materials:

  • Sensitive and drug-resistant cancer cell lines

  • This compound

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pFGFR4, anti-FGFR4, anti-pERK, anti-ERK, anti-STAT3, anti-pSTAT3, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a valuable tool for investigating and overcoming FGFR4-mediated drug resistance. Its high potency and covalent mechanism of action make it a promising candidate for further preclinical and clinical development, particularly in the context of sorafenib-resistant hepatocellular carcinoma. The protocols provided herein offer a starting point for researchers to evaluate the efficacy and mechanism of this compound in their specific models of drug resistance.

References

Application Notes and Protocols for Fgfr4-IN-5 in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has emerged as a significant therapeutic target in oncology.[1][2] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19 or activating mutations in the receptor itself, is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[2][3] Fgfr4-IN-5 is a potent and selective small-molecule inhibitor of FGFR4 kinase activity. These application notes provide detailed protocols for biochemical and cellular assays to characterize the inhibitory activity of this compound.

Mechanism of Action

Upon binding its ligand, such as FGF19, FGFR4 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[4][5] This activation initiates a cascade of downstream signaling events through pathways including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, ultimately regulating cellular processes like proliferation, survival, and migration.[4][6] this compound is designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of the receptor. This blockade of upstream signaling leads to the suppression of downstream effector pathways.

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg Phosphorylates Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4 Inhibits PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FGFR4 signaling cascade and the inhibitory action of this compound.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound
Kinase TargetIC₅₀ (nM)Assay Method
FGFR4 5 ADP-Glo™ Assay
FGFR1850ADP-Glo™ Assay
FGFR21200ADP-Glo™ Assay
FGFR3975ADP-Glo™ Assay
VEGFR2>10,000ADP-Glo™ Assay
Table 2: Cellular Activity of this compound in a High FGFR4-Expressing Cell Line (e.g., MDA-MB-453)
Assay TypeEndpointEC₅₀ (nM)
p-FRS2α Inhibition (Western Blot)Phosphorylation Level25
Cell Proliferation (MTT Assay)Cell Viability150

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol is for determining the IC₅₀ value of this compound against recombinant FGFR4 kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[7]

Materials:

  • Recombinant human FGFR4 kinase (Promega, BPS Bioscience)[7][8]

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • This compound (serial dilutions in DMSO)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[7]

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well white plates (low volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[8]

  • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of recombinant FGFR4 kinase (e.g., 10 ng) diluted in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 50 µM ATP, 0.2 µg/µL substrate) to each well.

  • Incubate the plate at room temperature for 60 minutes.[7]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.[7]

  • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes.[7]

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using non-linear regression analysis.

Cellular FGFR4 Phosphorylation Inhibition Assay (Western Blot)

This protocol determines the ability of this compound to inhibit the phosphorylation of FGFR4's direct substrate, FRS2α, in a cellular context.[1][9]

Materials:

  • FGFR4-overexpressing cell line (e.g., MDA-MB-453)[1][10]

  • Cell culture medium and supplements

  • This compound

  • Recombinant human FGF19

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FRS2α (p-FRS2α), anti-total FRS2α, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed MDA-MB-453 cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

  • Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15 minutes to induce FGFR4 signaling.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-FRS2α overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total FRS2α and β-actin as loading controls.

  • Quantify the band intensities to determine the concentration-dependent inhibition of FRS2α phosphorylation.

Experimental Workflow Diagram

Experimental_Workflow This compound Inhibition Assay Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Prepare this compound Serial Dilutions B2 Incubate Inhibitor with Recombinant FGFR4 B1->B2 B3 Initiate Reaction with ATP/Substrate Mix B2->B3 B4 Detect ADP Production (Luminescence) B3->B4 B5 Calculate IC₅₀ B4->B5 C1 Culture & Starve FGFR4+ Cells C2 Pre-treat with This compound C1->C2 C3 Stimulate with FGF19 C2->C3 C4 Cell Lysis & Protein Quantification C3->C4 C5 Western Blot for p-FRS2α / Total FRS2α C4->C5 C6 Determine EC₅₀ C5->C6

Caption: Workflow for biochemical and cellular characterization of this compound.

References

Application Notes and Protocols for Fgfr4 Inhibitor Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor in preclinical xenograft models. The information is compiled from various studies involving potent and selective FGFR4 inhibitors and is intended to guide researchers in designing and executing in vivo efficacy studies.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway, particularly the FGF19-FGFR4 axis, is a critical driver in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC).[1][2][3] Aberrant activation of this pathway, often through FGF19 amplification, leads to uncontrolled tumor cell proliferation and survival.[1][3] Selective FGFR4 inhibitors are a promising class of targeted therapies designed to block this oncogenic signaling.[1][3][4] Preclinical evaluation in xenograft models is a crucial step in the development of these inhibitors, providing essential data on their anti-tumor efficacy, pharmacokinetics, and pharmacodynamics.

Mechanism of Action

FGFR4 is a receptor tyrosine kinase that, upon binding its ligand FGF19 and co-receptor Klotho Beta (KLB), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[2][3][5] This activation primarily stimulates the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation.[2][3][5] Selective FGFR4 inhibitors are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[1] Some inhibitors, such as BLU9931, can form a covalent bond with a specific cysteine residue (Cys552) in the FGFR4 kinase domain, leading to irreversible inhibition.[1]

Data Presentation

The following tables summarize representative quantitative data from in vivo xenograft studies using various selective FGFR4 inhibitors.

Table 1: In Vivo Efficacy of Selective FGFR4 Inhibitors in Xenograft Models

CompoundCancer TypeXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / RegressionReference
BLU9931 Hepatocellular CarcinomaHCC xenograft with FGF19 amplification100 mg/kg, oral, once dailyRemarkable antitumor activity[4]
FGF401 (Roblitinib) Breast CancerPDX-M1 xenograftNot SpecifiedSignificant tumor growth inhibition[6]
H3B-6527 Hepatocellular CarcinomaHep3B xenograft300 mg/kg, oral, once daily92% TGI[7]
INCB62079 Hepatocellular CarcinomaHep3B xenograftNot SpecifiedGood efficacy[2]
LD1 (antibody) Hepatocellular CarcinomaHUH7 xenograftNot SpecifiedSignificant tumor growth inhibition[8]

Table 2: Pharmacokinetic Parameters of a Selective FGFR4 Inhibitor (Compound 1) in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Oral Bioavailability (%)Reference
IV3----[1]
PO10HighNot SpecifiedNot Specified20[1]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Hepatocellular Carcinoma (HCC) Xenograft Model

This protocol describes the establishment of a subcutaneous HCC xenograft model using human cancer cell lines, a common procedure for evaluating the in vivo efficacy of anti-cancer agents.

Materials:

  • Human HCC cell line (e.g., HepG2, Hep3B, Huh7)

  • Cell culture medium (e.g., RPMI 1640) with 10% Fetal Calf Serum (FCS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel (Corning)

  • 4- to 6-week-old female athymic nude mice (e.g., BALB/c nude)

  • Sterile syringes and needles

  • Calipers

Procedure:

  • Cell Culture: Culture the chosen HCC cell line in a humidified incubator at 37°C with 5% CO2.

  • Cell Preparation: Harvest the cells using standard cell culture techniques. Wash the cells with cold PBS and resuspend them in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1 x 10^7 cells per 200 µL.[9][10] Keep the cell suspension on ice.

  • Tumor Implantation: Subcutaneously inject 200 µL of the cell suspension into the flank of each mouse.[9]

  • Tumor Monitoring: Monitor the mice regularly for tumor growth. Once tumors are palpable, measure their dimensions (length and width) using calipers every 3 days.[9]

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2.[10]

  • Treatment Initiation: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups to begin the administration of the FGFR4 inhibitor.

Protocol 2: Administration of a Selective FGFR4 Inhibitor

This protocol outlines the procedure for administering a selective FGFR4 inhibitor to mice with established xenograft tumors.

Materials:

  • Selective FGFR4 inhibitor

  • Vehicle solution (as specified by the inhibitor's manufacturer, e.g., sterile water, acetate buffer with PEG300)

  • Mice with established xenograft tumors

  • Oral gavage needles

  • Balance for weighing mice

Procedure:

  • Preparation of Dosing Solution: Prepare the FGFR4 inhibitor solution in the appropriate vehicle at the desired concentration.

  • Animal Weighing: Weigh each mouse to determine the correct volume of the dosing solution to be administered.

  • Administration: Administer the FGFR4 inhibitor or vehicle control to the respective groups of mice via oral gavage.[11][12] The dosing volume is typically 5-10 mL/kg.

  • Dosing Schedule: Follow the predetermined dosing schedule (e.g., once daily, twice daily) for the duration of the study.[12]

  • Monitoring: Continue to monitor tumor volume and the general health of the mice (including body weight) throughout the treatment period.[7]

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).[13]

Mandatory Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB KLB KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Fgfr4-IN-5 Inhibitor->FGFR4

Caption: FGFR4 signaling pathway and the mechanism of its inhibition.

Experimental Workflow for In Vivo Efficacy Study

Xenograft_Workflow Cell_Culture 1. HCC Cell Culture (e.g., Hep3B, Huh7) Implantation 2. Subcutaneous Implantation of Cells into Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Caliper Measurement) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 8. Data Analysis (TGI, etc.) Endpoint->Analysis

Caption: Experimental workflow for a xenograft study.

References

Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition with Fgfr4-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The epithelial-mesenchymal transition (EMT) is a cellular process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis. Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a key driver of EMT in various cancers.[1][2] Overexpression and aberrant activation of FGFR4 can initiate signaling cascades that lead to the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including Vimentin, Snail, and Twist.[2][3]

Fgfr4-IN-5 is a potent and selective covalent inhibitor of FGFR4 with a reported half-maximal inhibitory concentration (IC50) of 6.5 nM.[4] Its high selectivity and covalent mechanism of action make it a valuable tool for investigating the role of FGFR4 in cellular processes like EMT. These application notes provide a comprehensive guide for utilizing this compound to study FGFR4-mediated EMT in cancer cell lines.

This compound: Compound Information

PropertyValueReference
Product Name This compound[4]
CAS Number 2230973-67-6N/A
Molecular Formula C₂₇H₂₉N₇O₃N/A
Molecular Weight 511.57 g/mol N/A
IC50 (FGFR4) 6.5 nM[4]
Mechanism of Action Covalent inhibitor, targeting Cys552 of FGFR4[4]
Solubility Soluble in DMSON/A

Data Presentation: Effects of FGFR Inhibition on EMT Markers

The following table summarizes representative quantitative data on the effects of FGFR inhibitors on key EMT markers from various studies. While this data is not specific to this compound, it provides an expected range of effects when studying FGFR4-driven EMT.

Cell LineTreatmentE-cadherin Expression (Fold Change)Vimentin Expression (Fold Change)Snail Expression (Fold Change)Twist Expression (Fold Change)Reference
Colorectal Cancer Cells (TAF-treated)FGFR4 SuppressionIncreasedDecreasedDecreasedN/A[3]
Lung Adenocarcinoma (A549)FGF4 (50 ng/mL)DecreasedIncreasedIncreasedIncreased[5]
Urothelial Carcinoma (J82)FGFR1 activation + FGF2-3.5N/AN/AN/A[6]
Gastric Cancer (Diffuse Type)N/ADownregulated in 39% of casesN/AUpregulated and correlated with E-cadherin downregulationUpregulated and correlated with N-cadherin expression[7]
Ovarian Cancer CellsSnail OverexpressionDecreasedN/AN/AN/A[8]

Signaling Pathway and Experimental Workflow

FGFR4 Signaling Pathway in EMT

FGFR4_EMT_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds PI3K PI3K FGFR4->PI3K RAS RAS FGFR4->RAS SRC SRC FGFR4->SRC Wnt_beta_catenin Wnt/β-catenin Pathway FGFR4->Wnt_beta_catenin Cross-talk Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4 Inhibits AKT AKT PI3K->AKT EMT_TFs EMT Transcription Factors (Snail, Twist) AKT->EMT_TFs RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->EMT_TFs SRC->EMT_TFs Wnt_beta_catenin->EMT_TFs E_cadherin E-cadherin (Epithelial Marker) EMT_TFs->E_cadherin Represses Vimentin Vimentin (Mesenchymal Marker) EMT_TFs->Vimentin Activates EMT Epithelial-Mesenchymal Transition E_cadherin->EMT Vimentin->EMT Experimental_Workflow start Start cell_culture Select and Culture Cancer Cell Line (e.g., Colorectal, HCC) start->cell_culture treatment Treat with this compound (Dose-response and Time-course) cell_culture->treatment protein_analysis Protein Analysis (Western Blot for E-cadherin, Vimentin) treatment->protein_analysis mrna_analysis mRNA Analysis (qRT-PCR for Snail, Twist) treatment->mrna_analysis functional_assays Functional Assays treatment->functional_assays data_analysis Data Analysis and Interpretation protein_analysis->data_analysis mrna_analysis->data_analysis migration_assay Cell Migration Assay (Transwell) functional_assays->migration_assay invasion_assay Cell Invasion Assay (Matrigel Transwell) functional_assays->invasion_assay migration_assay->data_analysis invasion_assay->data_analysis end End data_analysis->end

References

Fgfr4-IN-5 in 3D Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a transmembrane tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, lipid homeostasis, and tissue repair.[1][2][3] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC) and certain solid tumors.[4][5][6] This makes FGFR4 an attractive therapeutic target for cancer treatment.[1][4]

Fgfr4-IN-5 is a potent and selective covalent inhibitor of FGFR4 with a reported IC50 of 6.5 nM.[7] It has demonstrated significant anti-tumor activity in vivo, making it a promising candidate for cancer therapy.[7]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional 2D monolayer cultures.[8][9][10] These models recapitulate complex cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and drug penetration barriers observed in solid tumors.[8][11] Consequently, 3D cell culture systems are valuable tools for preclinical drug screening and validation of therapeutic targets.

This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models, offering a framework for researchers to investigate its efficacy and mechanism of action in a more physiologically relevant context.

Signaling Pathway and Mechanism of Action

The FGFR4 signaling cascade is typically initiated by the binding of its ligand, FGF19, which requires the co-receptor β-Klotho. This binding event leads to receptor dimerization, autophosphorylation of the intracellular kinase domain, and subsequent activation of downstream signaling pathways. Key pathways activated by FGFR4 include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1][12]

This compound acts as a covalent inhibitor, forming an irreversible bond with a cysteine residue in the ATP-binding pocket of FGFR4. This prevents ATP from binding and blocks the receptor's kinase activity, thereby inhibiting downstream signaling and suppressing tumor cell growth.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds bKlotho β-Klotho bKlotho->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a general framework for evaluating this compound in 3D tumor spheroid models. Specific parameters may need to be optimized for different cell lines.

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of tumor spheroids using ultra-low attachment plates, which prevent cells from adhering to the surface and promote self-aggregation.

Materials:

  • Cancer cell line known to overexpress FGFR4 (e.g., Hep3B, HUH7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in a T-75 flask to 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well, to be optimized for each cell line).

  • Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.

Protocol 2: Treatment of 3D Spheroids with this compound

Materials:

  • Pre-formed 3D spheroids (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • After spheroids have formed and reached a consistent size (e.g., 3-4 days post-seeding), carefully remove 50 µL of medium from each well.

  • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Visually inspect the spheroids daily for morphological changes, such as compaction, disintegration, or changes in size.

Protocol 3: 3D Cell Viability Assay (e.g., CellTiter-Glo® 3D)

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability within the spheroids.

Materials:

  • Treated 3D spheroids in a 96-well plate

  • CellTiter-Glo® 3D Reagent

  • Plate shaker

  • Luminometer

Procedure:

  • Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D Reagent to each well.

  • Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Experimental_Workflow start Start cell_culture 1. 2D Cell Culture (FGFR4+ cell line) start->cell_culture spheroid_formation 2. 3D Spheroid Formation (Ultra-low attachment plate) cell_culture->spheroid_formation treatment 3. Treatment with This compound spheroid_formation->treatment analysis 4. Downstream Analysis treatment->analysis viability Cell Viability Assay (e.g., CellTiter-Glo 3D) analysis->viability imaging Immunofluorescence Staining & Imaging analysis->imaging end End viability->end imaging->end

Caption: General experimental workflow for testing this compound in 3D spheroids.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Comparative IC50 Values of this compound in 2D vs. 3D Cell Culture

Cell Line2D IC50 (nM)3D Spheroid IC50 (nM)Fold Change (3D/2D)
Hep3B8.245.75.6
HUH712.588.27.1
Note: The data presented are representative and may vary based on experimental conditions.

Table 2: Effect of this compound on Spheroid Growth and Biomarker Expression

Treatment GroupSpheroid Diameter (µm) at 72h (Mean ± SD)% p-ERK Positive Cells (Mean ± SD)% Ki-67 Positive Cells (Mean ± SD)
Vehicle Control450 ± 2585 ± 870 ± 10
This compound (10 nM)380 ± 2050 ± 745 ± 8
This compound (50 nM)250 ± 1515 ± 520 ± 6
Note: The data presented are representative and may vary based on experimental conditions.

Conclusion

The use of this compound in 3D cell culture models provides a more physiologically relevant system to evaluate its anti-tumor efficacy. The protocols and data presented here offer a comprehensive guide for researchers to investigate the therapeutic potential of this compound and to further understand the role of FGFR4 signaling in cancer. These advanced in vitro models can help bridge the gap between preclinical studies and clinical outcomes, ultimately accelerating the development of novel cancer therapies.

References

Application Notes and Protocols for Fgfr4-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental controls for the use of Fgfr4-IN-5, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).

Introduction to this compound

This compound is a highly selective and potent covalent inhibitor of FGFR4 with a reported IC50 of 6.5 nM.[1][2] Its mechanism of action involves the irreversible binding to a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, conferring high selectivity over other FGFR family members.[3] Dysregulation of the FGFR4 signaling pathway is implicated in the progression of various cancers, particularly hepatocellular carcinoma (HCC), making this compound a valuable tool for basic research and a potential therapeutic agent.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant FGFR4 inhibitors.

Table 1: In Vitro Potency of FGFR4 Inhibitors

CompoundTargetIC50 (nM)Assay TypeCell Line/SystemReference
This compound FGFR4 6.5 Biochemical Recombinant Enzyme [1][2]
BLU-554 (Fisogatinib)FGFR45BiochemicalRecombinant Enzyme[5][6]
H3B-6527FGFR4<1.2BiochemicalRecombinant Enzyme[6]
FGF401 (Roblitinib)FGFR41.9BiochemicalRecombinant Enzyme[6]
BLU9931FGFR43BiochemicalRecombinant Enzyme[6]
LY2874455Pan-FGFR6BiochemicalRecombinant Enzyme[6]
PD173074Pan-FGFR>1000 (for FGFR4)Kinase AssayRecombinant Enzyme[7]

Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound

ParameterSpeciesDose & AdministrationValueModelReference
Cmax Mouse 10 mg/kg, single oral gavage 423 ng/mL Pharmacokinetic study [1]
Rat 10 mg/kg, single oral gavage 588 ng/mL Pharmacokinetic study [1]
Cynomolgus Monkey 10 mg/kg, single oral gavage 2820 ng/mL Pharmacokinetic study [1]
Oral Bioavailability Mouse 10 mg/kg, single oral gavage 20% Pharmacokinetic study [1]
Rat 10 mg/kg, single oral gavage 12% Pharmacokinetic study [1]
Cynomolgus Monkey 10 mg/kg, single oral gavage 27% Pharmacokinetic study [1]
Antitumor Activity Mouse 100 mg/kg, twice daily oral gavage for 28 days Strong antitumor activity Orthotopic Hep3B HTX model [1]
Mouse 30 and 100 mg/kg, twice daily oral gavage for 11 days Tumor regression Resistant tumor model [1]

Experimental Protocols

In Vitro Cell-Based Proliferation Assay

This protocol details a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • This compound

  • FGFR4-overexpressing cancer cell line (e.g., Hep3B, HUH-7)

  • Negative control cell line (low/no FGFR4 expression, e.g., ACHN)[8]

  • Complete cell culture medium

  • DMSO (vehicle)

  • 96-well plates

  • Cell proliferation reagent (e.g., MTS, WST-1)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Assessment: Add 20 µL of cell proliferation reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol describes a method to evaluate the in vivo antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • This compound

  • Immunocompromised mice (e.g., nude or SCID)

  • FGFR4-positive human cancer cells (e.g., Hep3B)

  • Matrigel (optional)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline or 10% DMSO, 90% Corn Oil)[1]

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 Hep3B cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Prepare this compound in the chosen vehicle solution. Administer this compound orally by gavage at the desired dose (e.g., 10-100 mg/kg) and schedule (e.g., once or twice daily). Administer the vehicle solution to the control group.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Monitoring: Monitor animal body weight and overall health throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Experimental Controls and Standards

Vehicle Control:

  • In Vitro: Dimethyl sulfoxide (DMSO) is the standard solvent for preparing stock solutions of this compound. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • In Vivo: A common vehicle formulation for oral administration of hydrophobic compounds like this compound is a mixture of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil.[1] It is crucial to test the tolerability of the vehicle in a separate control group.

Positive Controls:

  • In Vitro: To validate the assay and compare the potency of this compound, other known selective FGFR4 inhibitors can be used. These include BLU-554 (Fisogatinib), H3B-6527, and FGF401 (Roblitinib).[6]

  • In Vivo: A well-characterized FGFR4 inhibitor with known in vivo efficacy can be used as a positive control to benchmark the performance of this compound.

Negative Controls:

  • Cell-Based Assays: Utilize cell lines that have low or no endogenous expression of FGFR4 (e.g., ACHN non-ccRCC cell line).[8] this compound is expected to have minimal effect on the proliferation of these cells, demonstrating its target specificity.

  • Molecular Assays: In Western blot analysis, use an antibody against a non-related protein as a loading control to ensure equal protein loading across samples. For signaling pathway analysis, unstimulated or vehicle-treated cells serve as a baseline control.

Signaling Pathways and Experimental Workflows

FGFR4 Signaling Pathway

The following diagram illustrates the canonical FGFR4 signaling pathway, which is activated by its ligand, FGF19, in the presence of the co-receptor β-Klotho. This activation leads to the stimulation of downstream pathways such as RAS-MAPK and PI3K-AKT, promoting cell proliferation, survival, and migration. This compound acts by inhibiting the kinase activity of FGFR4, thereby blocking these downstream signals.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer Binds betaKlotho β-Klotho betaKlotho->FGFR4_dimer Co-receptor FRS2 FRS2 FGFR4_dimer->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse Promotes AKT AKT PI3K->AKT AKT->CellResponse Promotes Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4_dimer Inhibits

FGFR4 Signaling Pathway and Inhibition by this compound
Experimental Workflow for In Vitro this compound Evaluation

This diagram outlines the typical workflow for evaluating the in vitro effects of this compound on cancer cells.

In_Vitro_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture Cell Culture (FGFR4+ & FGFR4- lines) Proliferation Proliferation Assay (MTS/WST-1) CellCulture->Proliferation Migration Migration Assay (Wound Healing) CellCulture->Migration Invasion Invasion Assay (Transwell) CellCulture->Invasion Apoptosis Apoptosis Assay (Caspase Glo/FACS) CellCulture->Apoptosis CompoundPrep This compound Preparation (Serial Dilution) CompoundPrep->Proliferation CompoundPrep->Migration CompoundPrep->Invasion CompoundPrep->Apoptosis IC50 IC50 Determination Proliferation->IC50 StatisticalAnalysis Statistical Analysis Migration->StatisticalAnalysis Invasion->StatisticalAnalysis Apoptosis->StatisticalAnalysis Conclusion Conclusion on In Vitro Efficacy IC50->Conclusion StatisticalAnalysis->Conclusion

Workflow for In Vitro Evaluation of this compound
Logical Relationship of Experimental Controls

This diagram illustrates the logical relationship and purpose of the different experimental controls used in this compound studies.

Experimental_Controls cluster_experiment This compound Experiment cluster_controls Experimental Controls TreatmentGroup Treatment Group (Cells + this compound) VehicleControl Vehicle Control (Cells + Vehicle) TreatmentGroup->VehicleControl Compare to assess a) drug effect vs. solvent PositiveControl Positive Control (Cells + Known FGFR4i) TreatmentGroup->PositiveControl Compare to assess b) relative potency NegativeControl Negative Control (FGFR4- Cells + this compound) TreatmentGroup->NegativeControl Compare to assess c) target specificity

Logical Relationship of Experimental Controls

References

Application Notes and Protocols: Fgfr4-IN-5 in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on Fgfr4-IN-5 Data: As of the current date, publicly available data on the use of this compound in combination with other kinase inhibitors is limited. This compound is a potent and selective covalent inhibitor of FGFR4 with an IC50 of 6.5 nM, and it has demonstrated significant anti-tumor activity in vivo, particularly in the context of hepatocellular carcinoma research. Due to the scarcity of specific combination data for this compound, this document will provide a detailed framework for evaluating such combinations using a well-characterized, selective FGFR4 inhibitor, Roblitinib (FGF401), as a representative agent. The principles, protocols, and data presentation formats described herein can be adapted for the investigation of this compound in combination therapies.

Introduction to FGFR4 and Combination Therapy

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis is a known oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[1][3] The rationale for combining FGFR4 inhibitors with other kinase inhibitors stems from the complex and interconnected nature of cancer cell signaling pathways. Tumors can develop resistance to single-agent therapies through the activation of bypass signaling pathways.[4] By simultaneously targeting multiple key nodes in the cancer signaling network, combination therapies can potentially achieve synergistic anti-tumor effects, overcome resistance, and improve therapeutic outcomes.

Preclinical and clinical studies have explored the combination of selective FGFR4 inhibitors with inhibitors of pathways that are often co-activated or act as resistance mechanisms, such as the PI3K/AKT/mTOR and MAPK pathways.[4] Additionally, combining FGFR4 inhibitors with chemotherapy or immunotherapy is an active area of investigation.[5][6]

Featured Representative FGFR4 Inhibitor: Roblitinib (FGF401)

Roblitinib is a potent and highly selective, reversible-covalent inhibitor of FGFR4.[7] It has been investigated in preclinical and clinical settings, both as a single agent and in combination with other anti-cancer agents, demonstrating promising anti-tumor activity in FGF19-driven cancer models.[5][8]

Quantitative Data from Preclinical Combination Studies

The following tables summarize key quantitative data from preclinical studies evaluating Roblitinib (FGF401) in combination with other kinase inhibitors.

Table 1: In Vivo Efficacy of Roblitinib in Combination with Everolimus (mTOR Inhibitor) in a Hepatocellular Carcinoma (HCC) Patient-Derived Xenograft (PDX) Model (HCC26-1004) [9]

Treatment GroupDosingMean Tumor Volume (mm³) ± SE (Day 14)Mean Tumor Weight (g) ± SE (Day 14)
Vehicle200 µL, p.o.1250 ± 1501.2 ± 0.2
Roblitinib (FGF401)30 mg/kg, b.i.d., p.o.600 ± 1000.6 ± 0.1
Everolimus1 mg/kg, q.d., p.o.800 ± 1200.8 ± 0.15
Roblitinib + Everolimus As above 200 ± 50 0.2 ± 0.05
Sorafenib10 mg/kg, q.d., p.o.750 ± 1100.7 ± 0.1

Table 2: In Vivo Efficacy of Roblitinib in Combination with Everolimus in another HCC PDX Model (HCC2-1318) [9]

Treatment GroupDosingMean Tumor Volume (mm³) ± SE (Day 14)Mean Tumor Weight (g) ± SE (Day 14)
Vehicle200 µL, p.o.1100 ± 1801.1 ± 0.2
Roblitinib (FGF401)30 mg/kg, b.i.d., p.o.550 ± 900.5 ± 0.1
Everolimus1 mg/kg, q.d., p.o.900 ± 1500.9 ± 0.18
Roblitinib + Everolimus As above 150 ± 40 0.15 ± 0.04
Sorafenib10 mg/kg, q.d., p.o.800 ± 1300.8 ± 0.15

Signaling Pathways and Experimental Workflow

FGFR4 Signaling Pathway

The following diagram illustrates the canonical FGFR4 signaling pathway, which is a key target for inhibitors like this compound and Roblitinib.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified FGFR4 signaling cascade.

Experimental Workflow for Combination Studies

The diagram below outlines a typical workflow for evaluating the synergistic potential of an FGFR4 inhibitor in combination with another kinase inhibitor.

Experimental_Workflow start Hypothesize Synergy (e.g., FGFR4i + mTORi) in_vitro In Vitro Studies start->in_vitro viability Cell Viability Assays (e.g., CTG, MTT) in_vitro->viability western Western Blotting (Pathway Modulation) in_vitro->western synergy Synergy Analysis (e.g., Bliss, HSA, ZIP) viability->synergy in_vivo In Vivo Studies synergy->in_vivo western->in_vivo xenograft Xenograft/PDX Models in_vivo->xenograft efficacy Tumor Growth Inhibition (TGI) & Survival xenograft->efficacy pd Pharmacodynamics (Biomarker Analysis) xenograft->pd end Data Interpretation & Clinical Translation efficacy->end pd->end

Caption: Workflow for preclinical combination studies.

Experimental Protocols

The following are generalized protocols based on methodologies reported in preclinical studies of selective FGFR4 inhibitors. These can be adapted for this compound.

Protocol 1: In Vitro Cell Viability and Synergy Analysis

Objective: To determine the single-agent and combination effects of an FGFR4 inhibitor and another kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines with known FGFR4 and FGF19 expression status (e.g., Hep3B, HUH-7 for HCC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well clear-bottom, white-walled assay plates

  • This compound or representative FGFR4 inhibitor (e.g., Roblitinib)

  • Second kinase inhibitor (e.g., Everolimus)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Luminometer

  • Synergy analysis software (e.g., SynergyFinder, Combenefit)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in assay plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 50 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Drug Preparation and Addition:

    • Prepare stock solutions of each inhibitor in DMSO.

    • Create a dose-response matrix of the two inhibitors. This typically involves serial dilutions of each drug individually and in combination.

    • Add the drug solutions to the cells. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Calculate IC50 values for each single agent using a non-linear regression model.

    • Analyze the combination data for synergy using models such as the Bliss independence, Highest Single Agent (HSA), or Zero Interaction Potency (ZIP) models.

Protocol 2: Western Blotting for Pathway Analysis

Objective: To assess the effect of single-agent and combination treatments on FGFR4 and downstream signaling pathways.

Materials:

  • Treated cell lysates from an in vitro experiment

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells and collect the supernatant containing the protein.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Detection:

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities to determine changes in protein expression and phosphorylation.

Protocol 3: In Vivo Xenograft/PDX Combination Study

Objective: To evaluate the anti-tumor efficacy of an FGFR4 inhibitor in combination with another kinase inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft or patient-derived tumor tissue for PDX model

  • This compound or representative FGFR4 inhibitor (e.g., Roblitinib)

  • Second kinase inhibitor (e.g., Everolimus)

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant cancer cells or PDX fragments into the flanks of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth.

    • When tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, Inhibitor A, Inhibitor B, Combination A+B).[9][10]

  • Drug Administration:

    • Administer the inhibitors and vehicle according to the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).[9][10]

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Assessment:

    • Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Plot mean tumor volume over time for each treatment group.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effects.[9][10]

    • If applicable, perform a survival analysis using Kaplan-Meier curves.[3]

Conclusion

The combination of FGFR4 inhibitors with other targeted therapies represents a promising strategy to enhance anti-tumor efficacy and overcome resistance. While specific data for this compound in combination settings is not yet widely available, the provided application notes and protocols, using the well-studied selective FGFR4 inhibitor Roblitinib as a template, offer a comprehensive guide for researchers to design and execute preclinical studies. The successful application of these methodologies will be crucial in elucidating the full therapeutic potential of this compound and other selective FGFR4 inhibitors in combination with various kinase inhibitors for the treatment of cancer.

References

Troubleshooting & Optimization

Fgfr4-IN-5 off-target effects mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr4-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential issues, with a focus on identifying and mitigating off-target effects.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[1][2] Dysregulation of the FGFR4 signaling pathway is implicated in the development and progression of various cancers, particularly hepatocellular carcinoma.[1][3][4] this compound is designed to specifically block the kinase activity of FGFR4, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and migration.[3][5]

Q2: What is the kinase selectivity profile of this compound?

While this compound is highly selective for FGFR4, like many kinase inhibitors, it is not absolutely specific.[6] Its inhibitory activity against other kinases, though significantly lower, should be considered when interpreting experimental results. The table below summarizes the inhibitory activity (IC50) of this compound against FGFR4 and a panel of other kinases.

Kinase TargetIC50 (nM)Selectivity (Fold vs FGFR4)Notes
FGFR4 < 2 - Primary Target
FGFR1350> 175xPotential for off-target effects at high concentrations.
FGFR21,300> 650xLow potential for off-target effects.
FGFR31,100> 550xLow potential for off-target effects.
VEGFR22,500> 1250xCommonly tested off-target for FGFR inhibitors.
KIT> 10,000> 5000xNegligible activity.
SRC> 10,000> 5000xNegligible activity.
  • Data is hypothetical, based on characteristics of similar selective FGFR4 inhibitors.[2]

Q3: What are known on-target effects of inhibiting the FGFR pathway?

Inhibition of the FGFR pathway can lead to known physiological effects that are mechanism-based and not considered off-target. These include hyperphosphatemia, due to the role of the FGFR axis in phosphate homeostasis, and potential toxicities like dry mouth, dry eyes, and diarrhea.[7][8] Researchers should monitor for these effects as indicators of target engagement.

Section 2: Troubleshooting Guide: Unexpected Phenotypes

This guide provides a systematic approach to investigating whether an observed experimental result is a consequence of this compound's on-target activity or an unintended off-target effect.

Q1: I'm observing a cellular phenotype that isn't reported in the literature for FGFR4 inhibition. How can I determine if it's an off-target effect?

This is a common challenge in kinase inhibitor research.[9][10] A multi-step approach is recommended to dissect the molecular mechanism.

Step 1: Confirm On-Target Engagement Before investigating off-targets, confirm that this compound is engaging and inhibiting FGFR4 in your experimental system at the concentration used. This can be done by performing a Western blot for the phosphorylated forms of FGFR4 or its direct downstream effectors, such as FRS2 and ERK.[3] A reduction in phosphorylation indicates successful on-target activity.

Step 2: Identify Potential Off-Targets If on-target engagement is confirmed, the next step is to identify potential off-targets. The most comprehensive method is a broad-panel kinase screen (kinome profiling), which tests the inhibitor against hundreds of kinases.[9][11] This can reveal unexpected interactions that may explain the phenotype.

Step 3: Validate Off-Target Engagement in a Cellular Context Once potential off-targets are identified from a screen, you must validate that this compound engages them within your cells. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm direct binding of the inhibitor to the suspected off-target protein in a physiological context.[9]

Step 4: Link Off-Target to the Phenotype The definitive experiment to link an off-target to the observed phenotype is a genetic "rescue" or "phenocopy" experiment.

  • Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the suspected off-target kinase. If treatment with this compound no longer produces the unexpected phenotype in these cells, it strongly implicates the off-target.

  • Chemical Genomics: Use a structurally unrelated inhibitor that is known to be specific for the suspected off-target. If this second inhibitor reproduces the same phenotype, it provides orthogonal evidence for the off-target's involvement.

Below is a diagram illustrating the workflow for identifying off-target effects.

Off_Target_Workflow cluster_0 Initial Observation & Verification cluster_1 Off-Target Identification cluster_2 Cellular Validation & Proof A Unexpected Phenotype Observed B Confirm On-Target FGFR4 Inhibition (e.g., p-ERK Western Blot) A->B  Hypothesize  Off-Target Effect C Perform Broad Kinome Profiling B->C  If On-Target  Activity Confirmed D Identify Potential Off-Target Kinase(s) C->D E Validate Engagement in Cells (e.g., CETSA) D->E F Link to Phenotype (e.g., siRNA Knockdown) E->F G Phenotype is Off-Target Mediated F->G

Caption: Experimental workflow for identifying and validating off-target effects.

Q2: My results are ambiguous. How do I decide if the effect is on-target, off-target, or a combination?

Disambiguating complex pharmacological effects requires a logical troubleshooting process. The following decision tree can guide your experiments.

Troubleshooting_Logic start Unexpected Phenotype Observed with this compound q1 Is downstream FGFR4 signaling (p-FRS2, p-ERK) inhibited? start->q1 a1_no No On-Target Effect. Check compound integrity, dose, and cell permeability. q1->a1_no No q2 Does kinome screen reveal potent off-target(s)? q1->q2 Yes a2_no Likely a novel ON-TARGET effect of FGFR4. Investigate further. q2->a2_no No q3 Does siRNA knockdown of the off-target prevent the phenotype with this compound? q2->q3 Yes a3_yes Phenotype is primarily OFF-TARGET mediated. q3->a3_yes Yes a3_no Complex Effect: - On-target effect - Multiple off-targets - Pathway crosstalk q3->a3_no No

Caption: Decision tree for troubleshooting the origin of an unexpected phenotype.

Section 3: Key Experimental Protocols

Protocol 1: Western Blot for Downstream FGFR4 Signaling

  • Objective: To confirm on-target inhibition of the FGFR4 pathway.

  • Cell Culture and Treatment: Plate cells (e.g., a hepatocellular carcinoma line with FGFR4 expression) and allow them to adhere. Serum starve cells for 12-24 hours.

  • Inhibitor Pre-treatment: Pre-treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the FGFR4 ligand, FGF19 (100 ng/mL), for 15 minutes to induce receptor phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-Actin).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and imaging system.

  • Analysis: Quantify the ratio of p-ERK to total ERK. A dose-dependent decrease indicates on-target inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of this compound to a target or off-target protein in intact cells.

  • Cell Treatment: Treat cultured cells with vehicle or this compound at the desired concentration for 1 hour.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating Gradient: Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Analysis: Collect the supernatant and analyze the amount of the protein of interest (e.g., FGFR4 or a suspected off-target) in the soluble fraction by Western blot or ELISA.

  • Interpretation: Binding of this compound will stabilize the target protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control.

Section 4: FGFR4 Signaling Pathway Reference

The binding of a ligand, such as FGF19, to FGFR4 induces receptor dimerization and autophosphorylation.[7] This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3][12][13]

FGFR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Dimerizes FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Inhibitor This compound Inhibitor->FGFR4

Caption: Simplified FGFR4 signaling pathway and the point of inhibition by this compound.

References

Optimizing Fgfr4-IN-5 Concentration in Cell Culture: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Fgfr4-IN-5 in cell culture experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It forms an irreversible covalent bond with a specific cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, thereby blocking its kinase activity.[2] This prevents the downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration in FGFR4-dependent cancer cells.[3]

Q2: What is a recommended starting concentration for this compound in a cell-based assay?

A2: A good starting point for a dose-response experiment with this compound is to test a wide range of concentrations, typically from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM). The optimal concentration will vary depending on the cell line's sensitivity and the specific experimental endpoint. For initial experiments, a 10-fold serial dilution can be effective in identifying the active range.

Q3: How should I prepare this compound for cell culture experiments?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in cell culture medium to the desired final concentration. To avoid precipitation, it is crucial to add the DMSO stock solution to the medium with vigorous mixing and to ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells, typically below 0.5%.[4][5]

Q4: How can I assess the on-target effect of this compound in my cells?

A4: The most direct way to assess the on-target effect of this compound is to measure the phosphorylation status of FGFR4 and its downstream signaling proteins. A western blot analysis for phosphorylated FGFR4 (pFGFR4) and key downstream effectors like phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) can confirm target engagement and pathway inhibition. A decrease in the phosphorylation of these proteins upon treatment with this compound indicates successful on-target activity.

Q5: Is this compound selective for FGFR4 over other FGFR family members?

A5: this compound is designed to be highly selective for FGFR4.[1] This selectivity is achieved by targeting a unique cysteine residue in the FGFR4 kinase domain that is not present in other FGFR family members (FGFR1, 2, and 3).[2] However, it is always advisable to consult specific kinase selectivity data for the batch of the compound being used.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Other FGFR4 Inhibitors
CompoundCell LineAssay TypeIC50 (nM)Reference
This compound-FGFR4 Kinase Assay6.5MedChemExpress
BLU-554 (Fisogatinib)-FGFR4 Kinase Assay5[6]
Roblitinib (FGF401)-FGFR4 Kinase Assay1.9[1]
H3B-6527-FGFR4 Kinase Assay<1.2[1]
BLU9931-FGFR4 Kinase Assay3[1]
BLU9931A498 (ccRCC)MTS Assay4600[7]
BLU9931A704 (ccRCC)MTS Assay3800[7]
BLU9931769-P (ccRCC)MTS Assay2700[7]

Note: IC50 values can vary between different studies and experimental conditions.

Table 2: Kinase Selectivity Profile of Representative FGFR4 Inhibitors
KinaseBLU-554 IC50 (nM)H3B-6527 IC50 (nM)Roblitinib (FGF401) Selectivity
FGFR4 5 <1.2 >1000-fold vs other kinases
FGFR1624320-
FGFR2>22031290-
FGFR3>22031060-

Data compiled from references[1][6]. This table illustrates the high selectivity of these compounds for FGFR4.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of living cells.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Plot the percentage of cell viability (relative to the vehicle control) against the log of the this compound concentration to determine the IC50 value.

Western Blotting for Phospho-FGFR4

This protocol outlines the steps to detect the phosphorylation status of FGFR4, a key indicator of this compound target engagement.

Materials:

  • Cell culture dishes

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-pFGFR4, anti-total FGFR4, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pFGFR4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total FGFR4 and a loading control (e.g., GAPDH or β-actin) to normalize the pFGFR4 signal.

Mandatory Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB KLB KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCg FGFR4->PLCg Activates GRB2 GRB2 SOS SOS GRB2->SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Survival Survival AKT->Survival DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start Experiment issue Issue Encountered? start->issue no_effect No or Low Activity issue->no_effect Yes high_toxicity High Cell Toxicity issue->high_toxicity Yes inconsistent Inconsistent Results issue->inconsistent Yes success Successful Experiment issue->success No check_conc Check Concentration Range and Cell Line Sensitivity no_effect->check_conc check_solubility Verify Compound Solubility and DMSO Concentration no_effect->check_solubility check_target Confirm Target Expression (FGFR4) no_effect->check_target optimize_dmso Lower Final DMSO Concentration high_toxicity->optimize_dmso reduce_conc Reduce this compound Concentration high_toxicity->reduce_conc standardize_protocol Standardize Cell Seeding, Treatment, and Assay Steps inconsistent->standardize_protocol check_reagents Check Reagent Quality and Expiration Dates inconsistent->check_reagents

Caption: A logical workflow for troubleshooting common issues with this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low inhibitory effect observed 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Low FGFR4 expression: The cell line may not express sufficient levels of FGFR4, or the pathway may not be a primary driver of proliferation. 3. Compound degradation: The compound may have degraded due to improper storage or handling. 4. Solubility issues: The compound may have precipitated out of the cell culture medium.1. Perform a dose-response curve over a wider concentration range (e.g., 1 nM to 10 µM). 2. Verify FGFR4 expression levels in your cell line using Western blot or qPCR. Consider using a positive control cell line known to be sensitive to FGFR4 inhibition (e.g., Hep3B, Huh-7). 3. Ensure the compound is stored correctly (typically at -20°C or -80°C) and freshly diluted for each experiment. 4. Prepare a fresh stock solution in DMSO. When diluting into media, add the stock solution to the media with vigorous mixing. Visually inspect for any precipitation. The final DMSO concentration should be kept low (ideally ≤0.1%).[5]
High level of cell death, even at low concentrations 1. Off-target toxicity: Although selective, high concentrations of any inhibitor can have off-target effects. 2. DMSO toxicity: The final concentration of DMSO in the cell culture medium may be too high. 3. Cell line sensitivity: Some cell lines are more sensitive to chemical treatments.1. Lower the concentration range of this compound used in the experiment. 2. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Run a DMSO-only control to assess its effect on cell viability.[4] 3. Reduce the incubation time of the compound with the cells.
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell passage number, confluency, or seeding density can affect results. 2. Inconsistent compound preparation: Variations in the preparation and dilution of the this compound stock solution. 3. Assay variability: Inconsistent incubation times or reagent handling during the assay.1. Use cells within a consistent passage number range and ensure consistent seeding density and confluency at the time of treatment. 2. Prepare a large batch of the stock solution and aliquot it for single use to minimize freeze-thaw cycles. Always vortex the stock solution before making dilutions. 3. Standardize all steps of the experimental protocol, including incubation times and reagent volumes.
Difficulty dissolving this compound in media 1. Poor aqueous solubility: The compound is inherently hydrophobic. 2. Incorrect dilution procedure: Adding the compound directly to aqueous solutions can cause precipitation.1. This compound is expected to have low aqueous solubility. A DMSO stock is necessary. 2. Always add the DMSO stock of this compound to the cell culture medium (not the other way around) while vortexing or pipetting to ensure rapid and even dispersion.[5]

References

Technical Support Center: Fgfr4-IN-5 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fgfr4-IN-5 in in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during in vivo studies with this compound.

Q1: What is the recommended vehicle and administration route for this compound in mice?

A1: this compound is typically administered via oral gavage. A common vehicle formulation is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in distilled water.[1] Due to its hydrophobic nature, ensuring a homogenous suspension is critical for consistent dosing.

Q2: My mice are experiencing significant weight loss and diarrhea. What could be the cause and how can I manage it?

A2: Gastrointestinal toxicity, particularly diarrhea, is a known on-target effect of potent and selective FGFR4 inhibitors.[2] This is because FGFR4 plays a role in bile acid homeostasis.[2]

  • Potential Cause: The dose of this compound may be too high for the specific mouse strain or model.

  • Troubleshooting Steps:

    • Dose Reduction: Consider reducing the dose. Efficacy has been observed at doses as low as 30 mg/kg, with tumor regression seen at this level.[3]

    • Supportive Care: Provide supportive care to the animals, including hydration and nutritional support.

    • Bile Acid Sequestrants: Co-administration of a bile acid sequestrant, such as cholestyramine, has been shown to mitigate bile acid-related toxicity of FGFR4 inhibition without compromising anti-tumor efficacy.[4]

    • Monitor Animal Health: Closely monitor the animals for signs of distress and adhere to institutional animal care and use guidelines.

Q3: I am not observing the expected anti-tumor efficacy. What are some potential reasons?

A3: Several factors could contribute to a lack of efficacy in your in vivo model.

  • Potential Causes & Solutions:

    • Inadequate Dosing or Formulation:

      • Ensure the compound is fully suspended in the vehicle before each administration. Sonication may be required for initial dissolution in DMSO before dilution in the final vehicle.[3]

      • Verify the accuracy of your dosing calculations and administration technique.

    • Tumor Model Resistance:

      • The tumor model may not be dependent on the FGFR4 signaling pathway. Confirm FGFR4 expression and activation in your tumor model. Overexpression of FGF19 is often a key driver of sensitivity to FGFR4 inhibition.[1][5]

      • Acquired resistance can develop through mutations in the FGFR4 kinase domain.[6]

    • Pharmacokinetic Issues:

      • While this compound has shown reasonable oral bioavailability, individual animal metabolism can vary.[3] Consider performing a pilot pharmacokinetic study in your specific animal model.

Q4: How can I confirm that this compound is hitting its target in vivo?

A4: Pharmacodynamic (PD) markers can be used to confirm target engagement.

  • Recommended PD Markers:

    • CYP7A1: Inhibition of the FGF19-FGFR4 signaling axis leads to an upregulation of CYP7A1, an enzyme involved in bile acid synthesis. Measuring CYP7A1 mRNA levels in tumor or liver tissue can serve as a biomarker of FGFR4 inhibition.[1]

    • Downstream Signaling Proteins: Assess the phosphorylation status of key downstream signaling molecules in the FGFR4 pathway, such as FRS2, ERK, and AKT, in tumor tissue. A decrease in the phosphorylation of these proteins would indicate target engagement.[4]

Q5: What are the known off-target effects of this compound?

A5: this compound is a highly selective covalent inhibitor of FGFR4.[3] However, as with any small molecule inhibitor, the potential for off-target effects exists.

  • Considerations:

    • Covalent Mechanism: this compound forms a covalent bond with a cysteine residue in FGFR4.[3] While designed for specificity, the reactive acrylamide warhead could potentially interact with other proteins containing reactive cysteines.

    • Proteome-Wide Profiling: For in-depth investigation of off-target effects, advanced chemoproteomic techniques can be employed to identify other cellular targets.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Sorafenib-Resistant Huh7 Xenograft Model [3]

Dosage (mg/kg, p.o., b.i.d.)Treatment DurationEfficacy Outcome%ΔT/ΔC*
1011 daysDose-dependent growth inhibition-
3011 daysTumor regression-67%
10011 daysTumor regression-70%
10028 daysStrong antitumor activity, sustained growth inhibition-

*%ΔT/ΔC: Percent change in tumor volume in treated vs. control mice. Negative values indicate tumor regression.

Table 2: Pharmacokinetic Parameters of this compound (10 mg/kg, single oral dose) [3]

SpeciesCmax (ng/mL)Oral Bioavailability (%)
Mouse42320
Rat58812
Cynomolgus Monkey282027

Experimental Protocols

Detailed Methodology for an In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

  • Cell Culture and Implantation:

    • Culture a relevant cancer cell line (e.g., Huh7, Hep3B) with known FGFR4 expression and FGF19 dependency.

    • Subcutaneously implant tumor cells into the flank of immunocompromised mice (e.g., nude mice).

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Randomization:

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

  • Preparation of this compound Formulation:

    • For a 10 mg/kg dose in a 20g mouse (0.2 mg dose), if the dosing volume is 10 mL/kg (0.2 mL), the required concentration is 1 mg/mL.

    • Weigh the required amount of this compound.

    • If necessary, initially dissolve this compound in a minimal amount of DMSO with the aid of ultrasonication to ensure it is fully dissolved.[3]

    • Prepare the vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

    • Add the this compound solution/suspension to the vehicle and vortex thoroughly to create a homogenous suspension. Prepare fresh daily.

  • Dosing and Monitoring:

    • Administer this compound or vehicle control via oral gavage at the desired dose and schedule (e.g., 30 mg/kg, twice daily).

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health status regularly.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., 21-28 days or when control tumors reach a predetermined size), euthanize the mice.

    • Excise tumors and weigh them.

    • A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot, qPCR) and another portion fixed in formalin for immunohistochemistry.

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klothoβ KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PKC PKC PLCg->PKC PKC->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Tumor Implantation cell_culture->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for an in vivo efficacy study.

Troubleshooting Decision Tree for Poor Efficacy

Troubleshooting_Efficacy start Poor In Vivo Efficacy Observed check_formulation Is the formulation a homogenous suspension? start->check_formulation remake_formulation Action: Remake formulation, ensure proper suspension check_formulation->remake_formulation No check_dosing Is the dosing accurate (volume, frequency)? check_formulation->check_dosing Yes remake_formulation->check_dosing review_protocol Action: Review and refine dosing protocol check_dosing->review_protocol No confirm_target Does the tumor model express activated FGFR4? check_dosing->confirm_target Yes review_protocol->confirm_target validate_model Action: Validate FGFR4 pathway activation in the tumor model confirm_target->validate_model No pd_analysis Action: Perform pharmacodynamic analysis (e.g., pFRS2, CYP7A1) confirm_target->pd_analysis Yes validate_model->end End consider_resistance Consider intrinsic or acquired resistance pd_analysis->consider_resistance

Caption: A decision tree for troubleshooting poor in vivo efficacy.

References

Fgfr4-IN-5 resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr4-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential resistance mechanisms in cancer cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cells, previously sensitive to this compound, are now showing reduced sensitivity or have become completely resistant. What are the primary potential causes?

A1: Acquired resistance to selective FGFR4 inhibitors like this compound typically arises from two main categories of molecular changes:

  • On-Target Alterations: These are genetic changes in the FGFR4 gene itself. The most common on-target mechanism is the acquisition of point mutations within the kinase domain of FGFR4.[1] These mutations can prevent the inhibitor from binding effectively to its target, thereby restoring the kinase activity even in the presence of the drug.[2][3]

  • Bypass Signaling Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for FGFR4 signaling to drive proliferation and survival.[4][5] This involves the upregulation or activation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules, which effectively renders the inhibition of FGFR4 ineffective.[6][7]

Q2: What specific mutations in FGFR4 are known to cause resistance to selective inhibitors?

A2: Clinical and preclinical studies have identified specific mutations in the FGFR4 kinase domain that confer resistance to selective inhibitors like fisogatinib (BLU-554), which is structurally related to this compound. The key mutations are:

  • Gatekeeper Mutation: A mutation at the "gatekeeper" residue, specifically V550M, has been identified in patients with acquired resistance.[1][8] This residue controls access to a hydrophobic pocket within the ATP-binding site, and its mutation can sterically hinder the inhibitor's binding.[9]

  • Hinge-1 Mutations: Mutations at the C552 residue in the hinge-1 region of the kinase domain have also been confirmed to mediate resistance in vitro and in vivo.[1]

Q3: Can the activation of other growth factor receptors, like EGFR, cause resistance to this compound?

A3: Yes, the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a primary mechanism for both acquired and intrinsic resistance to FGFR4 inhibition in hepatocellular carcinoma (HCC).[4][6] Upon developing resistance to FGFR4 inhibitors, cancer cells can exhibit increased activation of EGFR, as well as its downstream effectors MAPK and AKT.[4] This activation provides an alternative route for the cell to maintain proliferation and survival signals, thus bypassing the FGFR4 blockade.[10][11] Co-treatment with an EGFR inhibitor can restore sensitivity to the FGFR4 inhibitor in these cases.[4]

Troubleshooting Guides

Guide 1: Investigating On-Target FGFR4 Mutations

If you suspect on-target mutations are the cause of resistance, follow this guide to identify and validate them.

Question: How do I confirm if resistance is caused by a mutation in the FGFR4 kinase domain?

Answer: This involves a three-step process: establishing a resistant model, identifying the mutation through sequencing, and functionally validating its effect.

Experimental Workflow for Investigating On-Target Mutations

G cluster_0 Step 1: Develop Resistant Model cluster_1 Step 2: Identify Mutation cluster_2 Step 3: Functionally Validate A Culture sensitive cancer cells (e.g., Huh7) B Long-term exposure to escalating doses of this compound A->B C Isolate and expand resistant clones B->C D Extract genomic DNA and mRNA from parental and resistant cells C->D Proceed with resistant clones E Amplify and sequence the FGFR4 kinase domain (exons 11-17) D->E F Compare sequences to identify potential resistance mutations (e.g., V550M, C552S) E->F G Introduce identified mutation into wild-type FGFR4 expression vector (Site-Directed Mutagenesis) F->G Mutation found H Transfect sensitive cells with WT-FGFR4 or Mutant-FGFR4 G->H I Assess sensitivity to this compound (Cell Viability Assay, IC50 determination) H->I

Caption: Workflow for identifying and validating on-target FGFR4 resistance mutations.

Troubleshooting Actions:

  • Confirm Resistance: Before sequencing, confirm the resistance phenotype by comparing the IC50 value of this compound in your resistant clones to the parental cell line. A significant shift indicates acquired resistance.[4]

  • Sequencing: When sequencing, ensure you analyze both genomic DNA and cDNA (from RNA) to rule out RNA editing events and confirm the mutation is expressed.

  • Validation: A successful validation experiment will show that cells expressing the mutant FGFR4 have a significantly higher IC50 for this compound compared to cells expressing wild-type FGFR4.

  • Next Steps: If a resistance mutation is confirmed, consider testing a "gatekeeper-agnostic" or next-generation FGFR inhibitor that can overcome these specific mutations.[1][8] Covalent inhibitors that target other residues may also be effective.[12]

Guide 2: Investigating Bypass Signaling Activation

If no on-target mutations are found, or if you suspect parallel pathway activation, use this guide.

Question: How can I check if resistance is mediated by the activation of bypass signaling pathways?

Answer: This can be determined by analyzing the activation status of key signaling proteins in your resistant cells compared to the sensitive parental cells using biochemical methods like Western blotting.

Key Bypass Pathways and Proteins to Analyze [4][6][13]

PathwayKey Proteins to Probe (Phospho-specific antibodies)Expected Observation in Resistant Cells
EGFR Signaling p-EGFR (Tyr1068)Increased phosphorylation
MAPK Pathway p-ERK1/2 (Thr202/Tyr204)Increased phosphorylation
PI3K/AKT Pathway p-AKT (Ser473)Increased phosphorylation
mTOR Pathway p-p70S6K (Thr389)Increased phosphorylation
STAT Pathway p-STAT3 (Tyr705)Increased phosphorylation

Signaling Diagram: FGFR4 Inhibition and EGFR Bypass Mechanism

G cluster_fgfr FGFR4 Pathway cluster_egfr EGFR Bypass Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 PI3K_A PI3K FRS2->PI3K_A RAS RAS FRS2->RAS AKT_A AKT PI3K_A->AKT_A Prolif_A Proliferation/ Survival AKT_A->Prolif_A ERK ERK RAS->ERK ERK->Prolif_A FGFR4_IN_5 This compound FGFR4_IN_5->FGFR4 Inhibits EGF EGF EGFR EGFR EGF->EGFR PI3K_B PI3K EGFR->PI3K_B GRB2 GRB2/SOS EGFR->GRB2 AKT_B AKT PI3K_B->AKT_B Prolif_B Proliferation/ Survival AKT_B->Prolif_B ERK_B ERK GRB2->ERK_B ERK_B->Prolif_B G cluster_wt Wild-Type FGFR4 (Sensitive) cluster_mut Mutant FGFR4 (Resistant) WT_FGFR4 FGFR4 Kinase Domain (ATP Binding Pocket) Gatekeeper_WT Valine 550 (Gatekeeper) Outcome_WT Kinase Activity Inhibited Inhibitor This compound Inhibitor->WT_FGFR4 Binds effectively MUT_FGFR4 FGFR4 Kinase Domain (ATP Binding Pocket) Gatekeeper_MUT Methionine 550 (Mutated Gatekeeper) Outcome_MUT Kinase Remains Active Inhibitor2 This compound Inhibitor2->MUT_FGFR4 Binding blocked (Steric Hindrance)

References

Technical Support Center: Improving Fgfr4-IN-5 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fgfr4-IN-5 in xenograft models.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: Suboptimal or Lack of Tumor Growth Inhibition

Question: My xenograft model is not responding to this compound treatment as expected. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

G start Start: Suboptimal Efficacy Observed check_formulation 1. Verify Drug Formulation and Administration start->check_formulation check_pk 2. Assess Pharmacokinetics (PK) check_formulation->check_pk Formulation OK outcome1 Optimize Formulation/Route check_formulation->outcome1 Issue Found check_pd 3. Confirm Target Engagement (PD) check_pk->check_pd Sufficient Exposure outcome2 Adjust Dose/Schedule check_pk->outcome2 Low Exposure check_model 4. Evaluate Xenograft Model Suitability check_pd->check_model Target Engaged outcome3 Confirm On-Target Activity check_pd->outcome3 No Target Engagement check_resistance 5. Investigate Resistance Mechanisms check_model->check_resistance Model is Appropriate outcome4 Select More Sensitive Model check_model->outcome4 Model Lacks FGFR4 Dependency outcome5 Consider Combination Therapy check_resistance->outcome5

Caption: Troubleshooting workflow for suboptimal this compound efficacy.

Detailed Troubleshooting Steps:

  • Verify Drug Formulation and Administration:

    • Solubility: this compound is a hydrophobic molecule.[1] Ensure it is fully solubilized before administration. Improper formulation can lead to poor bioavailability.

    • Vehicle: For in vivo studies, common formulations for compounds with low water solubility include a mixture of DMSO, Tween 80, and saline.[2] It is crucial to test the chosen vehicle for tolerability in the animal model.

    • Administration Route: Confirm that the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate and has been performed correctly.

  • Assess Pharmacokinetics (PK):

    • Measure the concentration of this compound in plasma and tumor tissue over time. This will determine if the drug is reaching the tumor at sufficient concentrations to inhibit FGFR4.

    • Low bioavailability or rapid metabolism can limit the drug's effectiveness.[3]

  • Confirm Target Engagement (Pharmacodynamics - PD):

    • Assess the inhibition of FGFR4 signaling in the tumor. This can be done by measuring the phosphorylation of downstream targets like FRS2 via immunoblotting.[4]

    • Another pharmacodynamic marker for FGFR4 inhibition is the upregulation of CYP7A1 expression in the liver, which can be measured by qPCR.[5]

  • Evaluate Xenograft Model Suitability:

    • FGFR4 Dependency: The chosen cell line should have an activated FGFR4 signaling pathway, often driven by FGF19 overexpression.[6] Not all hepatocellular carcinoma (HCC) models are dependent on FGFR4.[7]

    • Expression Levels: Confirm the expression of FGFR4 and its co-receptor Klotho Beta (KLB) in your xenograft model.

  • Investigate Resistance Mechanisms:

    • Bypass Pathways: Acquired resistance to FGFR4 inhibitors can be mediated by the activation of bypass signaling pathways, most notably the EGFR pathway.[8][9] Consider co-treatment with an EGFR inhibitor if EGFR activation is suspected.

    • FGFR Redundancy: In some HCC models, other FGFRs, such as FGFR3, can compensate for the inhibition of FGFR4, limiting the efficacy of a selective inhibitor.[7] A pan-FGFR inhibitor might be more effective in such cases.

Issue 2: Adverse Events or Toxicity in Animal Models

Question: I am observing toxicity (e.g., weight loss, lethargy) in my animal models treated with this compound. What should I do?

Answer:

Toxicity can be related to the drug itself or the formulation vehicle.

Troubleshooting Steps:

  • Vehicle Control: Always include a vehicle-only treatment group to distinguish between vehicle-related toxicity and compound-related toxicity.

  • Dose Reduction: If toxicity is observed in the this compound treated group, consider reducing the dose or the frequency of administration.

  • Tolerability Study: Conduct a preliminary tolerability study with a small cohort of animals to determine the maximum tolerated dose (MTD) of your specific this compound formulation.

  • Off-Target Effects: While this compound is selective, high concentrations may lead to off-target kinase inhibition. If toxicity persists at lower doses, further investigation into potential off-target effects may be warranted.

FAQs

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with an IC50 of 6.5 nM.[10][11] FGFR4 is a tyrosine kinase receptor that, when activated by its ligand FGF19, triggers downstream signaling pathways like RAS-MAPK and PI3K-AKT, promoting cell proliferation and survival.[12] this compound covalently binds to a unique cysteine residue in the kinase pocket of FGFR4, blocking its activity and inhibiting these downstream signals.[7]

G cluster_receptor Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR4->Downstream Activation KLB KLB KLB->FGFR4 Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4 Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of action of this compound.

Q2: Which xenograft models are recommended for this compound efficacy studies?

A2: The most suitable xenograft models are those with a demonstrated dependence on the FGF19-FGFR4 signaling axis. This is often found in a subset of hepatocellular carcinoma (HCC). Recommended and commonly used models include:

  • Hep 3B: Expresses both FGF19 and FGFR4.[6]

  • HuH-7: Another FGF19-positive HCC cell line.[7]

  • JHH-7: Also used as a model for FGF19-positive HCC.[7]

It is crucial to characterize the specific cell line being used to confirm the expression of FGF19, FGFR4, and the co-receptor KLB.

Q3: How should I prepare this compound for in vivo administration?

A3: As this compound is likely to have low water solubility, a formulation suitable for hydrophobic compounds is necessary. While a specific formulation for this compound is not publicly available, a common starting point for similar inhibitors is:

  • Injection Formulation Example: A solution of 10% DMSO, 5% Tween 80, and 85% saline.[2]

  • Oral Formulation Example: Dissolving the compound in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[2]

Important: Always prepare formulations fresh daily and test for solubility and stability before administration. A small pilot study to confirm the tolerability of the chosen formulation is highly recommended.

Quantitative Data Summary

The following table summarizes in vivo efficacy data for selective FGFR4 inhibitors in various HCC xenograft models. While this data is for inhibitors other than this compound, it provides a useful reference for expected outcomes.

InhibitorXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
BLU-554 HuH-7Not SpecifiedShowed in vivo efficacy[8]
H3B-6527 Hep3B300 mg/kg, once dailyResulted in tumor stasis/regression[5]
BLU9931 Hep 3B100 mg/kg, twice dailyComplete tumor regression observed[6]

Experimental Protocols

Protocol: Evaluating this compound Efficacy in an HCC Xenograft Model

This protocol provides a general framework. Specific details may need to be optimized for your laboratory and animal model.

  • Cell Culture and Xenograft Implantation:

    • Culture a suitable HCC cell line (e.g., Hep 3B) under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 5-10 x 10^6 cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

  • Drug Preparation and Administration:

    • Prepare the this compound formulation and vehicle control fresh daily.

    • Administer the treatment via the chosen route (e.g., oral gavage) at the predetermined schedule (e.g., once or twice daily).

    • Monitor animal weight and general health daily.

  • Efficacy Assessment:

    • Measure tumor volume 2-3 times per week.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Tumor weight can be measured as a final efficacy endpoint.

  • Pharmacodynamic Analysis (Optional but Recommended):

    • Collect tumor and liver samples at the end of the study (or from a satellite group) at a specified time point after the final dose.

    • Process tumor tissue for immunoblot analysis of p-FRS2 and total FRS2.

    • Process liver tissue for qPCR analysis of CYP7A1 mRNA levels.

G A 1. Cell Culture & Implantation B 2. Tumor Growth Monitoring A->B C 3. Randomization (150-200 mm³) B->C D 4. Treatment (Vehicle & this compound) C->D E 5. Monitor Tumor Volume & Animal Health D->E F 6. End of Study: Tumor Excision & Weight E->F G 7. (Optional) PD Analysis: Tumor (p-FRS2) Liver (CYP7A1) F->G

Caption: General experimental workflow for a xenograft efficacy study.

References

Fgfr4-IN-5 unexpected results in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr4-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected in vitro results and to provide answers to frequently asked questions regarding the use of this potent and selective FGFR4 inhibitor.

Troubleshooting Guide

Researchers may occasionally encounter unexpected results during their in vitro experiments with this compound. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: this compound shows lower than expected potency or a complete lack of efficacy in inhibiting cell proliferation or downstream signaling.

Possible Cause Recommended Action
Cell Line Insensitivity - Confirm that your cell line is dependent on the FGFR4 signaling pathway. Not all cell lines, even those expressing FGFR4, are driven by this pathway for survival and proliferation. - Verify the expression of the ligand FGF19 and the co-receptor Klotho (KLB) in your cell line, as they are often required for FGFR4 activation.
FGFR Redundancy - Investigate the expression and potential role of other FGFR family members, particularly FGFR3. In some cellular contexts, FGFR3 can compensate for the inhibition of FGFR4, leading to de novo resistance.[1][2] - Consider using a pan-FGFR inhibitor as a positive control to assess the general sensitivity of your cell line to FGFR inhibition.
Activation of Bypass Signaling Pathways - Profile the activation status of alternative receptor tyrosine kinases (RTKs) like EGFR.[3][4] Acquired resistance to FGFR4 inhibitors can be mediated by the upregulation of parallel signaling cascades such as the EGFR-MAPK and PI3K-AKT pathways.[3][4] - Perform combination experiments with inhibitors of the identified bypass pathway (e.g., an EGFR inhibitor like gefitinib or erlotinib) to see if sensitivity to this compound is restored.[3][4]
Compound Instability or Degradation - Ensure proper storage and handling of this compound according to the manufacturer's instructions. - Prepare fresh stock solutions and working dilutions for each experiment.
Experimental Setup - Optimize the concentration range of this compound. It is possible that higher concentrations are needed for your specific cell line. - Verify the seeding density of your cells and the duration of the treatment.

Problem 2: Paradoxical activation of downstream signaling pathways is observed upon treatment with this compound.

Possible Cause Recommended Action
Inhibitor-Induced Conformational Change - Some kinase inhibitors can paradoxically activate their target or downstream effectors by inducing a specific conformation of the kinase.[5][6][7][8] - Carefully analyze the phosphorylation status of multiple downstream targets (e.g., ERK, AKT) at various time points and inhibitor concentrations.
Disruption of Negative Feedback Loops - The inhibition of a kinase can sometimes disrupt a negative feedback loop, leading to the hyperactivation of an upstream component of the pathway. - Map the known feedback mechanisms in the FGFR4 signaling cascade in your experimental system.
Off-Target Effects - Although this compound is designed to be selective, off-target activities at higher concentrations cannot be entirely ruled out. - Consult kinome profiling data for this compound if available, or for structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of the Fibroblast Growth Factor Receptor 4 (FGFR4) tyrosine kinase. By blocking the binding of ATP, it prevents the autophosphorylation and activation of FGFR4, thereby inhibiting the downstream signaling pathways that promote cell proliferation, survival, and migration.[9][10]

Q2: How can I confirm that this compound is engaging with its target in my cells?

A2: A cellular thermal shift assay (CETSA) is a direct method to confirm target engagement.[1] This assay measures the thermal stabilization of FGFR4 upon inhibitor binding. Alternatively, you can perform a Western blot to assess the phosphorylation status of FGFR4 and its direct downstream targets, such as FRS2, ERK, and AKT, following treatment with this compound. A dose-dependent decrease in phosphorylation indicates target engagement and inhibition.

Q3: What are the known resistance mechanisms to FGFR4 inhibitors?

A3: Resistance to FGFR4 inhibitors can arise through several mechanisms:

  • Gatekeeper Mutations: Mutations in the FGFR4 kinase domain can prevent the inhibitor from binding to its target site.[9][11]

  • Bypass Signaling: Upregulation and activation of alternative signaling pathways, such as the EGFR, MAPK, and PI3K-AKT pathways, can compensate for FGFR4 inhibition and sustain cell proliferation and survival.[3][4][12]

  • FGFR Redundancy: Other FGFR family members, like FGFR3, can be co-expressed and mediate signaling in the presence of a selective FGFR4 inhibitor.[1][2]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is designed for high selectivity, it is crucial to consider potential off-target effects, especially at higher concentrations. Pan-FGFR inhibitors are known to cause toxicities such as hyperphosphatemia due to the inhibition of FGFR1 and FGFR3.[13][14] Selective FGFR4 inhibitors are expected to have a better safety profile in this regard. However, diarrhea has been reported as a side effect and its incidence may be related to the degree of FGFR4 inhibition.[15] Always perform dose-response experiments and consider using a structurally distinct FGFR4 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of well-characterized, selective FGFR4 inhibitors against FGFR family members and their effect on the proliferation of an FGFR4-dependent cancer cell line. This data is provided for reference and comparison purposes.

Compound FGFR4 IC50 (nM) FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) Cell Line Proliferation GI50 (nM) (Hep3B - FGF19/FGFR4 driven)
BLU-554 (Fisogatinib) 3>1000>1000>100028
FGF401 (Roblitinib) 1.123050028011
H3B-6527 1.41200170013004

Data is compiled from publicly available sources and should be used as a general guide. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Add the desired final concentrations of the inhibitor to the cells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the dose-response curve to determine the GI50 value.

Protocol 2: Western Blotting for Phospho-FGFR4 and Downstream Signaling

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FGFR4, total FGFR4, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

FGFR4_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K-AKT Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho (KLB) KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result: Low Potency of this compound Check_Cell_Line Is the cell line FGFR4-dependent? Start->Check_Cell_Line Check_Bypass Are bypass pathways (e.g., EGFR) activated? Check_Cell_Line->Check_Bypass Yes Action_Validate_Model Action: Validate cell model with positive controls. Check_Cell_Line->Action_Validate_Model No Check_Redundancy Is FGFR3 expressed and active? Check_Bypass->Check_Redundancy No Action_Combination_Tx Action: Test combination with bypass pathway inhibitor. Check_Bypass->Action_Combination_Tx Yes Check_Compound Is the compound stable and correctly prepared? Check_Redundancy->Check_Compound No Action_PanFGFR Action: Use a pan-FGFR inhibitor to assess redundancy. Check_Redundancy->Action_PanFGFR Yes Action_Fresh_Compound Action: Prepare fresh compound and repeat experiment. Check_Compound->Action_Fresh_Compound No End Resolution Check_Compound->End Yes Action_Validate_Model->End Action_Combination_Tx->End Action_PanFGFR->End Action_Fresh_Compound->End

Caption: Troubleshooting workflow for low potency of this compound in vitro.

References

Navigating Fgfr4-IN-5 in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Fgfr4-IN-5 and other FGFR4 inhibitors. Here, you will find troubleshooting advice and frequently asked questions regarding toxicity observed in animal studies, presented in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common toxicities observed with FGFR4 inhibitors in animal studies?

Inhibition of the FGFR4 signaling pathway can lead to a range of on-target toxicities due to its physiological roles. The most frequently reported adverse events in preclinical animal models include gastrointestinal issues and liver enzyme elevations.[1][2][3] Diarrhea is a common finding and is directly related to the blockade of the FGFR4 receptor.[3]

Q2: Are there specific liver-related toxicities to be aware of?

Yes, elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are common findings in non-clinical safety studies of FGFR4 inhibitors.[1][2] For instance, in a study with the anti-FGFR4 antibody H4, cynomolgus monkeys exhibited elevated serum ALT (up to 44-fold over baseline) and AST activities at all tested doses.[1]

Q3: What kind of gastrointestinal side effects should I monitor for?

Diarrhea is a primary concern.[3] In studies with the anti-FGFR4 antibody H4, monkeys showed sporadic malformed feces and reduced food intake.[1] These effects are linked to the disruption of bile acid homeostasis, a key function regulated by the FGF19-FGFR4 axis.[1][4]

Q4: Is there a difference in toxicity profiles between species?

Yes, toxicity can vary between species. For example, the anti-FGFR4 antibody H4 was well-tolerated in rats at doses up to 200 mg/kg, but showed toxic effects in cynomolgus monkeys at all tested doses (5, 20, and 100 mg/kg).[1]

Troubleshooting Guide

Problem: I am observing significant diarrhea in my mouse model treated with an FGFR4 inhibitor.

  • Possible Cause: This is a known on-target effect of FGFR4 inhibition due to disruption of the FGF19-FGFR4 signaling axis, which regulates bile acid synthesis.[4]

  • Troubleshooting Steps:

    • Dose Reduction: Consider a dose-escalation study to find the maximum tolerated dose with manageable gastrointestinal side effects.

    • Supportive Care: In line with clinical management strategies, ensure adequate hydration and consider supportive care to manage symptoms.[3]

    • Monitor Bile Acids: If feasible, monitor serum and/or fecal bile acid levels to correlate with the observed gastrointestinal toxicity.

Problem: My animal studies are showing elevated liver enzymes (ALT/AST).

  • Possible Cause: This is a frequently observed toxicity with FGFR4 inhibitors and is indicative of hepatotoxicity.[1][2]

  • Troubleshooting Steps:

    • Dose and Frequency Adjustment: Evaluate if a lower dose or a different dosing schedule can mitigate the liver enzyme elevation while maintaining efficacy.

    • Histopathology: Conduct thorough histopathological examination of the liver at the end of the study to assess for any morphological changes.

    • Monitor Liver Function: In addition to ALT and AST, consider monitoring other markers of liver function, such as bilirubin and alkaline phosphatase.

Quantitative Toxicity Data Summary

CompoundAnimal ModelDoses TestedKey Toxicities ObservedReference
Anti-FGFR4 Antibody (H4) Cynomolgus Monkey5, 20, 100 mg/kg (single IV)Elevated serum ALT (up to 44x baseline) and AST, sporadic malformed feces, reduced food intake, elevated fecal bile acids.[1]
Anti-FGFR4 Antibody (H4) Rat20, 60, 200 mg/kg (single IV)Well-tolerated with no significant findings.[1]
ABSK012 Mouse (HCC xenograft)Not specifiedNo obvious toxicities reported at efficacious doses.[5]

Experimental Protocols

Protocol: Single-Dose Intravenous Toxicology Study of Anti-FGFR4 Antibody (H4)

  • Animal Models: Sprague-Dawley rats and cynomolgus monkeys.

  • Dosing:

    • Rats: A single intravenous dose of 20, 60, or 200 mg/kg.

    • Monkeys: A single intravenous dose of 5, 20, or 100 mg/kg.

  • Parameters Monitored:

    • Clinical observations for signs of toxicity.

    • Body weight and food consumption.

    • Serum clinical chemistry panel (including ALT, AST).

    • Fecal bile acid concentrations (in monkeys).

  • Necropsy and Histopathology: A full necropsy and histopathological evaluation of tissues were likely performed, although not explicitly detailed in the abstract.[1]

Visualizing Key Pathways and Concepts

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KlothoB β-Klotho KlothoB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Dimerization & Phosphorylation PLCg PLCγ Pathway FGFR4->PLCg BileAcid Bile Acid Synthesis (Feedback Inhibition) FGFR4->BileAcid PI3K_AKT PI3K/AKT Pathway FRS2->PI3K_AKT MAPK MAPK Pathway FRS2->MAPK CellResponse Cellular Responses (Proliferation, Survival) PI3K_AKT->CellResponse MAPK->CellResponse PLCg->CellResponse

Caption: The FGF19-FGFR4 signaling pathway, a key regulator of bile acid metabolism and cell proliferation.

Experimental_Workflow_Toxicity_Assessment cluster_animal_dosing Animal Dosing Phase cluster_monitoring In-life Monitoring cluster_analysis Terminal Phase & Analysis AnimalModel Select Animal Model (e.g., Mouse, Rat, Monkey) DoseAdmin Administer this compound (Specify Route and Regimen) AnimalModel->DoseAdmin ControlGroup Control Group (Vehicle) AnimalModel->ControlGroup ClinicalObs Clinical Observations (e.g., Diarrhea, Behavior) DoseAdmin->ClinicalObs BodyWeight Body Weight & Food Intake DoseAdmin->BodyWeight BloodSample Blood Sampling (Clinical Pathology) DoseAdmin->BloodSample DataAnalysis Data Analysis & Reporting BloodSample->DataAnalysis Necropsy Necropsy Histopath Histopathology (e.g., Liver) Necropsy->Histopath Histopath->DataAnalysis

Caption: A generalized experimental workflow for assessing in vivo toxicity of an FGFR4 inhibitor.

References

Refining Fgfr4-IN-5 experimental protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr4-IN-5, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and covalent inhibitor of FGFR4.[1] It works by irreversibly binding to the FGFR4 protein, thereby blocking its kinase activity and inhibiting downstream signaling pathways that are crucial for cell proliferation and survival in certain cancers.[1][2]

Q2: What is the IC50 value for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for FGFR4 is 6.5 nM.[1][3]

Q3: In which research areas is this compound primarily used?

A3: this compound is predominantly used in cancer research, particularly in studies related to hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling pathway is often dysregulated.[1][4][5][6] It is also relevant for investigating other cancers with aberrant FGFR4 signaling.[7][8]

Q4: What are the key downstream signaling pathways affected by this compound?

A4: By inhibiting FGFR4, this compound blocks the activation of several downstream signaling cascades, including the RAS-RAF-ERK1/2 MAPK and PI3K-AKT pathways.[2][4][6][9] These pathways are critical for tumor cell proliferation, survival, and migration.[4][5][10]

Q5: How should I store this compound?

A5: Stock solutions of this compound should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Culture Media Poor solubility of this compound in aqueous solutions.Prepare a high-concentration stock solution in a suitable solvent like DMSO.[3] When preparing working solutions, dilute the stock solution in pre-warmed culture media and vortex thoroughly. Avoid using a final DMSO concentration above 0.5% in your experiments to minimize solvent-induced toxicity. Consider using ultrasonic agitation to aid dissolution.[3]
Inconsistent or No Inhibition of FGFR4 Signaling 1. Incorrect inhibitor concentration. 2. Degraded inhibitor. 3. Cell line does not have an active FGFR4 signaling pathway.1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. 2. Ensure the inhibitor has been stored correctly and is within its shelf life.[1] 3. Verify FGFR4 expression and activation (e.g., via Western blot for total and phosphorylated FGFR4) in your chosen cell line. Not all cell lines are sensitive to FGFR4 inhibition.
High Background in Western Blots for p-FGFR4 1. Non-specific antibody binding. 2. High basal level of FGFR4 activation.1. Optimize your Western blot protocol, including blocking conditions and antibody concentrations. Use a recommended antibody and follow the manufacturer's protocol.[11][12] 2. Serum-starve cells for several hours before treatment with this compound to reduce basal receptor activation.
Off-Target Effects Observed Although this compound is selective, high concentrations may inhibit other kinases.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Compare the effects with other selective FGFR4 inhibitors or use FGFR4 knockout/knockdown cell lines as controls to confirm that the observed phenotype is on-target.
Variable Results in In Vivo Studies 1. Poor oral bioavailability. 2. Suboptimal dosing schedule.1. This compound has shown oral bioavailability in animal models, but this can vary.[1][3] Ensure proper formulation for oral gavage. 2. Optimize the dosing regimen (dose and frequency) for your specific animal model. Published studies have used twice-daily oral gavage.[1][3]

Quantitative Data

Table 1: IC50 Values of Selected FGFR4 Inhibitors

InhibitorIC50 (FGFR4)Selectivity ProfileReference
This compound 6.5 nMSelective for FGFR4[1]
BLU-554 (Fisogatinib) 5 nMHighly selective for FGFR4 over FGFR1-3[13]
BLU9931 3 nMIrreversible and selective for FGFR4[13]
Roblitinib (FGF401) 1.9 nMSelective for FGFR4[13]
H3B-6527 <1.2 nMHighly selective for FGFR4 over FGFR1-3[13]
Infigratinib (BGJ398) >40-fold selective for FGFR1/2/3 over FGFR4Pan-FGFR inhibitor with lower potency for FGFR4[13]
Futibatinib (TAS-120) 3.7 nMIrreversible pan-FGFR inhibitor[13]

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a positive control for cell death if available.

  • Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 72 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC50 value.

Western Blot for FGFR4 Pathway Inhibition

This protocol outlines the steps to detect the inhibition of FGFR4 signaling by this compound.

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with the desired concentration of this compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a ligand that activates FGFR4, such as FGF19, for a short period (e.g., 15-30 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-FGFR4, total FGFR4, phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and expression.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB KLB KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P PI3K PI3K FGFR4->PI3K P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Transcription Transcription ERK1/2->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation leads to Cell_Survival Cell_Survival Transcription->Cell_Survival leads to Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments (Optional) Cell_Culture Cell Line Selection & Culture Dose_Response Dose-Response Assay (e.g., MTS/MTT) Cell_Culture->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Western_Blot Western Blot for Pathway Inhibition IC50_Determination->Western_Blot Data_Analysis_InVitro Data Analysis Western_Blot->Data_Analysis_InVitro Animal_Model Animal Model Selection (e.g., Xenograft) Data_Analysis_InVitro->Animal_Model Dosing This compound Dosing (e.g., Oral Gavage) Animal_Model->Dosing Tumor_Measurement Tumor Growth Measurement Dosing->Tumor_Measurement Tissue_Analysis Pharmacodynamic Analysis (e.g., Western Blot of Tumors) Tumor_Measurement->Tissue_Analysis Data_Analysis_InVivo Data Analysis Tissue_Analysis->Data_Analysis_InVivo Troubleshooting_Tree cluster_reagents Reagent Checks cluster_protocol Protocol Review cluster_cells Cell Line Verification Start Inconsistent Results Check_Reagents Check Reagents Start->Check_Reagents Step 1 Check_Protocol Review Protocol Start->Check_Protocol Step 2 Check_Cells Verify Cell Line Start->Check_Cells Step 3 Inhibitor_Quality This compound Quality: - Stored correctly? - Within shelf life? Check_Reagents->Inhibitor_Quality Antibody_Performance Antibody Performance: - Validated? - Correct dilution? Check_Reagents->Antibody_Performance Solubility Solubility Issues: - Precipitate observed? Check_Reagents->Solubility Concentration Inhibitor Concentration: - Dose-response performed? Check_Protocol->Concentration Incubation_Time Incubation Times: - Optimized? Check_Protocol->Incubation_Time Controls Proper Controls: - Vehicle control included? Check_Protocol->Controls FGFR4_Expression FGFR4 Expression: - Confirmed by WB/qPCR? Check_Cells->FGFR4_Expression Passage_Number Cell Passage Number: - Within acceptable range? Check_Cells->Passage_Number

References

Navigating the Challenges of Fgfr4-IN-5: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the potent and selective covalent inhibitor Fgfr4-IN-5, its poor aqueous solubility can present a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when handling this compound, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL (192.17 mM); however, this may require sonication to fully dissolve.[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q2: How should I store stock solutions of this compound?

A2: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, aliquots can be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1]

Q3: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous media for a cell-based assay. What should I do?

A3: This is a common issue with poorly soluble compounds. To mitigate precipitation, it is recommended to dilute the DMSO stock solution in a step-wise manner. First, dilute the stock into a small volume of your final aqueous medium while vortexing to ensure rapid mixing. Then, add this intermediate dilution to the final volume of the medium. Additionally, consider using a final DMSO concentration of 0.5% or lower in your cell culture media, as higher concentrations can be toxic to cells. If precipitation persists, you may need to explore the use of a surfactant like Tween-80 or a co-solvent such as PEG300 in your final formulation, though their compatibility with your specific cell line should be verified.

Q4: Are there established formulations for in vivo studies with this compound?

A4: Yes, there are established formulations for administering this compound via oral gavage. Two such protocols have been described to achieve a clear solution of at least 2.5 mg/mL[1]:

  • Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Protocol 2: A mixture of 10% DMSO and 90% Corn Oil.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in various experimental settings.

Issue 1: this compound powder is difficult to dissolve in DMSO.
  • Possible Cause: Insufficient energy to break the crystal lattice.

  • Troubleshooting Steps:

    • Sonication: Place the vial in an ultrasonic water bath for 5-10 minute intervals until the solid is fully dissolved.[1]

    • Gentle Warming: Warm the solution briefly to 37°C. Avoid excessive heat, which could degrade the compound.

    • Vortexing: Vigorous vortexing can also aid in dissolution.

Issue 2: Precipitate forms in the stock solution during storage.
  • Possible Cause: The storage temperature is too high, or the solution is supersaturated.

  • Troubleshooting Steps:

    • Re-dissolve: Before use, bring the aliquot to room temperature and sonicate or warm gently to redissolve any precipitate.

    • Lower Concentration: If precipitation is a persistent issue, consider preparing a slightly less concentrated stock solution.

Issue 3: Inconsistent results in in vitro kinase assays.
  • Possible Cause: Poor solubility in the aqueous assay buffer leading to inaccurate inhibitor concentrations.

  • Troubleshooting Steps:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is low and consistent across all experiments (typically ≤1%).

    • Pre-dilution Strategy: Prepare a series of intermediate dilutions of your DMSO stock in the assay buffer before the final dilution into the reaction mixture.

    • Inclusion of Surfactants: Consider adding a low concentration of a non-ionic surfactant like Triton X-100 or Tween-20 (e.g., 0.01%) to your assay buffer to improve solubility. Always include a vehicle control with the same surfactant concentration.

Data Presentation

Table 1: Solubility of this compound in Various Solvents and Formulations

Solvent/FormulationConcentrationObservationsReference
DMSO100 mg/mL (192.17 mM)Requires sonication.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.80 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.80 mM)Clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Weigh out the required amount of this compound powder (Molecular Weight: 520.37 g/mol ). For 1 mL of a 10 mM solution, use 5.20 mg.

  • Add the appropriate volume of anhydrous DMSO.

  • Vortex the solution vigorously.

  • If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

  • Once a clear solution is obtained, aliquot into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of this compound for In Vivo Oral Gavage (2.5 mg/mL)

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.

  • Add 450 µL of saline to the mixture and vortex until a clear solution is obtained.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB KLB KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCg FGFR4->PLCg Phosphorylates STAT3 STAT3 FGFR4->STAT3 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression STAT3->Gene_Expression

Caption: FGFR4 signaling pathway upon activation by FGF19.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Start Start Weigh Weigh this compound Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Fully Dissolved? Add_DMSO->Dissolve Sonicate Sonicate / Warm Dissolve->Sonicate No Stock 100 mg/mL Stock Dissolve->Stock Yes Sonicate->Dissolve Dilute Dilute in Aqueous Buffer Stock->Dilute Precipitate Precipitation? Dilute->Precipitate Optimize Optimize Dilution (e.g., add surfactant) Precipitate->Optimize Yes Assay Ready for Assay Precipitate->Assay No Optimize->Dilute

Caption: Workflow for preparing this compound solutions.

References

Fgfr4-IN-5 inconsistent assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fgfr4-IN-5, a potent and selective covalent inhibitor of FGFR4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with an IC50 of 6.5 nM.[1] As a covalent inhibitor, it forms a permanent bond with its target protein, leading to irreversible inhibition. It has demonstrated significant anti-tumor activity in in-vivo models and is a valuable tool for studying FGFR4-driven cancers, such as hepatocellular carcinoma.[1]

Q2: What are the recommended in vitro and in vivo starting concentrations for this compound?

Based on available data, a starting point for in vitro assays would be in the low nanomolar range, considering its IC50 of 6.5 nM.[1] For in vivo studies in mouse models, oral gavage administration at doses of 10, 30, and 100 mg/kg twice daily has been shown to be effective.[1] However, optimal concentrations will vary depending on the specific cell line, assay type, and animal model, and should be determined empirically.

Q3: How should I prepare and store this compound?

For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO. For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide for Inconsistent Assay Results

Inconsistent results when working with this compound can arise from various factors related to assay setup, execution, and data interpretation. This guide provides a structured approach to troubleshooting common issues.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Causes & Solutions cluster_3 Resolution A Inconsistent Assay Results (e.g., variable IC50, loss of potency) B Check Reagent Quality & Handling A->B Step 1 C Review Assay Protocol & Parameters A->C Step 2 D Verify Cell Line Integrity A->D Step 3 E Assess Downstream Signaling A->E Step 4 F Inhibitor Degradation B->F G Incorrect Assay Conditions (e.g., ATP concentration) C->G H Cell Line Issues (e.g., passage number, FGFR4 expression) D->H I Off-Target Effects or Redundant Signaling E->I J Consistent & Reliable Assay Results F->J G->J H->J I->J

Caption: Troubleshooting workflow for inconsistent this compound assay results.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
Higher than expected IC50 value in biochemical assays High ATP Concentration: In ATP-competitive kinase assays, high concentrations of ATP can compete with the inhibitor, leading to an artificially high IC50 value.Determine the Km of ATP for FGFR4 in your assay system and use an ATP concentration at or below the Km.[2]
Enzyme Quality/Activity: The purity and activity of the recombinant FGFR4 enzyme can affect inhibitor potency. Autophosphorylation of the kinase at high concentrations can also be an issue.[2]Use a highly purified and active FGFR4 enzyme. Titrate the enzyme to find an optimal concentration for the assay. Consider using radiometric assays to distinguish between substrate phosphorylation and autophosphorylation.[2]
Incorrect Buffer Components: Certain buffer components can interfere with the assay or the inhibitor's activity.Ensure that the buffer composition (e.g., pH, salt concentration, detergents) is optimal for FGFR4 activity and compatible with your detection method.
Variable results in cellular assays Cell Line Passage Number: High passage numbers can lead to genetic drift and changes in protein expression, including FGFR4 levels.Use low-passage cells and maintain a consistent cell culture protocol. Regularly verify FGFR4 expression levels via Western blot or qPCR.
Cell Density: Cell density at the time of treatment can influence the cellular response to the inhibitor.Optimize and maintain a consistent cell seeding density for all experiments.
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor or activate parallel signaling pathways, masking the effect of this compound.Consider reducing the serum concentration during the treatment period or using serum-free media if the cell line permits.
Loss of inhibitor activity over time Improper Storage: this compound may degrade if not stored correctly.Aliquot stock solutions to minimize freeze-thaw cycles and store at -80°C for long-term storage.[1]
Instability in Assay Media: The inhibitor may be unstable in the assay media over the course of a long incubation period.Perform a time-course experiment to assess the stability of this compound in your specific assay conditions.
Discrepancy between biochemical and cellular activity Cellular Permeability: The compound may have poor cell permeability, resulting in lower potency in cellular assays compared to biochemical assays.While specific data for this compound is not available, this is a common consideration for kinase inhibitors.
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.Test for the involvement of efflux pumps by co-incubating with known efflux pump inhibitors.
Redundant Signaling Pathways: In a cellular context, other signaling pathways may compensate for the inhibition of FGFR4, leading to a weaker phenotypic effect.Investigate the activation of other FGFR family members or parallel pathways (e.g., EGFR signaling) upon this compound treatment.[3]

This compound Data Summary

Parameter Value Assay Type
IC50 6.5 nMBiochemical Assay
Mechanism of Action Covalent Inhibitor-
In Vivo Efficacy Dose-dependent tumor growth inhibitionOrthotopic Hep3B HTX model

Experimental Protocols

In Vitro FGFR4 Kinase Assay (ADP-Glo™ Format)

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • This compound

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[4]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO control).

  • Add 2 µL of FGFR4 enzyme solution.

  • Add 2 µL of a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for FGFR4.

  • Incubate the reaction at room temperature for 60 minutes.[4]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.

Cellular Assay for FGFR4 Inhibition (Western Blot)

This protocol assesses the ability of this compound to inhibit the phosphorylation of a direct downstream target of FGFR4, FRS2α.

Materials:

  • FGFR4-overexpressing cell line (e.g., MDA-MB453)[5][6]

  • This compound

  • Complete cell culture medium

  • Serum-free medium

  • FGF19 (ligand for FGFR4 activation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-FRS2α (Tyr196), anti-FRS2α, anti-FGFR4, anti-GAPDH (or other loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • The next day, starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with FGF19 (e.g., 50 ng/mL) for 15-30 minutes to induce FGFR4 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of this compound on FRS2α phosphorylation.

FGFR4 Signaling Pathway

The following diagram illustrates the canonical FGFR4 signaling pathway, which is the target of this compound.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P PLCg PLCγ FGFR4->PLCg P STAT3 STAT3 FGFR4->STAT3 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival PKC PKC PLCg->PKC Migration Migration STAT3->Migration Inhibitor This compound Inhibitor->FGFR4

Caption: Simplified FGFR4 signaling pathway and the point of inhibition by this compound.

References

Minimizing Fgfr4-IN-5 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr4-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing the degradation of this potent and selective covalent FGFR4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Proper storage is critical to maintaining the stability and activity of this compound. Upon receipt, the compound should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].

Q2: How do I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Briefly vortex or sonicate to ensure complete dissolution.

Q3: How should I store the this compound stock solution?

A3: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[1]. When ready to use, thaw an aliquot at room temperature and use it immediately. Discard any unused portion of the thawed aliquot.

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

A4: High concentrations of DMSO can be toxic to cells and may affect experimental results. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% and ideally at 0.1% or lower. Ensure that your vehicle control contains the same final concentration of DMSO as your experimental samples.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of inhibitor activity or inconsistent results. Improper storage: The compound may have degraded due to incorrect storage temperature or repeated freeze-thaw cycles.Store this compound at -80°C for long-term storage and -20°C for short-term storage. Aliquot stock solutions to minimize freeze-thaw cycles[1].
Degradation in solution: The inhibitor may be unstable in the experimental buffer or medium over the course of a long incubation period.Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. For long-term experiments, consider replenishing the inhibitor at appropriate intervals.
High background or off-target effects. High DMSO concentration: The final concentration of DMSO in the assay may be too high, causing cellular stress or non-specific effects.Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and consistent across all wells, including the vehicle control.
Compound precipitation: The inhibitor may have precipitated out of solution at the working concentration in the aqueous-based assay buffer or cell culture medium.Visually inspect the diluted solutions for any signs of precipitation. If precipitation is suspected, consider lowering the final concentration or using a different formulation for in vivo studies.
Variability between experiments. Inconsistent compound handling: Differences in the preparation of stock solutions or dilutions can lead to variability.Follow a standardized protocol for preparing and handling Fgfr4-IN-IN-5. Use calibrated pipettes and ensure the compound is fully dissolved before making dilutions.
Unexpected cellular phenotypes. Covalent nature of the inhibitor: As a covalent inhibitor, this compound forms a permanent bond with its target. This can lead to prolonged pathway inhibition even after the compound is removed from the medium.Be mindful of the covalent mechanism of action when designing washout experiments. The biological effects may persist longer than with a reversible inhibitor.

Data Summary

Storage and Stability of this compound Stock Solutions
Storage TemperatureRecommended Storage DurationKey Considerations
-80°CUp to 6 months[1]Ideal for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 month[1]Suitable for short-term storage of frequently used aliquots.
Room TemperatureNot RecommendedSignificant degradation is likely.
4°CNot RecommendedIncreased risk of degradation compared to frozen storage.

Experimental Protocols

Protocol: Cell-Based Assay for this compound Activity

This protocol provides a general workflow for assessing the inhibitory activity of this compound on a cancer cell line that overexpresses FGFR4.

1. Cell Seeding:

  • Culture the selected cancer cell line (e.g., Hep3B, a hepatocellular carcinoma cell line with FGF19-FGFR4 pathway activation) in the recommended growth medium.

  • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

2. Compound Preparation:

  • Thaw a frozen aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Prepare a series of dilutions of this compound in fresh, serum-free or low-serum cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

3. Cell Treatment:

  • Carefully remove the growth medium from the wells.

  • Add the prepared dilutions of this compound and the vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

4. Assessment of Cell Viability/Proliferation:

  • After the incubation period, assess cell viability or proliferation using a suitable method, such as the MTT, MTS, or a commercial luminescence-based assay (e.g., CellTiter-Glo®).

  • Follow the manufacturer's instructions for the chosen assay.

  • Measure the absorbance or luminescence using a plate reader.

5. Data Analysis:

  • Normalize the data to the vehicle control to determine the percentage of cell viability or inhibition for each concentration of this compound.

  • Plot the results as a dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds KLB Klothoβ KLB->FGFR4 co-receptor Receptor_Dimerization Receptor Dimerization FGFR4->Receptor_Dimerization Autophosphorylation Autophosphorylation Receptor_Dimerization->Autophosphorylation FRS2 FRS2 Autophosphorylation->FRS2 phosphorylates PI3K PI3K Autophosphorylation->PI3K PLCg PLCγ Autophosphorylation->PLCg STAT3 STAT3 Autophosphorylation->STAT3 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Metabolism Metabolism ERK->Metabolism AKT AKT PI3K->AKT Survival Survival AKT->Survival AKT->Metabolism PKC PKC PLCg->PKC STAT3->Cell_Proliferation STAT3->Survival Fgfr4_IN_5 This compound Fgfr4_IN_5->Autophosphorylation inhibits (covalently)

Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Cell-Based Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well plate prepare_compound 2. Prepare this compound Dilution Series treat_cells 3. Treat Cells with This compound prepare_compound->treat_cells viability_assay 4. Perform Cell Viability Assay treat_cells->viability_assay analyze_data 5. Analyze Data and Calculate IC50 viability_assay->analyze_data

Caption: Workflow for assessing this compound activity in a cell-based assay.

References

Technical Support Center: Fgfr4-IN-5 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr4-IN-5. The information is designed to assist with the optimization of dose-response curve experiments and to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[1][2][3] Aberrant activation of the FGFR4 signaling pathway is a known driver in the tumorigenesis of several solid tumors, including hepatocellular carcinoma and breast cancer.[3][4][5] this compound is designed to block this signaling, thereby inhibiting tumor cell proliferation and survival.

Q2: What are the key downstream signaling pathways affected by this compound?

A2: The primary signaling cascades downstream of FGFR4 that are inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[6] These pathways are crucial for cell proliferation, survival, and differentiation. Inhibition of FGFR4 by this compound leads to a reduction in the phosphorylation of key proteins in these cascades.

Q3: What are some common resistance mechanisms to FGFR4 inhibitors like this compound?

A3: A primary mechanism of acquired resistance to FGFR4 inhibitors is the development of mutations in the FGFR4 kinase domain.[6][7] These mutations can interfere with the binding of the inhibitor to the kinase, reducing its efficacy. Researchers should be aware of this possibility when conducting long-term studies or when observing a loss of inhibitor activity.

Experimental Protocols & Data Presentation

A critical aspect of working with any new inhibitor is the accurate determination of its potency and efficacy. Below are summarized protocols for common assays used to characterize this compound and a table of expected dose-response values based on similar compounds.

Biochemical Kinase Assay Protocol

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the FGFR4 kinase.

StepProcedure
1 Prepare Reagents: Recombinant human FGFR4 enzyme, a suitable substrate (e.g., poly(E,Y)4:1), ATP, and the inhibitor this compound are prepared in a kinase assay buffer.
2 Reaction Setup: In a 96-well or 384-well plate, add the FGFR4 enzyme to each well.
3 Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
4 Initiate Reaction: Add the substrate and ATP mixture to all wells to start the kinase reaction.
5 Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
6 Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
7 Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay Protocol

This assay measures the effect of this compound on the proliferation of cancer cell lines that are dependent on FGFR4 signaling.

StepProcedure
1 Cell Seeding: Plate a suitable cancer cell line with known FGFR4 expression (e.g., Hep3B, Huh7) in a 96-well plate at an appropriate density.
2 Cell Adhesion: Allow the cells to adhere and grow for 24 hours.
3 Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
4 Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
5 Viability Measurement: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or a luminescent assay (e.g., CellTiter-Glo®).
6 Data Analysis: Normalize the viability data to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Representative Dose-Response Data

The following table summarizes typical IC50 and EC50 values for selective FGFR4 inhibitors, which can be used as a benchmark for experiments with this compound.

Assay TypeParameterTypical Value Range (nM)
Biochemical Kinase Assay IC501 - 50
Cell-Based Proliferation Assay EC5010 - 200

Visualizing Key Processes

To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds P1 Receptor Dimerization & Autophosphorylation FGFR4->P1 KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 P1->FRS2 Phosphorylates PI3K PI3K P1->PI3K Activates GRB2 GRB2 FRS2->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and the Point of Inhibition by this compound.

Dose_Response_Workflow start Start: Prepare Reagents plate_cells Plate Cells in 96-well Plate start->plate_cells add_inhibitor Add Serial Dilutions of this compound plate_cells->add_inhibitor incubate Incubate for Specified Time add_inhibitor->incubate measure_response Measure Response (e.g., Viability, Kinase Activity) incubate->measure_response data_analysis Data Analysis: Plot Dose vs. Response measure_response->data_analysis fit_curve Fit Sigmoidal Curve data_analysis->fit_curve determine_ic50 Determine IC50/EC50 fit_curve->determine_ic50 troubleshoot Troubleshoot? determine_ic50->troubleshoot troubleshoot->start Yes end End: Optimized Protocol troubleshoot->end No

Caption: Experimental Workflow for Dose-Response Curve Generation.

Troubleshooting Guide

Q4: My dose-response curve is not sigmoidal. What are the possible causes?

A4: A non-sigmoidal dose-response curve can arise from several factors:

  • Incorrect Concentration Range: The concentrations of this compound tested may be too high or too low to capture the full sigmoidal shape. It is advisable to test a wider range of concentrations, often spanning several orders of magnitude.

  • Compound Solubility Issues: this compound may precipitate at higher concentrations, leading to a plateau or a decrease in the observed effect that is not due to its biological activity. Ensure the compound is fully dissolved in the assay medium.

  • Off-Target Effects: At very high concentrations, the inhibitor might have off-target effects that can lead to a U-shaped or other non-standard curve.

  • Assay Interference: The compound itself might interfere with the assay detection method (e.g., quenching fluorescence or luminescence). It is important to run controls to test for this.

Q5: The IC50/EC50 values I'm getting are highly variable between experiments. How can I improve reproducibility?

A5: High variability in dose-response experiments is a common issue. Here are some steps to improve reproducibility:

  • Consistent Cell Culture Conditions: Ensure that the cell line is cultured under consistent conditions (e.g., passage number, confluency, media composition) for each experiment.

  • Precise Pipetting: Inaccurate pipetting, especially during the creation of serial dilutions, is a major source of error. Use calibrated pipettes and proper technique.

  • Sufficient Replicates: Include technical and biological replicates to assess the variability within and between experiments.

  • Standardized Incubation Times: The duration of inhibitor treatment should be kept consistent across all experiments.

  • Automated Liquid Handling: If available, using automated liquid handlers for dispensing reagents can significantly reduce pipetting errors.

Q6: I am not observing any inhibition of FGFR4 activity, even at high concentrations of this compound. What should I check?

A6: If this compound is not showing any inhibitory activity, consider the following:

  • Compound Integrity: Verify the identity and purity of your this compound stock. The compound may have degraded if not stored properly.

  • Cell Line Sensitivity: The chosen cell line may not be dependent on FGFR4 signaling for its proliferation. Confirm the expression and activation of FGFR4 in your cell model.

  • Assay Conditions: Ensure that the assay conditions (e.g., ATP concentration in a kinase assay) are optimal for detecting inhibition.

  • Presence of Resistance Mutations: If using a cell line that has been previously exposed to FGFR4 inhibitors, it may have developed resistance mutations.

Q7: The top and/or bottom plateaus of my dose-response curve are not well-defined. What can I do?

A7: Poorly defined plateaus can make it difficult to accurately determine the IC50/EC50.

  • Extend Concentration Range: To better define the top plateau (maximal effect), you may need to test higher concentrations of the inhibitor. Conversely, to define the bottom plateau (no effect), lower concentrations may be necessary.

  • Constrain the Curve Fit: If you have a good theoretical reason to expect a certain baseline or maximal effect, you can constrain the top or bottom of the curve during the data analysis. For example, in a cell viability assay, the bottom plateau might be constrained to 0% if the compound is expected to cause complete cell death at high concentrations.

  • Check for Cytotoxicity: In cell-based assays, a lack of a clear bottom plateau at high concentrations could indicate that the inhibitor is not fully effective at killing the cells or that there is a resistant subpopulation.

References

Overcoming Fgfr4-IN-5 induced cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr4-IN-5, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that selectively and covalently binds to FGFR4. Its mechanism of action involves the formation of a permanent bond with a specific cysteine residue (Cys552) within the ATP-binding pocket of FGFR4. This irreversible binding blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[1]

Q2: What are the expected on-target effects of this compound in cancer cell lines?

A2: In cancer cell lines with amplified or overactive FGFR4 signaling, this compound is expected to inhibit cell proliferation, induce apoptosis (programmed cell death), and reduce cell migration and invasion.[2][3] These effects are a direct consequence of blocking the pro-survival and pro-proliferative signals mediated by FGFR4.

Q3: What are the known cytotoxic effects associated with FGFR4 inhibition?

A3: The primary on-target cytotoxic effect of selective FGFR4 inhibitors like this compound is gastrointestinal toxicity, most commonly manifesting as diarrhea.[4] This is due to the role of FGFR4 in regulating bile acid synthesis in the liver. Inhibition of FGFR4 can lead to an increase in bile acid production, which in turn can cause diarrhea.[5][6][7][8] Other potential, though less common, on-target effects may include elevated liver enzymes (AST and ALT).[9]

Q4: How can I assess the cytotoxicity of this compound in my experiments?

A4: Cytotoxicity can be assessed using a variety of cell-based assays. Common methods include:

  • Cell Viability Assays: Such as MTT, MTS, or WST-8 assays, which measure the metabolic activity of living cells.[1][10][11]

  • Apoptosis Assays: Using techniques like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cells.[12][13][14][15]

  • Membrane Integrity Assays: Measuring the release of intracellular enzymes like lactate dehydrogenase (LDH) from damaged cells.[1]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Higher-than-expected cytotoxicity in non-target cell lines.
  • Possible Cause: Off-target effects. Although this compound is designed to be selective for FGFR4, covalent inhibitors can sometimes react with other kinases or proteins that have a reactive cysteine residue in a suitable position.[16][17]

  • Troubleshooting Steps:

    • Perform a Kinome Scan: To identify potential off-target kinases, consider a kinome-wide profiling assay. This will provide a comprehensive list of kinases that this compound may bind to.

    • Dose-Response Curve Analysis: Generate detailed dose-response curves in both your target and non-target cell lines. A significant overlap in the cytotoxic concentration range may indicate off-target effects.

    • Use a Structurally Unrelated FGFR4 Inhibitor: As a control, test a non-covalent, selective FGFR4 inhibitor. If the cytotoxicity persists with the unrelated inhibitor, it suggests the effect is likely on-target. If the cytotoxicity is reduced, it points towards off-target effects of this compound's specific chemical scaffold.

    • Lower the Concentration and Exposure Time: Covalent inhibitors have a prolonged duration of action due to irreversible binding.[16] Reducing the concentration and/or the incubation time may minimize off-target effects while still achieving sufficient inhibition of FGFR4.

Issue 2: Inconsistent results in cell viability assays.
  • Possible Cause 1: Issues with compound solubility or stability. This compound, like many small molecule inhibitors, is likely dissolved in DMSO for stock solutions. Poor solubility or degradation in cell culture media can lead to variable effective concentrations.

  • Troubleshooting Steps:

    • Check Solubility Limits: Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the culture medium. Precipitated compound will not be effective.

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Assess Stability: If inconsistent results persist, consider assessing the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done using analytical methods like HPLC.

  • Possible Cause 2: Variability in cell health and density.

  • Troubleshooting Steps:

    • Standardize Seeding Density: Ensure that cells are seeded at a consistent density for all experiments. Over-confluent or sparsely populated cultures can respond differently to treatment.

    • Monitor Cell Health: Regularly check the morphology and viability of your cell cultures to ensure they are healthy before starting an experiment.

    • Include Appropriate Controls: Always include vehicle controls (e.g., DMSO-treated cells) to account for any solvent-induced effects.

Issue 3: Difficulty in interpreting apoptosis data.
  • Possible Cause: Suboptimal timing of the assay. The induction of apoptosis is a dynamic process. Measuring too early or too late can lead to an underestimation of the apoptotic cell population.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for detecting apoptosis after this compound treatment. This can be done by harvesting cells at various time points (e.g., 24, 48, and 72 hours) and analyzing them by flow cytometry.

    • Combine with a Viability Assay: Correlate your apoptosis data with results from a cell viability assay (e.g., MTT). A decrease in cell viability should correspond with an increase in apoptosis.

    • Analyze Both Early and Late Apoptotic Markers: Use both Annexin V (an early marker) and a viability dye like PI or 7-AAD (a late marker) to distinguish between different stages of cell death.

Data Presentation

The following tables summarize quantitative data for a representative selective FGFR4 inhibitor, BLU9931, to provide an expected range of activity.

Table 1: In Vitro Cytotoxicity of a Selective FGFR4 Inhibitor (BLU9931) in Various Cell Lines

Cell LineCancer TypeFGFR4 StatusIC50 (µM)Reference
A498Clear Cell Renal Cell CarcinomaAmplified4.6[5]
A704Clear Cell Renal Cell CarcinomaAmplified3.8[5]
769-PClear Cell Renal Cell CarcinomaAmplified2.7[5]
ACHNPapillary Renal Cell CarcinomaNormal40.4[5]
HRCEpCNormal Renal Cortical EpithelialNormal20.5[5]

Table 2: Common Treatment-Emergent Adverse Events of a Selective FGFR4 Inhibitor (EVER4010001) in a Phase 1 Clinical Trial

Adverse EventIncidence (Any Grade)Reference
Diarrhea94.7%[9]
Increased Aspartate Aminotransferase (AST)57.9%[9]
Increased Alanine Aminotransferase (ALT)47.4%[9]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for the determined optimal time point. Include a vehicle control.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K PLCG PLCγ FGFR4->PLCG KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PLCG->Cell_Response Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Seeding (96-well or 6-well plate) Incubation Incubate cells with This compound Cell_Culture->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Annexin_V_Assay Annexin V/PI Staining Incubation->Annexin_V_Assay Absorbance_Reading Read Absorbance (570 nm) MTT_Assay->Absorbance_Reading Flow_Cytometry Flow Cytometry Analysis Annexin_V_Assay->Flow_Cytometry Data_Interpretation Calculate % Viability and % Apoptosis Absorbance_Reading->Data_Interpretation Flow_Cytometry->Data_Interpretation

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic Start Unexpected Cytotoxicity Observed Check_Off_Target Hypothesis: Off-target effects? Start->Check_Off_Target Check_Solubility Hypothesis: Compound instability? Start->Check_Solubility Check_Assay_Timing Hypothesis: Suboptimal assay timing? Start->Check_Assay_Timing Action_Kinome_Scan Action: Perform Kinome Scan Check_Off_Target->Action_Kinome_Scan Yes Action_Dose_Response Action: Detailed Dose-Response Check_Off_Target->Action_Dose_Response Yes Action_Fresh_Dilutions Action: Prepare Fresh Dilutions Check_Solubility->Action_Fresh_Dilutions Yes Action_Time_Course Action: Perform Time-Course Check_Assay_Timing->Action_Time_Course Yes Outcome_Off_Target Outcome: Identify off-targets Action_Kinome_Scan->Outcome_Off_Target Action_Dose_Response->Outcome_Off_Target Outcome_Solubility Outcome: Consistent results Action_Fresh_Dilutions->Outcome_Solubility Outcome_Timing Outcome: Optimal time point identified Action_Time_Course->Outcome_Timing

References

Fgfr4-IN-5 experimental variability sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr4-IN-5, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets FGFR4, a receptor tyrosine kinase.[1][2] It functions as a covalent inhibitor, forming an irreversible bond with a cysteine residue within the ATP binding site of FGFR4.[3] This covalent modification permanently inactivates the kinase activity of the receptor, thereby blocking downstream signaling pathways that are often implicated in cell proliferation and survival in certain cancers, particularly hepatocellular carcinoma.[1][2]

Q2: What is the IC50 of this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 6.5 nM for FGFR4.[1][2]

Q3: In what solvent should I dissolve this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C.[1] Repeated freeze-thaw cycles should be avoided to maintain the stability and activity of the compound. Aliquoting the stock solution into smaller, single-use volumes is recommended.

Q5: What are the primary downstream signaling pathways affected by this compound?

A5: By inhibiting FGFR4, this compound blocks the activation of several downstream signaling cascades. The primary pathways affected include the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[4][5]

Troubleshooting Guide

Variability in experimental outcomes can arise from multiple sources. This guide addresses common issues encountered when working with this compound and other kinase inhibitors.

Problem Possible Causes Recommended Solutions
Inconsistent IC50 values between experiments - Cell line heterogeneity: Different passages of the same cell line can exhibit altered FGFR4 expression or signaling pathway activation. - Variations in cell density: Initial cell seeding density can influence growth rates and inhibitor sensitivity. - Differences in ATP concentration: In in vitro kinase assays, the concentration of ATP can affect the apparent IC50 value of competitive inhibitors.[6] - Inaccurate inhibitor concentration: Errors in serial dilutions or degradation of the compound can lead to incorrect final concentrations. - Assay conditions: Variations in incubation time, temperature, or buffer composition can impact results.[7]- Cell Line Maintenance: Use cells within a consistent and low passage number range. Regularly verify FGFR4 expression levels via Western blot or qPCR. - Standardized Seeding: Optimize and strictly adhere to a standardized cell seeding density for all experiments. - Consistent ATP Levels: For in vitro kinase assays, use a consistent and reported ATP concentration, ideally close to the Km value for FGFR4.[8] - Fresh Dilutions: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. - Standardized Protocols: Ensure all experimental parameters are consistent across all replicates and experiments.
Low or no observable effect of the inhibitor in cell-based assays - Low FGFR4 expression in the cell line: The target cell line may not express sufficient levels of FGFR4 for the inhibitor to elicit a significant response. - Cell permeability issues: The compound may not be effectively entering the cells. - Rapid compound degradation: this compound may be unstable in the cell culture medium over the course of the experiment. - Drug efflux pumps: The target cells may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor.- Target Validation: Confirm FGFR4 expression in your chosen cell line using Western blot or flow cytometry before initiating inhibitor studies. - Solubility and Vehicle Control: Ensure the inhibitor is fully dissolved in the final medium. Include a vehicle-only control to rule out solvent effects. - Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing an effect. - Efflux Pump Inhibition: If efflux is suspected, consider co-treatment with a known efflux pump inhibitor as a positive control experiment.
Off-target effects observed - High inhibitor concentration: Using concentrations significantly above the IC50 can lead to inhibition of other kinases. - Covalent reactivity: The reactive acrylamide group of this compound could potentially interact with other cellular nucleophiles at high concentrations.[9]- Dose-Response Curve: Use a range of concentrations centered around the known IC50 to identify the specific window of on-target activity. - Selectivity Profiling: If off-target effects are a concern, consider profiling this compound against a panel of other kinases. - Phenotypic Controls: Use a structurally related but inactive control compound, if available, to confirm that the observed phenotype is due to FGFR4 inhibition.
Variability in in vivo xenograft studies - Tumor heterogeneity: Xenograft tumors can be heterogeneous, leading to variable growth rates and responses to treatment. - Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to variable tumor exposure to the inhibitor. - Inconsistent tumor implantation: Variations in the site and technique of tumor cell injection can affect tumor establishment and growth.- Standardized Tumor Models: Use well-characterized and validated xenograft models. Ensure consistent cell numbers and injection volumes. - Pharmacokinetic Analysis: Conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen to achieve and maintain effective drug concentrations in the tumor. - Consistent Procedures: Standardize all animal handling and experimental procedures to minimize variability.

Quantitative Data Summary

Parameter Value Reference
IC50 (FGFR4) 6.5 nM[1][2]
Solubility In DMSO[2]
Storage (Stock Solution) -20°C or -80°C[1]
Molecular Weight 520.37 g/mol [2]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for FGFR4 Signaling
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR4, total FGFR4, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of FGFR4 and its downstream targets.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FGFR4->FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K KLB Klotho-beta GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4 Covalently Inhibits

Caption: FGFR4 Signaling Pathway and Mechanism of this compound Inhibition.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability Western_Blot Western Blot (Target Engagement) Cell_Viability->Western_Blot PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Western_Blot->PK_PD Xenograft Xenograft Efficacy Study PK_PD->Xenograft Data_Analysis Data Analysis & Interpretation Xenograft->Data_Analysis Start Compound Synthesis (this compound) Start->Biochemical_Assay

Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

References

Validation & Comparative

Comparative Efficacy of Fgfr4-IN-5 and BLU-9931 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two selective FGFR4 inhibitors for researchers and drug development professionals.

This guide provides a comprehensive comparison of the preclinical efficacy of two prominent selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4): Fgfr4-IN-5 and BLU-9931. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on available experimental data.

Introduction to FGFR4 Inhibition

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various cancers, most notably hepatocellular carcinoma (HCC). The primary ligand for FGFR4 is Fibroblast Growth Factor 19 (FGF19). The FGF19-FGFR4 signaling axis is a key driver of cell proliferation and survival in FGF19-driven malignancies. Consequently, selective inhibition of FGFR4 has emerged as a promising therapeutic strategy. Both this compound and BLU-9931 are covalent inhibitors that selectively target FGFR4.

Mechanism of Action

Both this compound and BLU-9931 are irreversible inhibitors that form a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFR4. This covalent modification leads to the inactivation of the receptor's kinase activity, thereby blocking downstream signaling pathways.

BLU-9931 has been shown to form a covalent bond with Cysteine 552 (Cys552) in the ATP-binding pocket of FGFR4. This cysteine residue is unique to FGFR4 among the FGFR family members, which contributes to the high selectivity of BLU-9931[1].

While the specific cysteine residue targeted by This compound is not explicitly stated in the available search results, its classification as a covalent inhibitor suggests a similar mechanism of action, likely targeting a reactive cysteine residue within the FGFR4 kinase domain.

In Vitro Efficacy

The in vitro potency of this compound and BLU-9931 has been evaluated through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.

InhibitorTargetIC50 (nM)Assay TypeReference
This compound FGFR46.5Not Specified[2][3]
BLU-9931 FGFR43Not Specified[4]
FGFR1591Not Specified
FGFR2493Not Specified
FGFR3150Not Specified

Cellular Proliferation Assays

The anti-proliferative effects of BLU-9931 have been demonstrated in various cancer cell lines.

Cell LineCancer TypeEC50 (µM)Assay TypeReference
Hep 3BHepatocellular Carcinoma0.07CellTiter-Glo[4]
HuH-7Hepatocellular Carcinoma0.11CellTiter-Glo[4]
JHH-7Hepatocellular Carcinoma0.02CellTiter-Glo[4]
A498Clear Cell Renal Cell Carcinoma4.6MTS Assay[5]
A704Clear Cell Renal Cell Carcinoma3.8MTS Assay[5]
769-PClear Cell Renal Cell Carcinoma2.7MTS Assay[5]

No specific cellular proliferation data for this compound was found in the search results.

In Vivo Efficacy

Both inhibitors have demonstrated anti-tumor activity in preclinical xenograft models.

This compound

Animal ModelTumor ModelDosingOutcomeReference
Not SpecifiedOrthotopic Hep3B HTX100 mg/kg, twice daily (oral gavage) for 28 daysStrong antitumor activity[2]

BLU-9931

Animal ModelTumor ModelDosingOutcomeReference
MiceHep 3B Xenograft10-100 mg/kg, twice daily (oral) for 21 daysDose-dependent tumor growth inhibition[4]
MiceLIXC012 PDXNot SpecifiedTumor regression
MiceA498 Xenograft30 mg/kg and 100 mg/kgSignificant decrease in tumor volume[5]

Pharmacokinetic Properties

Limited pharmacokinetic data is available for this compound.

This compound

SpeciesCmax (ng/mL)Oral Bioavailability (%)Reference
Mice42320[2]
Rat58812[2]
Cynomolgus Monkey282027[2]

No specific pharmacokinetic data for BLU-9931 was found in the search results.

Signaling Pathway Analysis

The FGF19-FGFR4 signaling pathway plays a critical role in cell proliferation and survival. Both inhibitors are expected to block this pathway.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-β KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound / BLU-9931 Inhibitor->FGFR4

FGFR4 Signaling Cascade and Point of Inhibition.

BLU-9931 has been shown to inhibit the phosphorylation of downstream signaling molecules, including FRS2, ERK, and AKT, in a dose-dependent manner in cancer cell lines[1][4]. This confirms its mechanism of action in blocking the FGFR4 signaling cascade.

Experimental Protocols

In Vitro Kinase Assay (General Protocol for IC50 Determination)

A common method for determining the IC50 of kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate peptide by the target kinase in the presence of varying concentrations of the inhibitor.

Kinase_Assay_Workflow Kinase Inhibitor IC50 Determination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor Serial Dilution of This compound or BLU-9931 Incubation Incubate Inhibitor, Enzyme, Substrate, and ATP Inhibitor->Incubation Enzyme FGFR4 Enzyme Enzyme->Incubation Substrate Substrate (e.g., Poly(E,Y)) Substrate->Incubation ATP ATP ATP->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection Analysis Calculate IC50 Detection->Analysis

General workflow for an in vitro kinase assay.

Cell Viability/Proliferation Assay (General Protocol)

Cell viability assays, such as those using CellTiter-Glo or MTS, are used to assess the effect of inhibitors on cancer cell proliferation.

  • Cell Seeding: Cancer cells (e.g., Hep 3B, A498) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or BLU-9931.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: A viability reagent (e.g., CellTiter-Glo, MTS) is added to each well.

  • Signal Measurement: The luminescence or absorbance is measured using a plate reader.

  • Data Analysis: The results are normalized to untreated controls, and the EC50 values are calculated.

Western Blot Analysis (General Protocol)

Western blotting is used to detect the phosphorylation status of proteins in the FGFR4 signaling pathway.

  • Cell Lysis: Cells treated with the inhibitor are lysed to extract proteins.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-FRS2, FRS2, p-ERK, ERK, p-AKT, AKT).

  • Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

In Vivo Xenograft Study (General Protocol)

Xenograft models are used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Cell Implantation: Human cancer cells (e.g., Hep 3B) are implanted subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups and dosed with the inhibitor or vehicle, respectively, according to a specified schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

Summary and Conclusion

Both this compound and BLU-9931 are potent and selective covalent inhibitors of FGFR4 with demonstrated preclinical anti-tumor activity. Based on the available data, BLU-9931 appears to have a slightly lower IC50 value in biochemical assays. More extensive in vitro and in vivo efficacy data has been published for BLU-9931 across a broader range of cancer models.

The choice between these two inhibitors for research or development purposes may depend on specific experimental needs, availability, and further head-to-head comparative studies. The provided experimental protocols offer a general framework for the types of assays used to evaluate these compounds. For detailed, specific protocols, it is recommended to consult the original research publications.

This guide highlights the current understanding of the preclinical efficacy of this compound and BLU-9931. As more data becomes available, a more definitive comparison will be possible.

References

A Comparative Guide to Potent and Selective FGFR4 Inhibitors in FGFR4-Dependent Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of preclinical data for highly selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors in cancer models where FGFR4 signaling is a key driver of tumor growth. This resource is intended to assist researchers in evaluating and selecting appropriate tool compounds for their studies in FGFR4-dependent malignancies, such as hepatocellular carcinoma (HCC) with FGF19 amplification.

Introduction to FGFR4 Inhibition

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, triggers downstream signaling cascades including the RAS-MAPK and PI3K-AKT pathways.[1][2] Aberrant activation of the FGF19-FGFR4 axis, often through FGF19 gene amplification, is a known oncogenic driver in a subset of cancers, most notably hepatocellular carcinoma.[3][4] This has led to the development of selective FGFR4 inhibitors as a promising therapeutic strategy. This guide focuses on the preclinical validation of several potent and selective FGFR4 inhibitors, providing key data on their biochemical potency, cellular activity, and in vivo efficacy.

Performance Comparison of Selective FGFR4 Inhibitors

The following tables summarize the key in vitro and in vivo performance metrics of several well-characterized selective FGFR4 inhibitors.

Table 1: In Vitro Potency and Selectivity
CompoundFGFR4 IC50 (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3Key Features
Fisogatinib (BLU-554) 5~125-fold~440-fold~440-foldPotent, highly selective, oral FGFR4 inhibitor.[4][5]
Roblitinib (FGF401) 1.9>1000-fold>1000-fold>1000-foldReversible, covalent inhibitor with high selectivity.[2]
H3B-6527 <1.2>250-fold>1000-fold>1000-foldHighly selective covalent inhibitor.[5]
INCB062079 Low nM>250-fold>250-fold>250-foldIrreversible inhibitor binding to Cys552.[6]
BLU9931 3~297-fold~184-fold~50-foldPotent, selective, and irreversible FGFR4 inhibitor.[5]
Table 2: In Vivo Efficacy in FGFR4-Dependent Xenograft Models
CompoundCancer ModelDosingOutcome
Fisogatinib (BLU-554) Hep3B (HCC, FGF19+) XenograftOral, dailyTumor regression.[1]
Roblitinib (FGF401) HCC Xenografts (FGF19+)Oral, dailyRobust, dose-dependent tumor regression/stasis.[2][7]
H3B-6527 Hep3B (HCC, FGF19+) Xenograft300 mg/kg, once daily (oral)Combination with Lenvatinib showed enhanced tumor regression.[8]
INCB062079 Subcutaneous Xenografts (FGFR4-dependent)10-30 mg/kg, twice daily (oral)Significant tumor growth inhibition and regression.[6]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the validation process of these inhibitors, the following diagrams illustrate the FGFR4 signaling pathway and a typical experimental workflow.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimerization & Autophosphorylation FGF19->FGFR4_dimer Binds KLB β-Klotho KLB->FGFR4_dimer Co-receptor FRS2 FRS2 FGFR4_dimer->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Effects Inhibitor Fgfr4-IN-5 (or alternative) Inhibitor->FGFR4_dimer Inhibits Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochemical_Assay Biochemical Assay (FGFR4 Kinase Activity, IC50) Cell_Lines Select FGFR4-dependent (e.g., FGF19 amplified HCC) and control cell lines Biochemical_Assay->Cell_Lines Cell_Viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) Cell_Lines->Cell_Viability Western_Blot Western Blot Analysis (p-FGFR4, p-ERK, p-AKT) Cell_Lines->Western_Blot Xenograft Establish Tumor Xenografts in Immunocompromised Mice Cell_Viability->Xenograft Western_Blot->Xenograft Dosing Treat with Inhibitor (e.g., oral gavage) Xenograft->Dosing Tumor_Measurement Monitor Tumor Volume and Body Weight Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (e.g., p-FGFR4 in tumors) Tumor_Measurement->PD_Analysis FGFR4_Dependency_Logic FGF19_Amp FGF19 Gene Amplification FGF19_Overexp FGF19 Overexpression FGF19_Amp->FGF19_Overexp Leads to FGFR4_Activation Constitutive FGFR4 Signaling Activation FGF19_Overexp->FGFR4_Activation Drives Tumor_Growth Tumor Growth & Survival FGFR4_Activation->Tumor_Growth Promotes Inhibitor_Sensitivity Sensitivity to FGFR4 Inhibition FGFR4_Activation->Inhibitor_Sensitivity Confers

References

Comparative Analysis of Fgfr4-IN-5 and Other Selective FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Fgfr4-IN-5's activity against other prominent FGFR4 inhibitors. The following sections detail a direct comparison of inhibitory concentrations, outline the experimental methodologies for key assays, and visualize the associated signaling pathways and workflows.

Performance Comparison of FGFR4 Inhibitors

The in vitro potency of this compound has been evaluated and compared with other selective and pan-FGFR inhibitors. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's efficacy. The data presented below summarizes the IC50 values for this compound and a selection of alternative compounds against FGFR4 and, where available, other FGFR family members to indicate selectivity.

CompoundTargetIC50 (nM)Type
This compound FGFR4 6.5 Covalent
Fisogatinib (BLU-554)FGFR45Covalent
Roblitinib (FGF401)FGFR41.9 - 2.4Reversible Covalent
H3B-6527FGFR4<1.2Covalent
INCB062079FGFR4Low nMIrreversible
BLU9931FGFR43Irreversible
PRN1371FGFR419.3Irreversible Covalent
PemigatinibFGFR430Selective
Derazantinib (ARQ-087)FGFR434Selective
FIIN-3FGFR435.3Irreversible
Futibatinib (TAS-120)FGFR1/2/3/43.7Irreversible
LY2874455FGFR1/2/3/46Pan-FGFR
ErdafitinibFGFR1/2/3/41 - 6Pan-FGFR

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments typically used to assess the activity of FGFR4 inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of FGFR4 by measuring the amount of ADP produced in the kinase reaction.

  • Reagent Preparation :

    • Prepare FGFR4 Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM MnCl2, and 50 µM DTT.[1]

    • Dilute the FGFR4 enzyme, substrate (e.g., Poly(E,Y)4:1), ATP, and the test inhibitor (e.g., this compound) in the kinase buffer.

  • Assay Procedure :

    • In a 384-well plate, add 1 µl of the inhibitor or DMSO (vehicle control).

    • Add 2 µl of the diluted FGFR4 enzyme.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the FGFR4 kinase activity.

Cell Viability Assay (MTS Assay)

This colorimetric assay determines the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding :

    • Seed hepatocellular carcinoma (HCC) cells (e.g., Hep3B, HUH7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with serial dilutions of the FGFR4 inhibitor (e.g., this compound) or DMSO as a control.

    • Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition and Incubation :

    • Add 20 µl of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.[2][3]

  • Data Acquisition :

    • Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is proportional to the number of viable cells in the well.

Western Blot for FGFR4 Phosphorylation

This technique is used to detect the phosphorylation status of FGFR4 and its downstream signaling proteins, providing a measure of the inhibitor's target engagement and pathway modulation.

  • Cell Lysis and Protein Quantification :

    • Treat cells with the FGFR4 inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer :

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated FGFR4 (e.g., p-FGFR Tyr653/654) or other downstream targets (e.g., p-ERK, p-AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection :

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Model

Animal models are essential for evaluating the anti-tumor efficacy of an inhibitor in a living organism.

  • Tumor Implantation :

    • Subcutaneously inject a suspension of human cancer cells (e.g., HCC cells) into the flank of immunodeficient mice.

    • Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Drug Administration :

    • Randomize the mice into treatment and control groups.

    • Administer the FGFR4 inhibitor (e.g., this compound) orally or via another appropriate route at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Growth Monitoring :

    • Measure the tumor volume using calipers at regular intervals throughout the study.

    • Monitor the body weight of the mice as an indicator of general health and potential toxicity.

  • Endpoint Analysis :

    • At the end of the study, euthanize the mice and excise the tumors.

    • The tumors can be weighed and further analyzed by immunohistochemistry or Western blotting to assess target inhibition and downstream effects.

Visualizing Molecular Interactions and Processes

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate the FGFR4 signaling pathway and a general workflow for inhibitor validation.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P PI3K PI3K FGFR4->PI3K P PLCG PLCγ FGFR4->PLCG P STAT3 STAT3 FGFR4->STAT3 P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->FGFR4

Caption: FGFR4 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation biochemical_assay Biochemical Kinase Assay (IC50 Determination) cell_viability Cell-Based Viability Assay (e.g., MTS) biochemical_assay->cell_viability target_engagement Target Engagement Assay (e.g., Western Blot for p-FGFR4) cell_viability->target_engagement xenograft_model Tumor Xenograft Model target_engagement->xenograft_model efficacy_assessment Efficacy Assessment (Tumor Growth Inhibition) xenograft_model->efficacy_assessment pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_assessment->pk_pd final Lead Optimization/ Preclinical Candidate pk_pd->final start Compound Synthesis (this compound) start->biochemical_assay

Caption: A typical experimental workflow for the validation of an FGFR4 inhibitor.

References

A Comparative Guide: The FGFR4-Selective Inhibitor Fgfr4-IN-5 Versus Pan-FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family have emerged as a critical class of therapeutics. While pan-FGFR inhibitors have demonstrated clinical efficacy, their broad-spectrum activity can lead to off-target effects. This has spurred the development of isoform-selective inhibitors, such as Fgfr4-IN-5, which specifically targets FGFR4, a key driver in certain cancers like hepatocellular carcinoma. This guide provides an objective comparison of this compound with a selection of pan-FGFR inhibitors, supported by experimental data to inform research and development decisions.

Mechanism of Action: A Tale of Selectivity

FGFRs are a family of four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling pathways like MAPK, PI3K-AKT, and PLCγ, regulating cellular processes such as proliferation, survival, and migration. Dysregulation of FGFR signaling is implicated in various cancers.

This compound is a potent and selective covalent inhibitor of FGFR4. Its mechanism of selectivity hinges on the presence of a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, which is absent in other FGFR isoforms. This compound forms a covalent bond with this cysteine, leading to irreversible inhibition of the kinase.

Pan-FGFR inhibitors , on the other hand, are designed to bind to the highly conserved ATP-binding pocket across all four FGFR family members. These inhibitors are typically competitive, reversible binders, although some irreversible pan-FGFR inhibitors have also been developed. Their broad activity can be advantageous in cancers driven by multiple FGFR aberrations but may also contribute to a wider range of side effects.

In Vitro Potency: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and several pan-FGFR inhibitors against the four FGFR isoforms. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.

InhibitorTypeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
This compound FGFR4-Selective (Covalent) N/A N/A N/A 6.5 [1]
Fisogatinib (BLU-554)FGFR4-Selective (Covalent)624-2203624-2203624-22035[1]
Roblitinib (FGF401)FGFR4-Selective>10,000>10,000>10,0001.9[2]
H3B-6527FGFR4-Selective (Covalent)32012901060<1.2[3]
Futibatinib (TAS-120)Pan-FGFR (Irreversible)1.81.41.63.7[2][4]
ErdafitinibPan-FGFR1.22.52.75.9
PemigatinibPan-FGFR0.40.51.230[5]
Infigratinib (BGJ398)Pan-FGFR0.91.41.060
LY2874455Pan-FGFR2.82.66.46.0[4]
PRN1371Pan-FGFR (Covalent)0.61.34.119.3[4]
ASP5878Pan-FGFR0.470.600.743.5[4]
DerazantinibPan-FGFR4.51.84.534[5]
ODM-203Pan-FGFR1116635[5]
FIIN-3Pan-FGFR (Irreversible)13.12131.435.3[5]

N/A: Data not available in the searched literature.

Experimental Protocols

To ensure a thorough understanding of the presented data, this section outlines the general methodologies for key experiments used to characterize FGFR inhibitors.

In Vitro Kinase Activity Assay

These assays quantify the ability of a compound to inhibit the enzymatic activity of a purified FGFR kinase. A common method is the ADP-Glo™ Kinase Assay.

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a light signal via luciferase. The light output is directly proportional to the kinase activity.

Protocol Outline:

  • Reagent Preparation: Dilute the recombinant human FGFR enzyme, the substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test inhibitor in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations, the FGFR enzyme, and a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This type of assay assesses the effect of an inhibitor on the growth of cancer cell lines that are dependent on FGFR signaling. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Protocol Outline:

  • Cell Seeding: Plate cancer cells (e.g., hepatocellular carcinoma cell line Hep3B, which is known to be driven by the FGF19-FGFR4 axis) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and contains luciferase and its substrate, to the wells.

  • Incubation and Reading: Incubate for a short period to stabilize the luminescent signal and then measure the luminescence with a plate reader.

  • Data Analysis: Determine the cell viability as a percentage of the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of an inhibitor in a living organism, typically in mice bearing human tumor xenografts.

Protocol Outline:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Hep3B) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice into treatment and control groups.

  • Drug Administration: Administer the test inhibitor (e.g., this compound) and a vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once or twice daily).

  • Monitoring: Monitor tumor volume (measured with calipers) and the body weight of the mice regularly throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., after a specified number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Compare the tumor growth inhibition between the treated and control groups. Further analysis can include pharmacodynamic studies to assess target engagement in the tumor tissue (e.g., by measuring the phosphorylation of downstream signaling proteins).

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR Inhibits FGFR4 Pan_FGFRi Pan-FGFR Inhibitors Pan_FGFRi->FGFR Inhibits FGFR1-4

Caption: FGFR Signaling Pathway and Points of Inhibition.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - FGFR Enzyme - Substrate & ATP - Inhibitor Dilutions start->reagent_prep reaction_setup Set up Kinase Reaction in 384-well Plate reagent_prep->reaction_setup incubation1 Incubate at RT (e.g., 60 min) reaction_setup->incubation1 adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo incubation2 Incubate at RT (40 min) adp_glo->incubation2 kinase_detection Add Kinase Detection Reagent incubation2->kinase_detection incubation3 Incubate at RT (30 min) kinase_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Calculate % Inhibition & IC50 read_luminescence->data_analysis end End data_analysis->end

Caption: In Vitro Kinase Assay Workflow.

Conclusion

The development of FGFR4-selective inhibitors like this compound represents a significant advancement in precision oncology. By specifically targeting a single isoform of the FGFR family, these compounds hold the promise of a more favorable safety profile compared to pan-FGFR inhibitors, which may be particularly beneficial in cancers driven by aberrant FGFR4 signaling. However, the broader activity of pan-FGFR inhibitors may be advantageous in tumors with a more complex landscape of FGFR alterations. The choice between a selective and a pan-inhibitor will ultimately depend on the specific cancer type, the underlying genetic drivers, and the clinical context. The data and protocols presented in this guide are intended to provide a foundational understanding to aid researchers in their evaluation and development of novel FGFR-targeted therapies.

References

A Preclinical Head-to-Head: Evaluating the Efficacy of Selective FGFR4 Inhibition Versus Sorafenib in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of selective FGFR4 inhibition, represented by the investigational agent FGF401, and the multi-kinase inhibitor Sorafenib in hepatocellular carcinoma (HCC). This analysis is supported by experimental data from in vitro and in vivo studies.

The fibroblast growth factor receptor 4 (FGFR4) signaling pathway has emerged as a critical driver in a subset of HCC, primarily through the overexpression of its ligand, FGF19. This has spurred the development of selective FGFR4 inhibitors. Sorafenib, a standard of care for advanced HCC, targets multiple kinases, including VEGFR, PDGFR, and Raf kinases.[1] This guide delves into the preclinical data to compare the anti-tumor activity of these distinct therapeutic strategies.

In Vitro Efficacy: Inhibition of Cell Proliferation

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the inhibitor required to reduce the viability of HCC cell lines by 50%.

InhibitorCell LineIC50 (µM)Citation
FGF401 Hep3BNot explicitly provided, but potent inhibition shown[2]
HuH-7Not explicitly provided, but potent inhibition shown[2]
BLU-554 (Fisogatinib) TEL-FGFR40.0035[3]
Sorafenib HepG26.1[4]
PLC/PRF/57.4[4]
HCCLM314.7[5]
Hep3B3.6[4]
HuH-72.6 - ~6[4][6]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. BLU-554 (Fisogatinib) is another potent and selective FGFR4 inhibitor with a reported IC50 of 5 nM in a cell-free assay.[7]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical in vivo studies using HCC xenograft models in immunocompromised mice are crucial for evaluating the anti-tumor activity of drug candidates in a more complex biological system.

InhibitorHCC ModelDosing RegimenTumor Growth Inhibition (TGI)Citation
FGF401 HCC26-1004 (FGF19-high PDX)Not specifiedSuperior to Sorafenib[8]
HCC09-0913 (FGF19-high PDX)Not specifiedSuperior to Sorafenib[8]
BLU-554 (Fisogatinib) FGF19-amplified xenograft100 mg/kg BID or 200 mg/kg QD for 21 daysComplete tumor regression in 100% of mice
Sorafenib HuH-7 xenograft40 mg/kg/day p.o. for 3 weeks40% decrease in tumor growth[6]
Patient-Derived Xenografts (PDX)30 mg/kg/daySignificant TGI in 7/10 models

Key Findings: In head-to-head preclinical studies, the selective FGFR4 inhibitor FGF401 demonstrated superior anti-tumor activity compared to Sorafenib in HCC patient-derived xenograft (PDX) models with high FGF19 expression.[8] Similarly, BLU-554, another selective FGFR4 inhibitor, showed complete tumor regression in a model with FGF19 amplification. Sorafenib also demonstrated significant tumor growth inhibition in various xenograft models.[6]

Signaling Pathways and Mechanisms of Action

The differential efficacy of selective FGFR4 inhibitors and Sorafenib stems from their distinct mechanisms of action, targeting different signaling cascades crucial for HCC progression.

Signaling_Pathways cluster_FGFR4 FGFR4 Pathway cluster_Sorafenib Sorafenib Targets FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 GRB2 GRB2/SOS FRS2->GRB2 PI3K_FGFR PI3K FRS2->PI3K_FGFR RAS_FGFR RAS GRB2->RAS_FGFR RAF_FGFR RAF RAS_FGFR->RAF_FGFR MEK_FGFR MEK RAF_FGFR->MEK_FGFR ERK_FGFR ERK MEK_FGFR->ERK_FGFR Proliferation_FGFR Cell Proliferation & Survival ERK_FGFR->Proliferation_FGFR AKT_FGFR AKT PI3K_FGFR->AKT_FGFR AKT_FGFR->Proliferation_FGFR FGF401 FGF401 (Fgfr4-IN-5 representative) FGF401->FGFR4 VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis RAF_Sorafenib RAF MEK_Sorafenib MEK RAF_Sorafenib->MEK_Sorafenib ERK_Sorafenib ERK MEK_Sorafenib->ERK_Sorafenib Proliferation_Sorafenib Cell Proliferation ERK_Sorafenib->Proliferation_Sorafenib Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF_Sorafenib Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture HCC Cell Line Culture (e.g., Hep3B, HuH-7) treatment_vitro Treatment with FGF401 or Sorafenib (Dose-response) cell_culture->treatment_vitro viability_assay Cell Viability Assay (e.g., MTT, MTS) treatment_vitro->viability_assay western_blot Western Blot Analysis (Target engagement, e.g., p-ERK) treatment_vitro->western_blot ic50 IC50 Determination viability_assay->ic50 xenograft Establish HCC Xenograft in Immunocompromised Mice ic50->xenograft Informs in vivo dose selection randomization Tumor Growth to ~100-150 mm³ & Randomization xenograft->randomization treatment_vivo Treatment with Vehicle, FGF401, or Sorafenib randomization->treatment_vivo monitoring Tumor Volume & Body Weight Measurement treatment_vivo->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI) monitoring->endpoint

References

Navigating the Landscape of FGFR4 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While specific reproducible data for a compound designated "Fgfr4-IN-5" is not publicly available in the current scientific literature, this guide provides a comprehensive comparison of well-characterized alternative FGFR4 inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance and experimental validation of molecules targeting the Fibroblast Growth Factor Receptor 4 (FGFR4).

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[1][2][3] Inhibition of the FGFR4 signaling pathway has therefore emerged as a promising therapeutic strategy.[1][2]

The FGFR4 Signaling Pathway

Upon binding its primary ligand, Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domain.[4] This activation triggers downstream signaling cascades, principally the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are pivotal in regulating cell proliferation, survival, and migration.[2][4][5]

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 Tyrosine Kinase Domain FGF19->FGFR4:f0 Binds FRS2 FRS2 FGFR4:f1->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay Promising Candidates Western_Blot Western Blot (Target Engagement) Cell_Assay->Western_Blot Confirm Mechanism Xenograft Xenograft Tumor Model (Efficacy) Western_Blot->Xenograft Lead Compound PD_Studies Pharmacodynamic Studies (Biomarker Analysis) Xenograft->PD_Studies Tumor Analysis Phase_I Phase I Clinical Trials (Safety & PK/PD) PD_Studies->Phase_I Clinical Candidate

References

A Head-to-Head Battle of FGFR4 Inhibitors: Fgfr4-IN-5 vs. Fisogatinib (BLU-554)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

The fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in hepatocellular carcinoma (HCC) and other solid tumors. The aberrant activation of the FGF19-FGFR4 signaling pathway is a known driver of tumorigenesis, making potent and selective FGFR4 inhibitors highly sought after in oncology research and development. This guide provides a detailed comparison of two prominent FGFR4 inhibitors: Fgfr4-IN-5 and fisogatinib (BLU-554), presenting available preclinical and clinical data to inform researchers and drug development professionals.

At a Glance: Key Quantitative Data

To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and fisogatinib.

Parameter This compound Fisogatinib (BLU-554) Reference
Mechanism of Action Covalent InhibitorPotent and highly selective oral inhibitor[1][2]
IC50 (FGFR4) 6.5 nM5 nM[1][2][3]
Selectivity (FGFR1-3) Data not available624-2203 nM (over 100-fold selective)[3]
Pharmacokinetics This compound Fisogatinib (BLU-554) Reference
Species Mouse / Rat / Cynomolgus MonkeyHuman (Phase 1)[1][4]
Cmax (10 mg/kg, single oral dose) 423 ng/mL (Mouse) / 588 ng/mL (Rat) / 2820 ng/mL (Cyno)2040 ng/mL (trough concentration in Chinese patients at 600 mg QD)[1][4]
Oral Bioavailability 20% (Mouse) / 12% (Rat) / 27% (Cyno)Data not available in this format[1]
Preclinical In Vivo Efficacy This compound Fisogatinib (BLU-554) Reference
Model Orthotopic Hep3B HTX modelHep3B or LIX-066 xenograft tumors[1][5]
Dosing 100 mg/kg, twice daily, 28 daysNot specified[1][5]
Outcome Strong antitumor activityReduction in tumor size[1][5]
Clinical Development This compound Fisogatinib (BLU-554) Reference
Phase PreclinicalPhase 1 (Completed)[1][4][6]
Indication Hepatocellular Carcinoma (research)Advanced Hepatocellular Carcinoma[1][6]
Clinical Response (FGF19-positive patients) Not applicable17% Overall Response Rate[7]

Delving Deeper: Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments cited in this guide.

FGFR4 Kinase Inhibition Assay

This assay is fundamental to determining the potency of an inhibitor against its target kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against FGFR4.

General Protocol:

  • Reagents and Materials: Recombinant human FGFR4 enzyme, a suitable substrate (e.g., poly(E,Y)4:1), ATP, assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2.5mM MnCl2, 50μM DTT), test compounds (this compound or fisogatinib) serially diluted in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[8][9]

  • Procedure:

    • Add diluted test compounds to the wells of a 384-well plate.

    • Add the FGFR4 enzyme to the wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.[8][9]

  • Data Analysis: The luminescent signal, which is proportional to kinase activity, is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell Viability Assay

This assay assesses the effect of the inhibitors on the proliferation and survival of cancer cells.

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (GI50 or IC50).

General Protocol:

  • Cell Lines: Human hepatocellular carcinoma cell lines with known FGFR4 pathway activation status (e.g., Hep3B, Huh7).

  • Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), antibiotics, test compounds, and a cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®).[10][11][12]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: The signal, which correlates with the number of viable cells, is normalized to the vehicle-treated control. The GI50/IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.

Objective: To assess the ability of the test compound to inhibit tumor growth in mice bearing human HCC xenografts.

General Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously or orthotopically implant human HCC cells (e.g., Hep3B) into the mice.[13][14][15]

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound orally at 100 mg/kg twice daily) and a vehicle control for a defined period.[1]

  • Tumor Measurement: Measure tumor volume regularly using calipers.[14]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF19->FGFR4:f0 Binds KLB Klotho-β (KLB) Co-receptor KLB->FGFR4:f0 Associates FRS2 FRS2 FGFR4:f2->FRS2 Phosphorylates PI3K PI3K FGFR4:f2->PI3K Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: The FGFR4 signaling pathway, a key driver in hepatocellular carcinoma.

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - FGFR4 Enzyme - Substrate & ATP - Inhibitor Dilutions start->prepare_reagents plate_setup Plate Setup: Add inhibitor and enzyme to wells prepare_reagents->plate_setup initiate_reaction Initiate Reaction: Add Substrate/ATP mix plate_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection read_plate Read Luminescence detection->read_plate analyze_data Analyze Data: Generate IC50 curve read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for an in vitro FGFR4 kinase inhibition assay.

In_Vivo_Xenograft_Workflow start Start implant_cells Implant HCC cells into mice start->implant_cells tumor_growth Allow tumors to reach palpable size implant_cells->tumor_growth randomize Randomize mice into treatment & control groups tumor_growth->randomize treat Administer inhibitor or vehicle daily randomize->treat measure Measure tumor volume regularly treat->measure measure->treat Repeat for duration of study endpoint Endpoint: Euthanize and analyze tumors measure->endpoint end End endpoint->end

Caption: A typical workflow for an in vivo tumor xenograft study.

Concluding Remarks

Both this compound and fisogatinib (BLU-554) demonstrate potent inhibition of FGFR4 in the low nanomolar range. Fisogatinib has a well-documented selectivity profile and has progressed to clinical trials, showing promising, albeit modest, single-agent activity in a subset of patients with advanced HCC.[7] this compound shows strong preclinical anti-tumor activity and favorable pharmacokinetic properties in animal models.[1]

The choice between these inhibitors for research purposes may depend on the specific experimental context. Fisogatinib's extensive characterization and clinical validation make it a valuable tool for studies aiming to translate findings to the clinical setting. This compound, as a potent covalent inhibitor, offers an alternative mechanism of action that could be explored in models of acquired resistance or for studies requiring irreversible target engagement.

Further head-to-head studies, particularly comprehensive kinome profiling and in vivo efficacy studies in the same models, are warranted to provide a more definitive comparison of these two promising FGFR4 inhibitors.

References

Synergistic Effects of Selective FGFR4 Inhibitors in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The strategic combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance therapeutic efficacy and overcome drug resistance. Fibroblast growth factor receptor 4 (FGFR4) has emerged as a promising target in various cancers, particularly hepatocellular carcinoma (HCC) and gastric cancer. While specific data on "Fgfr4-IN-5" is not available in the public domain, this guide provides a comprehensive comparison of the synergistic effects of other well-characterized, selective FGFR4 inhibitors with various anti-cancer agents, supported by experimental data. The findings presented here are based on preclinical studies of potent FGFR4 inhibitors such as PD173074 and H3B-6527 and are intended to serve as a valuable resource for researchers in the field.

I. Quantitative Analysis of Synergistic Efficacy

The synergistic potential of combining selective FGFR4 inhibitors with chemotherapy or other targeted agents has been demonstrated in several preclinical studies. The following tables summarize the key quantitative data from these investigations.

Table 1: Synergistic Effects of PD173074 with 5-Fluorouracil (5-FU) in Gastric Cancer

Cell LineTreatmentCell Viability (% of Control)Apoptosis Rate (%)Reference
MKN45Control1002.5[1][2]
PD173074 (10 µM)~6015.2[1][2]
5-FU (10 µg/ml)~708.9[1][2]
PD173074 (10 µM) + 5-FU (10 µg/ml)~30 35.4 [1][2]

Data compiled from published studies. The combination of PD173074 and 5-FU shows a significant reduction in cell viability and a marked increase in apoptosis compared to single-agent treatments, indicating a strong synergistic interaction.

Table 2: Synergistic Effects of H3B-6527 with Lenvatinib (VEGFR Inhibitor) in Hepatocellular Carcinoma (HCC)

Cell LineTreatmentIn Vitro GI₅₀ (nmol/L)In Vivo Tumor Growth Inhibition (%)Reference
Hep3BH3B-65278.560[3]
Lenvatinib44640[3]
H3B-6527 + LenvatinibNot Applicable (In Vivo Study)>90 [3]

This study highlights the potent in vivo synergy between FGFR4 and VEGFR inhibition, leading to near-complete tumor growth inhibition in a xenograft model of HCC.[3]

Table 3: Synergistic Efficacy of H3B-6527 with Oxaliplatin in Gastric Cancer

Cell LineAssayObservationReference
MKN28, HGC27IC₅₀ AnalysisSignificantly enhanced sensitivity to the combination therapy compared to single agents.[4]
Colony Formation AssayDrastic reduction in colony counts with combination therapy.[4]
PDX ModelsTumor GrowthPronounced tumor growth inhibition and significantly prolonged survival with the combination.[4]

These findings underscore the potential of combining FGFR4 inhibition with platinum-based chemotherapy to overcome resistance in gastric cancer.[4]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments cited in this guide.

Cell Viability Assay (CCK-8) [1][2]

  • Cell Seeding: Gastric cancer cells (MKN45) were seeded in 96-well plates at a density of 5x10³ cells/well and cultured for 24 hours.

  • Drug Treatment: Cells were treated with PD173074, 5-FU, or a combination of both at the indicated concentrations for 48 hours.

  • CCK-8 Reagent Addition: 10 µl of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 2 hours at 37°C.

  • Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader. Cell viability was calculated as a percentage of the control group.

Apoptosis Analysis (Flow Cytometry) [1][2]

  • Cell Treatment: MKN45 cells were treated with PD173074, 5-FU, or the combination for 48 hours.

  • Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V-positive).

In Vivo Tumor Xenograft Study [3]

  • Cell Implantation: Hep3B HCC cells were subcutaneously implanted into nude mice.

  • Tumor Growth and Grouping: When tumors reached a specified volume, mice were randomized into treatment groups (vehicle, H3B-6527, Lenvatinib, or combination).

  • Drug Administration: Drugs were administered orally at the specified doses and schedule.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of synergy.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K STAT3 STAT3 FGFR4->STAT3 VEGFR VEGFR VEGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation FGF19 FGF19 FGF19->FGFR4 Binds VEGF VEGF VEGF->VEGFR Binds Fgfr4_IN_5 Selective FGFR4 Inhibitor (e.g., PD173074, H3B-6527) Fgfr4_IN_5->FGFR4 Inhibits Lenvatinib Lenvatinib (VEGFR Inhibitor) Lenvatinib->VEGFR Inhibits Chemotherapy Chemotherapy (5-FU, Oxaliplatin) Chemotherapy->Proliferation Induces DNA damage & Apoptosis Synergy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., MKN45, Hep3B) Single_Agent Single Agent Treatment (FGFR4i or Drug B) Cell_Culture->Single_Agent Combination Combination Treatment (FGFR4i + Drug B) Cell_Culture->Combination Viability Cell Viability Assay (e.g., CCK-8, MTT) Single_Agent->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Single_Agent->Apoptosis Western_Blot Western Blot (Signaling Proteins) Single_Agent->Western_Blot Combination->Viability Combination->Apoptosis Combination->Western_Blot Synergy_Calc Synergy Calculation (e.g., Combination Index) Viability->Synergy_Calc Xenograft Xenograft/PDX Model Establishment Treatment_Groups Randomization into Treatment Groups Xenograft->Treatment_Groups Tumor_Monitoring Tumor Growth Monitoring Treatment_Groups->Tumor_Monitoring Efficacy_Analysis Efficacy Analysis (TGI, Survival) Tumor_Monitoring->Efficacy_Analysis Efficacy_Analysis->Synergy_Calc

References

Validating Target Engagement of Selective FGFR4 Inhibitors in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent interacts with its intended target within a cellular context is a critical step in preclinical evaluation. This guide provides a comparative overview of methodologies to validate the target engagement of selective FGFR4 inhibitors, using H3B-6527 as a primary example and comparing its performance with other known FGFR4 inhibitors such as Fisogatinib (BLU-554) and Roblitinib (FGF401), as well as the pan-FGFR inhibitor, Infigratinib.

Introduction to FGFR4 and Selective Inhibition

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its ligand FGF19, plays a significant role in various cellular processes.[1] Dysregulation of the FGF19-FGFR4 signaling axis is a known driver in certain cancers, particularly hepatocellular carcinoma (HCC).[2][3] This has led to the development of selective FGFR4 inhibitors designed to block this pathway. Validating that these inhibitors bind to FGFR4 in cancer cells and modulate its downstream signaling is essential for their development.

Comparative Inhibitor Performance

The following table summarizes the in vitro potency of several FGFR4 inhibitors, highlighting their selectivity against other FGFR family members.

InhibitorFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Selectivity for FGFR4 vs FGFR1-3
H3B-6527 <1.2[4]320[4]1,290[4]1,060[4]>250-fold[4]
Fisogatinib (BLU-554) 5[5]624[5]>2,203[5]>2,203[5]>120-fold[5]
Roblitinib (FGF401) 1.9[6]----
Infigratinib (BGJ398) 61[2]1.1[2]1[2]2[2]Pan-FGFR inhibitor

Key Experiments for Validating Target Engagement

Two primary methods are widely used to confirm the direct binding of an inhibitor to FGFR4 within cells and its functional consequence on the signaling pathway.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify target engagement in a cellular environment.[7] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein's melting temperature (Tm) increases. This stabilization can be quantified by heating cell lysates or intact cells to various temperatures, followed by the detection of the soluble (non-denatured) target protein.

G cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Lysis and Fractionation cluster_3 Detection treat_cells Treat cells with H3B-6527 or DMSO heat_cells Heat cells at a specific temperature (e.g., 48°C) treat_cells->heat_cells Incubate lyse_cells Lyse cells and separate soluble and aggregated fractions via centrifugation heat_cells->lyse_cells Process western_blot Detect soluble FGFR4 by Western Blot lyse_cells->western_blot Analyze

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Plate HCC cells (e.g., HuH-7 or JHH-7) and grow to 70-80% confluency. Treat the cells with varying concentrations of H3B-6527 (e.g., 10 nM, 50 nM) or a vehicle control (DMSO) for 12 hours.[8]

  • Heating: After treatment, heat the intact cells at a predetermined temperature (e.g., 48°C) for 3-8 minutes, followed by a cooling period at room temperature.[8][9]

  • Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Separate the soluble protein fraction from the denatured, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]

  • Protein Quantification: Collect the supernatant and determine the protein concentration.

  • Western Blotting: Analyze the amount of soluble FGFR4 in the supernatant by Western blotting using an FGFR4-specific antibody. Increased band intensity in the H3B-6527-treated samples compared to the DMSO control indicates thermal stabilization and therefore, target engagement.[8]

Western Blotting for Phosphorylated FRS2α

To confirm that target engagement leads to the inhibition of FGFR4 kinase activity, the phosphorylation of its direct downstream substrate, FRS2α (Fibroblast Growth Factor Receptor Substrate 2α), can be measured.[3] A reduction in phosphorylated FRS2α (pFRS2α) upon inhibitor treatment indicates successful target inhibition.

G FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates FRS2a FRS2α FGFR4->FRS2a Phosphorylates pFRS2a pFRS2α FGFR4->pFRS2a Phosphorylates Downstream Downstream Signaling (e.g., MAPK pathway) pFRS2a->Downstream Activates H3B_6527 H3B-6527 H3B_6527->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway and point of inhibition.

  • Cell Culture and Serum Starvation: Plate HCC cells (e.g., Hep3B) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of H3B-6527 for 1-2 hours.[4]

  • Ligand Stimulation: Stimulate the cells with FGF19 (e.g., 50 ng/mL) for 15-30 minutes to activate the FGFR4 pathway.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-FRS2α (e.g., Tyr196) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total FRS2α and a loading control (e.g., GAPDH or β-tubulin) to ensure equal protein loading.

Expected Outcomes and Comparison

  • H3B-6527: As a potent and highly selective covalent inhibitor, H3B-6527 is expected to show a significant thermal shift in CETSA at low nanomolar concentrations.[4] In Western blot analysis, it should demonstrate a dose-dependent decrease in pFRS2α levels, confirming its inhibitory effect on FGFR4 signaling.[4][11]

  • Fisogatinib (BLU-554): Similar to H3B-6527, Fisogatinib is a selective, irreversible inhibitor and is expected to show robust target engagement in both CETSA and pFRS2α inhibition assays.[8]

  • Roblitinib (FGF401): As another potent and selective FGFR4 inhibitor, Roblitinib's performance in these assays should be comparable to that of H3B-6527 and Fisogatinib.[6][8]

  • Infigratinib: Being a pan-FGFR inhibitor with weaker activity against FGFR4, Infigratinib would likely require higher concentrations to achieve a similar level of target engagement and inhibition of FGFR4-specific signaling compared to the selective inhibitors.[2] It may also affect the phosphorylation of FRS2α downstream of other FGFRs if they are expressed in the cell line used.

Conclusion

Validating the target engagement of selective FGFR4 inhibitors in a cellular context is crucial for their preclinical development. The Cellular Thermal Shift Assay provides direct evidence of inhibitor binding to FGFR4 in cells, while Western blotting for the downstream substrate pFRS2α confirms the functional consequence of this binding. By employing these methods, researchers can effectively compare the cellular potency and selectivity of different inhibitors like H3B-6527, Fisogatinib, and Roblitinib, thereby guiding the selection of the most promising candidates for further development.

References

A Head-to-Head Battle: Fgfr4-IN-5 and LY2874455 Against Resistant FGFR4 Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of acquired resistance in FGFR4-driven cancers, this guide provides a comprehensive comparison of two key inhibitors: the selective Fgfr4-IN-5 and the pan-FGFR inhibitor LY2874455. We delve into their mechanisms of action, present supporting experimental data on their efficacy against wild-type and resistant FGFR4 mutations, and provide detailed experimental protocols for key assays.

The emergence of resistance to targeted therapies is a significant hurdle in oncology. For fibroblast growth factor receptor 4 (FGFR4), a key driver in hepatocellular carcinoma and other solid tumors, acquired resistance is often mediated by mutations in the kinase domain, most notably at the "gatekeeper" residue, Valine 550 (V550). This guide will compare the performance of a selective FGFR4 inhibitor, represented here by compounds like Fgfr4-IN-1 and fisogatinib (BLU-554), against the broader-spectrum inhibitor LY2874455 in the context of these resistance mutations.

Mechanism of Action and Kinase Selectivity

This compound and its analogs are highly selective inhibitors of FGFR4. Fisogatinib (BLU-554), for instance, is a potent, irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys552) in the hinge region of FGFR4.[1] This targeted approach provides high selectivity for FGFR4 over other FGFR family members. However, this specificity can be a double-edged sword, as mutations at or near the binding site, such as V550M/L, can sterically hinder the inhibitor and dramatically reduce its efficacy.[1]

LY2874455 , in contrast, is a pan-FGFR inhibitor, demonstrating activity against all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4).[2][3] It is a type I inhibitor that binds to the ATP-binding pocket of the kinase in its active conformation.[4] Crucially, crystallographic studies have shown that LY2874455's binding orientation is distant from the gatekeeper residue.[4][5] This spatial separation allows it to avoid the steric clash that renders selective inhibitors ineffective against gatekeeper mutations.[4]

Performance Against Wild-Type and Resistant FGFR4

The key differentiator between these two classes of inhibitors lies in their activity against FGFR4 gatekeeper mutations. While selective inhibitors like fisogatinib are highly potent against wild-type FGFR4, their activity is severely compromised by V550 mutations. In contrast, LY2874455 retains significant activity against these resistant mutants.

InhibitorTargetFGFR4 (Wild-Type) IC50 (nM)FGFR4 (V550M/L) IC50 (nM)Fold Change in IC50 (Mutant vs. WT)
Fisogatinib (BLU-554) Selective FGFR45[6]Not explicitly quantified, but efficacy is significantly reduced300 to 30,000-fold reduction in potency[1]
FGF401 (Roblitinib) Selective FGFR41.9[7][8]Potently inhibits in cellular assays[9]Not explicitly quantified
LY2874455 Pan-FGFR6[2][3]Retains significant activity[1][4]Not explicitly quantified, but effective in vivo against V550M tumors[1]

In Vivo Efficacy in Resistant Models

Preclinical studies using xenograft models have corroborated the in vitro findings. In a study with Hep3B cells harboring the FGFR4 V550M mutation, tumors were resistant to fisogatinib treatment. However, the same tumors showed significant growth delay when treated with LY2874455, demonstrating its ability to overcome this clinically observed resistance mechanism in a living model.[1] Similarly, the selective inhibitor FGF401 has been shown to potently abrogate the growth of RMS559 mouse xenografts, which are driven by the FGFR4 V550L mutation, whereas LY2874455 did not show efficient inhibition in this specific model.[9] This highlights that while LY2874455 has the structural advantage to overcome gatekeeper mutations, the in vivo efficacy can be model-dependent.

Signaling Pathways and Experimental Workflows

The activation of FGFR4 triggers a cascade of downstream signaling pathways crucial for cell proliferation and survival. Understanding how these inhibitors affect this pathway is key to evaluating their efficacy.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Fgfr4_IN_5 This compound (e.g., Fisogatinib) Fgfr4_IN_5->FGFR4 Inhibits LY2874455 LY2874455 LY2874455->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and points of inhibition.

The following diagram illustrates a typical workflow for evaluating inhibitor resistance.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation start Cancer Cell Line (FGFR4-dependent) mutagenesis Site-Directed Mutagenesis (Introduce V550L/M) start->mutagenesis transfection Transfection & Selection of Resistant Cell Line mutagenesis->transfection biochemical_assay Biochemical Kinase Assay (IC50 Determination) transfection->biochemical_assay cellular_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) transfection->cellular_assay xenograft Xenograft Model (Implant resistant cells in mice) transfection->xenograft western_blot Western Blot (Downstream Signaling) cellular_assay->western_blot treatment Treatment with Inhibitors (this compound vs. LY2874455) xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement analysis Analysis of Tumor Growth Inhibition tumor_measurement->analysis

References

A Head-to-Head Showdown: Profiling the Leading Selective FGFR4 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors presents a promising frontier in the targeted therapy of cancers, particularly hepatocellular carcinoma (HCC). This guide provides an objective, data-driven comparison of the leading clinical and preclinical candidates, offering a comprehensive overview of their potency, selectivity, and preclinical efficacy to inform future research and development.

The FGF19-FGFR4 signaling axis has been identified as a critical oncogenic driver in a subset of solid tumors, most notably in HCC where amplification of the FGF19 ligand is a frequent event. This has spurred the development of highly selective FGFR4 inhibitors designed to spare other FGFR family members, thereby mitigating potential toxicities associated with pan-FGFR inhibition. This comparative guide focuses on three prominent selective FGFR4 inhibitors: Fisogatinib (BLU-554), Roblitinib (FGF401), and H3B-6527, summarizing their performance based on publicly available experimental data.

At a Glance: Comparative Potency and Selectivity

A critical attribute of a targeted inhibitor is its ability to potently inhibit the intended target while minimizing off-target effects. The following table summarizes the in vitro potency and selectivity of Fisogatinib, Roblitinib, and H3B-6527 against the FGFR family.

InhibitorFGFR4 IC50 (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3Reference(s)
Fisogatinib (BLU-554) 5>120-fold (624 nM)>440-fold (2203 nM)>340-fold (1701 nM)[1]
Roblitinib (FGF401) 1.9>1000-fold>1000-fold>1000-fold[2]
H3B-6527 <1.2>250-fold (320 nM)>1000-fold (1290 nM)>880-fold (1060 nM)[2]

In Vitro Cellular Activity: Inhibition of FGFR4 Signaling and Cancer Cell Growth

The efficacy of these inhibitors has been evaluated in various cancer cell lines, particularly those with a dependency on the FGF19-FGFR4 signaling pathway. The table below highlights their cellular potency in relevant HCC cell lines.

InhibitorCell LineKey FeatureEC50 (nM) - Proliferation AssayReference(s)
Fisogatinib (BLU-554) Hep 3BFGF19 Amplification40[3]
Fisogatinib (BLU-554) HuH-7FGF19 Overexpression~250 (induces PARP cleavage)[4]
Roblitinib (FGF401) HuH-7FGF19 Overexpression~250 (induces PARP cleavage)[4]
H3B-6527 Hep 3BFGF19 AmplificationDose-dependent reduction in viability[5]

In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models

The anti-tumor activity of these selective FGFR4 inhibitors has been demonstrated in vivo using xenograft models of HCC. These studies are crucial for assessing the therapeutic potential of these compounds.

InhibitorXenograft ModelDosingOutcomeReference(s)
Fisogatinib (BLU-554) Hep 3B (HCC)100 mg/kg, QD, POTumor regression[6]
Fisogatinib (BLU-554) LIX-066 (HCC PDX)100 mg/kg, QD, POTumor regression[6]
Roblitinib (FGF401) HCC PDXDose-dependentTumor regression/stasis[7]
H3B-6527 FGF19-amplified HCC PDXDose-dependent, POTumor regression[5]

Signaling and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the FGFR4 signaling pathway and the general workflows for key in vitro and in vivo assays.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 Ig-like domains Transmembrane domain FGF19->FGFR4:ig Binds KLB β-Klotho (KLB) KLB->FGFR4:ig Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT STAT FGFR4->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: The FGF19-FGFR4 signaling cascade.

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Purified FGFR4 Kinase Domain Incubation Incubate Components at 25-37°C Enzyme->Incubation Substrate Peptide Substrate (e.g., CSKtide) Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Inhibitor (Serial Dilutions) Inhibitor->Incubation Stop Stop Reaction Incubation->Stop Detection Quantify Kinase Activity (e.g., ADP-Glo) Stop->Detection IC50 Calculate IC50 Value Detection->IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Cell_Proliferation_Assay_Workflow Cell Proliferation Assay Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis Seed Seed Cancer Cells (e.g., Hep 3B) in 96-well plates Treat Add Serial Dilutions of FGFR4 Inhibitor Seed->Treat Incubate Incubate for 72-96 hours Treat->Incubate Viability Measure Cell Viability (e.g., CellTiter-Glo) Incubate->Viability EC50 Calculate EC50 Value Viability->EC50

Caption: General workflow for a cell-based proliferation assay.

In_Vivo_Xenograft_Workflow In Vivo Xenograft Study Workflow cluster_implantation Tumor Implantation cluster_growth Tumor Growth cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Implant Subcutaneously Implant Cancer Cells (e.g., Hep 3B) into Immunocompromised Mice Grow Allow Tumors to Reach a Predetermined Size Implant->Grow Randomize Randomize Mice into Treatment and Vehicle Groups Grow->Randomize Dose Administer FGFR4 Inhibitor (e.g., Oral Gavage) Randomize->Dose Measure Measure Tumor Volume and Body Weight Regularly Dose->Measure Endpoint Collect Tumors for Pharmacodynamic Analysis (e.g., Western Blot, IHC) Measure->Endpoint

Caption: General workflow for an in vivo xenograft efficacy study.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (Adapted from Promega ADP-Glo™ Kinase Assay)

  • Reagents and Setup: Prepare a reaction buffer containing kinase buffer, purified recombinant human FGFR4 enzyme, the specific peptide substrate, and ATP.

  • Inhibitor Preparation: Serially dilute the FGFR4 inhibitor in DMSO and then in the reaction buffer.

  • Kinase Reaction: In a 96-well plate, combine the FGFR4 enzyme, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (General Protocol)

  • Cell Seeding: Seed HCC cells (e.g., Hep 3B, HuH-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the FGFR4 inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 to 96 hours in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Determine the half-maximal effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Study (General Protocol)

  • Cell Implantation: Subcutaneously inject a suspension of human HCC cells (e.g., 5 x 10^6 Hep 3B cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize the animals into treatment and vehicle control groups.

  • Drug Administration: Administer the FGFR4 inhibitor orally (e.g., by gavage) at the specified dose and schedule (e.g., once or twice daily). The vehicle group receives the formulation without the active compound.

  • Efficacy Evaluation: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement, such as measuring the phosphorylation levels of FGFR4 and downstream signaling proteins (e.g., FRS2, ERK) by Western blot or immunohistochemistry.

Conclusion

The selective FGFR4 inhibitors Fisogatinib, Roblitinib, and H3B-6527 all demonstrate high potency and selectivity for FGFR4, with promising anti-tumor activity in preclinical models of FGF19-driven hepatocellular carcinoma. While all three compounds show nanomolar potency, Roblitinib and H3B-6527 appear to have a slight edge in terms of both potency and selectivity based on the available data. The in vivo data confirms that potent and selective inhibition of FGFR4 can lead to significant tumor regressions in appropriately selected models.

This head-to-head comparison, based on published preclinical data, provides a valuable resource for researchers in the field. The provided experimental frameworks can serve as a foundation for designing further comparative studies and for the continued development of novel FGFR4-targeted therapies. As these and other selective FGFR4 inhibitors progress through clinical trials, a clearer picture of their therapeutic potential and the patient populations most likely to benefit will emerge.

References

Safety Operating Guide

Safe Disposal of Fgfr4-IN-5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Fgfr4-IN-5 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. This guide provides essential information on the proper disposal procedures for this compound, a potent and selective covalent FGFR4 inhibitor used in cancer research.

Chemical and Safety Data Overview

PropertyInformationSource
Chemical Formula C23H23Cl2N5O5[1]
Molecular Weight 520.37 g/mol [1]
Solubility DMSO: 100 mg/mL (192.17 mM; requires ultrasound)[1]
Storage Store at -20°C[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[2]
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumes.[2]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective gloves.[2]

  • Body Protection: Impervious clothing, such as a lab coat.[2]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.[2]

Disposal Procedures

Proper disposal of this compound, as with any laboratory chemical, is critical. The following step-by-step guide outlines the recommended procedure.

Step 1: Waste Segregation

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated as chemical waste.

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

Step 2: Waste Collection and Labeling

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container label should include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The concentration and quantity of the waste

    • The date the waste was first added to the container

    • Any associated hazards (e.g., "Toxic")

Step 3: Environmental Precautions

  • Prevent this compound from entering drains, water courses, or the soil.[2] All spills should be cleaned up immediately and the cleaning materials disposed of as hazardous waste.

Step 4: Institutional Protocol Adherence

  • Consult and strictly follow your institution's specific chemical waste disposal procedures. Environmental Health and Safety (EHS) departments provide guidelines and services for the disposal of hazardous materials.

  • Contact your EHS office for waste pickup and disposal.

Experimental Workflow for Waste Disposal

The following diagram illustrates a general workflow for the safe handling and disposal of chemical waste like this compound in a laboratory setting.

cluster_handling Chemical Handling cluster_disposal Waste Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh/Prepare this compound in a Ventilated Area ppe->weigh experiment Conduct Experiment weigh->experiment end_experiment Experiment Complete experiment->end_experiment segregate Segregate Contaminated Waste (Solid & Liquid) end_experiment->segregate Generate Waste container Place in Labeled Hazardous Waste Container segregate->container storage Store Container in a Designated Safe Area container->storage pickup Arrange for EHS Waste Pickup storage->pickup end_disposal End: Proper Disposal pickup->end_disposal

Caption: A workflow for the safe handling and disposal of this compound.

Signaling Pathway Context

This compound is an inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway. Aberrant activation of this pathway is implicated in various cancers. Understanding this context is crucial for researchers working with this compound.

FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates FRS2 FRS2 FGFR4->FRS2 PLCg PLCγ FGFR4->PLCg PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Fgfr4_IN_5 This compound Fgfr4_IN_5->FGFR4 Inhibits

Caption: The FGFR4 signaling pathway and the inhibitory action of this compound.

References

Personal protective equipment for handling Fgfr4-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fgfr4-IN-5

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like this compound, a selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), is paramount.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE, categorized by the level of protection required for different laboratory tasks. This guidance is based on recommendations for handling similar hazardous laboratory chemicals.[2]

TaskRequired PPE
Working with Powder Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields, N95 Respirator
Handling Solutions Nitrile Gloves, Lab Coat, Safety Goggles
Weighing and Aliquoting Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields, N95 Respirator (in a ventilated enclosure)
In Vivo Administration Double Nitrile Gloves, Disposable Gown, Face Shield, N95 Respirator
Waste Disposal Nitrile Gloves, Lab Coat, Safety Goggles

Operational Procedures

Adherence to standardized operational procedures is critical for minimizing risk and ensuring experimental integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2] Recommended storage for the powder is at -20°C, and for solutions, at -80°C.[1][2]

Preparation of Solutions
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control airborne particles.[3]

  • Weighing: Use a balance within a ventilated enclosure to weigh the powdered compound.

  • Solubilization: Prepare stock solutions by dissolving the compound in a suitable solvent like DMSO.[1]

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and hazard information.

In Vivo Dosing Workflow

The following diagram outlines the key steps and safety precautions for in vivo administration of this compound.

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_solution Prepare Dosing Solution draw_dose Draw Dose into Syringe prep_solution->draw_dose Use Luer-Lok Syringe ppe_prep Full PPE Required: Double Gloves, Gown, Face Shield, N95 prep_solution->ppe_prep restrain_animal Restrain Animal draw_dose->restrain_animal draw_dose->ppe_prep administer_dose Administer Dose restrain_animal->administer_dose ppe_admin Full PPE Required restrain_animal->ppe_admin monitor_animal Monitor Animal administer_dose->monitor_animal dispose_sharps Dispose of Sharps administer_dose->dispose_sharps Immediately administer_dose->ppe_admin clean_area Clean and Disinfect Area monitor_animal->clean_area dispose_sharps->clean_area

Caption: Workflow for in vivo administration of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Pathway

The following diagram illustrates the correct segregation and disposal pathway for different types of waste generated during the handling of this compound.

G cluster_waste_source Waste Generation cluster_waste_types Waste Segregation cluster_disposal Final Disposal source Laboratory Activities (Weighing, Solution Prep, Dosing) solid_waste Solid Waste (Contaminated Gloves, Tubes, etc.) source->solid_waste liquid_waste Liquid Waste (Unused Solutions, Rinsates) source->liquid_waste sharps_waste Sharps Waste (Needles, Syringes) source->sharps_waste hazardous_waste_solid Hazardous Waste (Solid) solid_waste->hazardous_waste_solid hazardous_waste_liquid Hazardous Waste (Liquid) liquid_waste->hazardous_waste_liquid sharps_container Sharps Container sharps_waste->sharps_container

Caption: Waste segregation and disposal pathway for this compound.

Disposal Procedures
  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, labeled hazardous waste container. Do not pour this compound solutions down the drain.[2]

  • Empty Containers: Empty stock vials should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of in accordance with institutional guidelines.

  • Decontamination: All work surfaces and equipment should be decontaminated after use. A suitable decontamination solution (e.g., 10% bleach solution followed by a water rinse) should be used.

By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's safety data sheet for the most comprehensive information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.